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  • Product: Methyl 8-(5-hexylfuran-2-YL)octanoate
  • CAS: 10038-16-1

Core Science & Biosynthesis

Foundational

"Methyl 8-(5-hexylfuran-2-YL)octanoate" natural occurrence in foods

An In-Depth Technical Guide to the Natural Occurrence and Analysis of Methyl 8-(5-hexylfuran-2-YL)octanoate in Food Matrices Executive Summary Furan fatty acids (FuFAs) are a class of highly reactive, minor lipid compone...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Natural Occurrence and Analysis of Methyl 8-(5-hexylfuran-2-YL)octanoate in Food Matrices

Executive Summary

Furan fatty acids (FuFAs) are a class of highly reactive, minor lipid components recognized for their potent antioxidant properties and their ability to protect polyunsaturated fatty acids (PUFAs) from lipid peroxidation. Among this class, 8-(5-hexylfuran-2-yl)octanoic acid (8F6) and its analytical derivative, Methyl 8-(5-hexylfuran-2-YL)octanoate (8F6-ME) , represent a unique sub-category: non-methylated furan fatty acids (N-FuFAs)[1][2].

Unlike the more ubiquitous di- and mono-methylated FuFAs (D-FuFAs and M-FuFAs), the occurrence of 8F6 in food matrices serves not only as a nutritional biomarker but also as a highly specific chemical indicator of food processing, storage conditions, and specific biosynthetic pathways in fungi and marine ecosystems[1][2][3]. This whitepaper synthesizes the structural biochemistry, natural occurrence, and self-validating analytical methodologies required to quantify 8F6-ME in complex food matrices.

Structural Biochemistry & Reactivity

Methyl 8-(5-hexylfuran-2-YL)octanoate (C₁₉H₃₂O₃, MW: 308.5 g/mol ) is the methyl ester of 8F6[4][5]. Structurally, it consists of a central furan ring flanked by an octanoate moiety at the 2-position and a hexyl chain at the 5-position[6][7].

The absence of methyl groups at the β/β' positions of the furan heterocycle fundamentally alters its thermodynamic stability[2]. The electron-rich nature of the furan ring makes 8F6 highly susceptible to autoxidation, photooxidation, and enzymatic degradation (e.g., via lipoxygenase-1)[7]. When acting as an antioxidant, the furan ring scavenges peroxyl radicals, forming stable dioxoene or epoxide intermediates, thereby terminating the lipid peroxidation chain reaction[1][7].

Mechanism PUFA_Radical Peroxyl Radical (LOO•) from PUFA Oxidation RadicalScavenging Radical Scavenging (H-Atom Transfer / Addition) PUFA_Radical->RadicalScavenging FuranRing 8F6 Furan Ring Electron-Rich Diene FuranRing->RadicalScavenging Dioxoene Dioxoene / Epoxide Stable Intermediates RadicalScavenging->Dioxoene ChainTermination Lipid Peroxidation Chain Termination Dioxoene->ChainTermination

Antioxidant mechanism of 8F6 neutralizing peroxyl radicals via stable intermediates.

Natural Occurrence & Matrix Dynamics

The natural distribution of 8F6 is highly matrix-dependent. Recent chromatographic profiling has identified its presence in three primary domains: processed botanicals, fungal biosystems, and specialized aquaculture.

Plant Sources & Processing Markers (Soybeans)

In botanical matrices, 8F6 acts as a critical marker for food processing. A comprehensive analysis of soybeans and soy products revealed that while freshly harvested soybeans contain high levels of D-FuFAs and M-FuFAs, they completely lack 8F6[2]. However, 8F6 (alongside 7F7) is consistently detected in processed soy products such as full-fat soy flour, tofu, and texturized soy protein[2]. The causality here is linked to thermal and oxidative stress during manufacturing: the degradation of less stable D-FuFAs under light and oxygen exposure correlates with the emergence of N-FuFAs like 8F6, establishing it as a marker for manufacturing severity and storage conditions[2].

Fungal Biosynthesis

Fungi possess unique FuFA profiles. Analysis of over 37 edible and meadow fungi species (including Agaricus and Pleurotus) demonstrated total FuFA contents ranging up to 40 mg/100 g dry weight[3]. While 9D5 is the dominant FuFA in these matrices, trace amounts of N-FuFAs are assimilated from substrates or biosynthesized during mycelial growth, contributing to the antioxidant defense system of the fruiting body[3].

Marine Ecosystems (Aquaculture)

Historically, non-methylated F-acids were not detected in wild fish. However, recent lipid profiling of carp reared in zero-discharge aquaculture (ZDA) systems revealed the presence of seven non-methylated F-acids, heavily dominated by 8F6[1]. The causality of this occurrence was traced directly to the fish feed[1]. Because FuFAs in fish are primarily derived from dietary accumulation rather than de novo synthesis, the presence of 8F6 in aquaculture fish serves as a direct biomarker for feed quality and lipid sourcing[1].

Quantitative Summary Table
Food Matrix / Source8F6 / 8F6-ME PresencePrimary Causality / OriginReference
Fresh Soybeans Not DetectedIntact D-/M-FuFAs dominate fresh plant tissue.[2]
Processed Soy (Tofu, Flour)Present (Marker)Formed via degradation of D-FuFAs during processing.[2]
Edible Fungi (Pleurotus)Trace / MinorBiosynthesis or assimilation from growth substrate.[3]
Wild Marine Fish Not DetectedWild marine diets lack N-FuFA precursors.[1]
Aquaculture Carp (ZDA)Dominant N-FuFABioaccumulation directly from specialized fish feed.[1]

Self-Validating Analytical Methodology

To accurately quantify Methyl 8-(5-hexylfuran-2-YL)octanoate, researchers must overcome the challenge of its trace concentration (<1% of total lipids) and structural lability[8]. The following protocol utilizes a self-validating system incorporating internal standards at the earliest stage to monitor recovery rates continuously.

Step-by-Step Experimental Workflow

Step 1: Accelerated Solvent Extraction (ASE)

  • Action: Extract ~50–85 mg of freeze-dried sample using an azeotropic mixture of cyclohexane/ethyl acetate (46:54, w/w) under high pressure and temperature[8][9].

  • Causality: ASE is chosen over standard Folch extraction for solid matrices (like soy or fungi) because the pressurized solvent penetrates the matrix pores deeply, ensuring exhaustive lipid recovery while the enclosed, oxygen-free environment prevents the autoxidation of the labile furan ring[9][10].

Step 2: Transesterification (FAME Synthesis)

  • Action: Evaporate the ASE extract to dryness under N₂. Add 1% sulfuric acid in methanol, flood the headspace with N₂, and heat at 80 °C for 2 hours[9]. Extract the resulting Fatty Acid Methyl Esters (FAMEs) with n-hexane[9].

  • Causality: Free 8F6 has a high boiling point and strong polarity, leading to peak tailing and thermal degradation during gas chromatography. Methylation converts 8F6 into 8F6-ME, significantly increasing its volatility and thermal stability for GC analysis[9][11].

Step 3: Micro Silver Ion Chromatography (Ag⁺-SPE)

  • Action: Load the n-hexane extract onto a silica column impregnated with 20% AgNO₃ (1% deactivated)[10]. Elute bulk saturated FAMEs with a non-polar solvent, then elute FuFA-MEs using n-hexane/diethyl ether (97:3, v/v)[9].

  • Causality: Silver ions (Ag⁺) form reversible π-complexes with the double bonds of the furan ring. Because 8F6-ME has a specific electron density, it binds more strongly than saturated lipids but differently than highly polyunsaturated lipids. This step effectively removes >99% of interfering background lipids, which is critical for trace analysis[8][9].

Step 4: GC-EI-MS (Selected Ion Monitoring)

  • Action: Inject the enriched fraction into a GC-MS operating in Electron Ionization (EI) and Selected Ion Monitoring (SIM) mode[10].

  • Causality: SIM mode focuses the detector on specific mass-to-charge ratios (e.g., m/z 165, the base peak for many FuFA-MEs), ignoring matrix noise. This lowers the limit of detection to approximately 11 pg, essential for quantifying trace 8F6-ME[8][10].

Quality Control & Self-Validation

To ensure the system is self-validating, an internal standard mix (ISTD) comprising 8F6-EE (ethyl ester), 9M5-EE, and 11D5-EE must be spiked into the sample prior to transesterification[2][9]. By comparing the final GC-MS peak area of the spiked 8F6-EE against a matrix-free calibration curve, researchers can calculate exact recovery rates. Validated protocols demonstrate recovery rates of 81–115% for N-FuFA-MEs, proving the extraction and enrichment steps do not selectively destroy the analyte[9].

Workflow Sample Food Matrix Spiked with ISTD (8F6-EE) ASE Accelerated Solvent Extraction (Cyclohexane/Ethyl Acetate) Sample->ASE Lipid Isolation Transesterification Transesterification (1% H2SO4 in MeOH) ASE->Transesterification Esterification AgChrom Silver Ion Chromatography (Ag+ SPE Enrichment) Transesterification->AgChrom Removal of Bulk Lipids GCMS GC-EI-MS (SIM Mode) Quantification of 8F6-ME AgChrom->GCMS Trace Analysis (LOD ~11 pg)

Self-validating analytical workflow for the extraction and GC-MS quantification of 8F6-ME.

References

  • PubChem (National Institutes of Health). "8-(5-Hexylfuran-2-yl)octanoic acid | C18H30O3 | CID 395943". Retrieved from:[Link]

  • PubChem (National Institutes of Health). "Methyl 8-(5-hexylfuran-2-YL)octanoate | C19H32O3 | CID 13352703". Retrieved from:[Link]

  • Müller, F., Hogg, M., & Vetter, W. (2020). "Valuable furan fatty acids in soybeans and soy products." European Food Research and Technology, 246, 1383–1392. Retrieved from:[Link]

  • Müller, F., & Vetter, W. (2022). "Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities." Journal of Agricultural and Food Chemistry. Retrieved from:[Link]

  • Hebrew University of Jerusalem (2016). "Novel non-methylated furan fatty acids in fish from a zero discharge aquaculture system." Animal Sciences. Retrieved from:[Link]

  • Researcher.Life / Shokuhin Eiseigaku Zasshi (2012). "Determination of Furan Fatty Acids in Food Samples." Retrieved from:[Link]

Sources

Exploratory

A Technical Guide to the Biosynthetic Pathway of Methyl 8-(5-hexylfuran-2-YL)octanoate

Abstract Furan fatty acids (FuFAs) represent a unique class of lipids characterized by a furan moiety within the acyl chain. These molecules are found across diverse biological systems, including plants, algae, and bacte...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Furan fatty acids (FuFAs) represent a unique class of lipids characterized by a furan moiety within the acyl chain. These molecules are found across diverse biological systems, including plants, algae, and bacteria, and are noted for their potent antioxidant and radical-scavenging properties.[1][2] Methyl 8-(5-hexylfuran-2-YL)octanoate is a specific C19 FuFA whose biosynthetic origins have not been explicitly detailed in the literature. This technical guide synthesizes current knowledge on FuFA biosynthesis to propose a putative, scientifically-grounded pathway for this molecule. We will detail the likely enzymatic steps, drawing parallels from well-characterized bacterial systems, and provide a comprehensive experimental workflow for the validation of this proposed pathway.[3][4] This document is intended for researchers in biochemistry, natural product chemistry, and drug development seeking to understand and potentially harness the synthesis of these valuable compounds.

The Proposed Biosynthetic Pathway: From Linoleic Acid to a Furan-Containing Lipid

While the biosynthesis of Methyl 8-(5-hexylfuran-2-YL)octanoate has not been individually elucidated, its structure provides significant clues to its origin. The molecule consists of an eight-carbon esterified chain and a six-carbon chain flanking a central furan ring. This C18 backbone strongly suggests that its biosynthesis originates from a common C18 polyunsaturated fatty acid.

1.1. The Precursor: Linoleic Acid (18:2n-6)

1.2. Core Enzymatic Transformations

The conversion of linoleic acid into the furan-containing product is hypothesized to proceed through a series of oxidative and rearrangement reactions, likely occurring while the fatty acid is esterified within a phospholipid complex, a mechanism observed in bacterial FuFA synthesis.[3][5]

The proposed enzymatic sequence is as follows:

  • Oxygen-Dependent Cyclization: The cornerstone of the synthesis is the formation of the furan ring. This is an oxygen-dependent reaction where molecular oxygen (O₂) is the source of the oxygen atom in the heterocyclic ring.[1][3] This step is catalyzed by a specialized fatty acid-modifying enzyme, likely a non-heme iron-dependent oxygenase or a lipoxygenase. In well-studied bacterial pathways for methylated FuFAs, an enzyme designated UfaO has been shown to catalyze this ring formation from a conjugated diene intermediate.[1][3] A homologous enzyme is proposed to act on linoleic acid.

  • Radical-Mediated Rearrangement: The enzymatic reaction likely proceeds through a radical-mediated mechanism, where the bis-allylic methylene group at C-11 of linoleic acid is attacked, leading to the formation of a hydroperoxy intermediate. This is followed by electron shifts, ring closure between C-9 and C-12, and subsequent dehydration to yield the stable aromatic furan ring.[1][4]

  • Release and Esterification: Following its synthesis on a phospholipid, the modified fatty acid is likely cleaved by a phospholipase. The resulting free fatty acid, 8-(5-hexylfuran-2-yl)octanoic acid, is then esterified to its methyl form by an S-adenosylmethionine (SAM)-dependent methyltransferase.

1.3. Visualizing the Proposed Pathway

The following diagram illustrates the hypothesized biosynthetic conversion of Linoleic Acid to Methyl 8-(5-hexylfuran-2-YL)octanoate.

Biosynthetic Pathway precursor Linoleic Acid (in Phospholipid) intermediate Oxidized Intermediate (e.g., Hydroperoxy-dienoic acid) precursor->intermediate [1] Furan Synthase / Lipoxygenase (O₂) product_acid 8-(5-hexylfuran-2-yl)octanoic Acid (Free Fatty Acid) intermediate->product_acid [2] Rearrangement & Release final_product Methyl 8-(5-hexylfuran-2-YL)octanoate product_acid->final_product [3] Esterification phospholipase Phospholipase methyltransferase Methyltransferase (SAM-dependent)

Caption: Proposed biosynthetic pathway from Linoleic Acid.

A Framework for Experimental Validation

To validate the putative pathway described above, a multi-step, self-validating experimental workflow is required. This approach combines metabolic labeling, bioinformatics, and in vitro biochemistry to build a comprehensive and trustworthy model.

2.1. Step 1: Isotopic Labeling and Metabolite Tracing

This initial phase aims to definitively identify the molecular precursor and the source of the furan oxygen.

Protocol: Stable Isotope Feeding Experiment

  • Culture Preparation: Cultivate the organism known to produce Methyl 8-(5-hexylfuran-2-YL)octanoate under standard conditions.

  • Precursor Administration: Supplement the growth medium with isotopically labeled linoleic acid (e.g., uniformly ¹³C-labeled or specifically labeled at C-9, C-10, C-12, and C-13).

  • Oxygen Source Determination: In a parallel experiment, grow the organism in a sealed chamber with an atmosphere containing ¹⁸O₂ gas.

  • Lipid Extraction: After a suitable incubation period, harvest the cells and perform a total lipid extraction using a standard Folch or Bligh-Dyer method.

  • Derivatization and Analysis: Transesterify the lipid extract to fatty acid methyl esters (FAMEs).

  • Mass Spectrometry Analysis: Analyze the FAMEs using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Expected Result 1: The mass of Methyl 8-(5-hexylfuran-2-YL)octanoate from the ¹³C-linoleic acid experiment should show a mass shift corresponding to the incorporation of the labeled carbons, confirming it as the precursor.

    • Expected Result 2: The mass of the target molecule from the ¹⁸O₂ experiment should increase by 2 Da, confirming that molecular oxygen is the source of the furan ring oxygen, consistent with findings for other FuFA pathways.[3]

2.2. Step 2: Genomic Analysis for Candidate Gene Identification

The next logical step is to identify the genes encoding the biosynthetic enzymes.

Protocol: Bioinformatic Gene Cluster Identification

  • Genome Sequencing: If not already available, sequence the genome of the producing organism.

  • Homology Searching: Use the protein sequences of known FuFA biosynthetic enzymes, such as UfaO from Rhodobacter sphaeroides, as queries for a BLASTp search against the sequenced genome.[3]

  • Genomic Neighborhood Analysis: Examine the genomic region surrounding any identified homologs. Biosynthetic genes for a specific pathway are often co-located in a biosynthetic gene cluster (BGC). Look for adjacent genes encoding putative methyltransferases, phospholipases, or other fatty acid modifying enzymes.

2.3. Step 3: Heterologous Expression and In Vitro Reconstitution

This final phase provides direct proof of enzyme function.

Protocol: In Vitro Enzyme Assay

  • Gene Cloning and Expression: Synthesize and clone the candidate genes (e.g., the putative furan synthase) into an expression vector and transform into a suitable host, such as E. coli.

  • Protein Purification: Overexpress the recombinant proteins and purify them using affinity chromatography (e.g., His-tag purification).

  • Assay Setup: Prepare a reaction mixture containing the purified enzyme, the proposed substrate (linoleic acid, preferably presented in phospholipid micelles), and necessary cofactors.

  • Product Analysis: After incubation, extract the lipids, derivatize to FAMEs, and analyze via GC-MS to detect the formation of the furan fatty acid product. This method was successfully used to confirm the function of the UfaM methylase in a related pathway.[6]

2.4. Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the validation strategy.

Experimental Workflow start Hypothesis: Linoleic Acid is the Precursor step1 Step 1: Isotopic Labeling (¹³C-Linoleic Acid, ¹⁸O₂) start->step1 Test Precursor analysis1 GC-MS Analysis: Confirm Precursor & Oxygen Source step1->analysis1 step2 Step 2: Bioinformatics (Genome Mining & Homology Search) analysis1->step2 If Confirmed analysis2 Identify Candidate Genes (e.g., UfaO Homolog) step2->analysis2 step3 Step 3: In Vitro Biochemistry (Heterologous Expression & Assay) analysis2->step3 If Genes Found analysis3 Confirm Enzyme Function: Substrate to Product Conversion step3->analysis3 conclusion Validated Biosynthetic Pathway analysis3->conclusion If Confirmed

Caption: A self-validating workflow for pathway elucidation.

Comparative Analysis: A Tale of Two Pathways

To provide context, it is valuable to compare the proposed pathway for our target molecule with the well-documented bacterial pathway for the methylated FuFA, 9M5-FuFA.[3]

FeatureProposed Pathway (Methyl 8-(5-hexylfuran-2-YL)octanoate)Known Bacterial Pathway (9M5-FuFA)[3][4]
Precursor Molecule Linoleic Acid (18:2)cis-Vaccenic Acid (18:1)
Initial Modification Direct oxidation and cyclization of the diene system.SAM-dependent methylation of the acyl chain (catalyzed by UfaM).
Key Intermediates Putative hydroperoxy-dienoic acid.Methylated monounsaturated fatty acid (11Me-12t-18:1), followed by a methylated diunsaturated fatty acid (11Me-10t,12t-18:2).[5]
Furan Ring Formation Catalyzed by a putative Furan Synthase / Lipoxygenase.Catalyzed by the oxygenase UfaO.
Oxygen Source Hypothesized to be Molecular Oxygen (O₂).Confirmed to be Molecular Oxygen (O₂).[1][3]
Final Modification Methyl esterification of the carboxyl group.Biosynthesis of the core FuFA structure; a separate methylase (FufM) can add a second methyl group to the furan ring itself.[3][5]

Conclusion and Future Outlook

This guide presents a robust, literature-supported hypothesis for the biosynthesis of Methyl 8-(5-hexylfuran-2-YL)octanoate, centered on the oxidative cyclization of linoleic acid. While distinct from the pathways of methylated bacterial FuFAs, it shares core principles, particularly the critical role of a specialized oxygenase in forming the furan ring from a pre-existing fatty acid.[3][7]

The provided experimental framework offers a clear and logical path for researchers to validate this pathway, identify the responsible enzymes, and ultimately harness this biosynthetic machinery. The elucidation of this pathway would not only fill a gap in our understanding of lipid metabolism but could also enable the engineered production of this and other novel FuFAs for applications in materials science, nutrition, and therapeutics.[7]

References

  • Lemke, R. A. S., et al. (2020). A bacterial biosynthetic pathway for methylated furan fatty acids. Journal of Biological Chemistry. Available at: [Link]

  • Yu, X., & Shanklin, J. (2020). Solving a furan fatty acid biosynthesis puzzle. Journal of Biological Chemistry. Available at: [Link]

  • Yu, X., & Shanklin, J. (2020). Solving a furan fatty acid biosynthesis puzzle. National Institutes of Health. Available at: [Link]

  • Great Lakes Bioenergy Research Center. (2020). Bacterial production of furan fatty acids. glbrc.org. Available at: [Link]

  • Lemke, R. A. S., et al. (2020). A bacterial biosynthetic pathway for methylated furan fatty acids. PubMed. Available at: [Link]

  • ResearchGate. (2020). Biosynthesis of furan fatty acids. The biosynthesis pathway in bacteria... ResearchGate. Available at: [Link]

  • Lemke, R. A., et al. (2014). Synthesis and scavenging role of furan fatty acids. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Furan fatty acids. Wikipedia. Retrieved from: [Link]

Sources

Foundational

In-Depth Technical Guide: Physical, Chemical, and Biological Profiling of Methyl 8-(5-hexylfuran-2-yl)octanoate

Target Audience: Lipid Chemists, Pharmacologists, and Drug Development Scientists Document Type: Application Whitepaper Executive Summary Furan fatty acids (FuFAs) and their esterified derivatives represent a critical, y...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Lipid Chemists, Pharmacologists, and Drug Development Scientists Document Type: Application Whitepaper

Executive Summary

Furan fatty acids (FuFAs) and their esterified derivatives represent a critical, yet historically under-characterized, class of bioactive lipids. Among these, Methyl 8-(5-hexylfuran-2-yl)octanoate (Molecular Formula: C19​H32​O3​ ) stands out as a highly lipophilic, membrane-permeable analog. Originally identified as a trace component in marine and plant lipidomes, this compound has garnered significant attention in drug development due to its potent radical-scavenging capabilities and its emerging role as a nuclear receptor modulator.

This whitepaper synthesizes the physicochemical properties, mechanistic causality, and validated experimental workflows for Methyl 8-(5-hexylfuran-2-yl)octanoate, providing a foundational guide for researchers integrating this compound into advanced lipidomics and therapeutic development.

Structural Identity & Physicochemical Profiling

The structural architecture of Methyl 8-(5-hexylfuran-2-yl)octanoate consists of a central electron-rich furan ring flanked by an octanoate methyl ester chain at the 2-position and a hexyl chain at the 5-position. This specific geometry dictates its behavior in aqueous and lipid environments.

Quantitative Data Summary

To facilitate formulation and pharmacokinetic modeling, the core physicochemical properties are summarized below [1]:

PropertyValuePharmacological Implication
Molecular Weight 308.5 g/mol Optimal for small-molecule drug design (Lipinski’s Rule of 5 compliant).
XLogP3 (Lipophilicity) 6.3High lipophilicity; ensures rapid partitioning into phospholipid bilayers.
Topological Polar Surface Area 39.4 ŲExcellent membrane permeability; potential for blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors 0Enhances lipophilic partitioning; prevents non-specific aqueous aggregation.
Hydrogen Bond Acceptors 3Allows targeted interactions with receptor ligand-binding domains (e.g., PPARγ).
Rotatable Bonds 15High conformational flexibility, enabling induced-fit receptor binding.

Mechanistic Causality: The Furan Core as a Reactive Sink

The biological efficacy of Methyl 8-(5-hexylfuran-2-yl)octanoate is not merely a function of its lipid tail, but rather the highly specific reactivity of its furan core. We must understand the causality behind its two primary mechanisms of action:

A. Antioxidant Dynamics (Radical Scavenging)

The conjugated diene system within the oxygen heterocycle of the furan ring is exceptionally electron-rich. When cellular membranes are subjected to oxidative stress, polyunsaturated fatty acids (PUFAs) form peroxyl radicals ( ROO∙ ). The furan ring of this compound acts as a preferential target for these radicals and singlet oxygen ( 1O2​ ) [2, 4].

Causality: The electron transfer from the furan ring to the radical neutralizes the reactive oxygen species (ROS). This interaction induces a structural rearrangement—specifically, the opening of the furan ring to form a stable dioxo-ene derivative. By acting as a "sacrificial sink," the compound breaks the auto-oxidation chain reaction, preserving membrane integrity[4].

Antioxidant_Mechanism ROS Reactive Oxygen Species (Peroxyl Radicals / Singlet Oxygen) Interaction Electron Transfer & Radical Scavenging ROS->Interaction FuFA Methyl 8-(5-hexylfuran-2-yl)octanoate (Electron-Rich Furan Ring) FuFA->Interaction RingOpening Furan Ring Opening (Dioxo-Ene Formation) Interaction->RingOpening Oxidation Protection Inhibition of Lipid Peroxidation (Membrane Protection) RingOpening->Protection Neutralization

Fig 1: Mechanistic pathway of ROS scavenging and furan ring opening.

B. Nuclear Receptor Modulation (PPARγ Agonism)

Recent biomolecular validation studies have demonstrated that furan fatty acids and their esters can act as ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [5]. Causality: The high number of rotatable bonds (15) allows the hexyl and octanoate chains to fold around the furan core, adopting a U-shaped conformation that fits precisely into the hydrophobic pocket of the PPARγ ligand-binding domain. This binding triggers anti-inflammatory gene transcription, providing a dual-action therapeutic profile (antioxidant + anti-inflammatory).

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal control or analytical checkpoint to confirm causality and prevent false positives.

Protocol 1: Biomimetic Synthesis and Isolation

Methyl 8-(5-hexylfuran-2-yl)octanoate can be synthesized via the acid-catalyzed rearrangement of bis-epoxide fatty esters [3].

Rationale for Catalyst Choice: Amberlyst 15, a solid macroporous cation exchange resin, is chosen over liquid acids (like H2​SO4​ ) because it prevents unwanted over-hydrolysis of the methyl ester and allows for simple recovery via filtration.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 10 mmol of epoxidized methyl linoleate in 50 mL of anhydrous dichloromethane (DCM).

  • Catalysis: Add 500 mg of activated Amberlyst 15 resin. Stir the suspension at room temperature for 12 hours under an inert argon atmosphere to prevent premature oxidation of the forming furan ring.

  • Termination & Extraction: Filter the resin. Wash the organic layer with saturated NaHCO3​ to neutralize any residual acidity, followed by brine. Dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the solvent in vacuo and purify via silica gel column chromatography (Hexane:Ethyl Acetate, 95:5).

  • Self-Validation (Analytical Checkpoint): Analyze the purified fraction via GC-MS. The presence of a distinct molecular ion peak at m/z 308.5 and a base peak corresponding to the cleavage of the hexyl chain confirms the structural identity. 2D-NMR must show characteristic furan ring protons at δ 5.8-6.0 ppm.

Synthesis_Workflow Precursor Epoxidized Linoleate (Precursor) Catalysis Acid-Catalyzed Rearrangement (Amberlyst 15) Precursor->Catalysis Intermediate 8-(5-hexylfuran-2-yl)octanoic acid Catalysis->Intermediate Esterification Methyl Esterification (Methanol, H+) Intermediate->Esterification Product Methyl 8-(5-hexylfuran-2-yl)octanoate Esterification->Product Validation GC-MS & 2D-NMR Validation (Self-Validation Step) Product->Validation

Fig 2: Step-by-step biomimetic synthesis and validation workflow.

Protocol 2: In Vitro Lipid Peroxidation Inhibition Assay

To validate the antioxidant causality of the synthesized compound, a liposomal peroxidation assay must be employed.

Rationale for Initiator: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used because it undergoes thermal decomposition to generate a steady, measurable flux of peroxyl radicals, mimicking physiological lipid peroxidation perfectly.

Step-by-Step Methodology:

  • Liposome Preparation: Prepare unilamellar vesicles containing 1 mM linoleic acid in a 50 mM phosphate buffer (pH 7.4) via sonication.

  • Compound Dosing: Introduce Methyl 8-(5-hexylfuran-2-yl)octanoate at varying concentrations (10 µM, 50 µM, 100 µM) into the liposome suspension.

  • Radical Initiation: Add 10 mM AAPH and incubate at 37°C.

  • Kinetic Monitoring: Continuously monitor the formation of conjugated dienes (the primary products of linoleic acid oxidation) by measuring UV absorbance at 234 nm over 120 minutes.

  • Self-Validation System:

    • Negative Control: Vehicle only (ethanol). Expect rapid exponential increase in Abs234​ .

    • Positive Control: 50 µM α -tocopherol (Vitamin E).

    • Validation Criteria: The assay is validated if the test compound exhibits a dose-dependent extension of the oxidation "lag phase" (the time before rapid diene formation begins). If the lag phase correlates linearly with the compound concentration, the radical-scavenging causality is confirmed.

Strategic Implications for Drug Development

The unique physicochemical profile of Methyl 8-(5-hexylfuran-2-yl)octanoate makes it a prime candidate for formulation into lipid nanoparticles (LNPs) or as a prodrug scaffold. Its high XLogP3 ensures it will stably anchor within the lipid bilayer of an LNP, potentially protecting co-encapsulated sensitive APIs (like mRNA) from oxidative degradation during storage and physiological transit. Furthermore, its dual mechanism (ROS scavenging and PPARγ activation) positions it as a highly valuable structural motif for treating metabolic-associated fatty liver disease (MAFLD) and neurodegenerative conditions driven by oxidative stress.

References

  • National Center for Biotechnology Information. "Methyl 8-(5-hexylfuran-2-YL)octanoate | C19H32O3 | CID 13352703 - PubChem". PubChem. Available at:[Link]

  • MDPI. "Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health". Nutrients. Available at:[Link]

  • ResearchGate. "Formation of Furan Fatty Alkyl Esters from their Bis-Epoxide Fatty Esters". Journal of the American Oil Chemists' Society. Available at:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Synthesis and scavenging role of furan fatty acids". PNAS. Available at:[Link]

  • National Institutes of Health / Wiley. "The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma". Molecular Nutrition & Food Research. Available at:[Link]

Exploratory

"Methyl 8-(5-hexylfuran-2-YL)octanoate" CAS number and structure

An In-Depth Technical Guide to Methyl 8-(5-hexylfuran-2-yl)octanoate Abstract This technical guide provides a comprehensive overview of Methyl 8-(5-hexylfuran-2-yl)octanoate, a representative furan fatty acid (FuFA) meth...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 8-(5-hexylfuran-2-yl)octanoate

Abstract

This technical guide provides a comprehensive overview of Methyl 8-(5-hexylfuran-2-yl)octanoate, a representative furan fatty acid (FuFA) methyl ester. Furan fatty acids are a class of bioactive lipids found in various natural sources, including fish, plants, and microorganisms, and are recognized for their potent antioxidant properties.[1][2] This document details the compound's chemical identity, structural characteristics, physicochemical properties, and established analytical methodologies for its characterization. Furthermore, it explores the synthesis of the parent carboxylic acid, the biological significance of FuFAs, and their potential applications in research and development. This guide is intended for researchers, scientists, and professionals in the fields of lipidomics, food chemistry, and drug development who require a detailed understanding of this specific furan fatty acid ester.

Compound Identification and Chemical Structure

Methyl 8-(5-hexylfuran-2-yl)octanoate is chemically identified by the CAS Number 10038-16-1 .[3][4][5] It is the methyl ester derivative of 8-(5-hexylfuran-2-yl)octanoic acid (CAS Number: 4179-44-6).[6][7][8][9]

Core Structural Details

The molecule consists of a central furan ring substituted at the 2- and 5-positions. An octanoate methyl ester chain is attached at the 2-position, and a hexyl chain is attached at the 5-position.[3][4] This disubstituted furan structure is characteristic of many naturally occurring furan fatty acids.[1]

Caption: Chemical structure of Methyl 8-(5-hexylfuran-2-yl)octanoate.

Physicochemical Properties

A summary of the key computed and experimental properties for Methyl 8-(5-hexylfuran-2-yl)octanoate is presented below.

PropertyValueSource
CAS Number 10038-16-1[3][4][5]
Molecular Formula C19H32O3[3][4]
Molecular Weight 308.46 g/mol [3][4]
IUPAC Name methyl 8-(5-hexylfuran-2-yl)octanoate[4]
SMILES CCCCCCC1=CC=C(O1)CCCCCCCC(=O)OC[3][4]
InChIKey ZZSFTHVENQKCDJ-UHFFFAOYSA-N[4]
XLogP3 6.3[4]
Physical Form Solid or semi-solid or lump or liquid[8]
Storage Sealed in dry, 2-8°C[8]

Synthesis and Derivatization

While direct synthesis routes exist, Methyl 8-(5-hexylfuran-2-yl)octanoate is most commonly prepared via the esterification of its corresponding carboxylic acid, 8-(5-hexylfuran-2-yl)octanoic acid.[10] The synthesis of this parent acid is a key precursor step.

Synthesis of the Parent Carboxylic Acid

The synthesis of furan fatty acids like 8-(5-hexylfuran-2-yl)octanoic acid can be achieved through multi-step organic reactions, often starting with the functionalization of a furan ring.[10] A general conceptual workflow involves:

  • Friedel-Crafts Acylation: Introduction of an acyl group onto the furan ring. For related compounds, this involves reacting furan with an acyl chloride (e.g., octanoyl chloride) in the presence of a mild Lewis acid catalyst.[11]

  • Reduction of the Acyl Group: The ketone is then reduced to an alkyl chain (e.g., via Wolff-Kishner or Clemmensen reduction) to form the octylfuran intermediate.[11]

  • Second Functionalization: A second functional group is introduced at the other α-position of the furan ring, which is then converted to the carboxylic acid moiety.

Esterification (Methylation)

The conversion of the parent fatty acid to its methyl ester is a critical step, particularly for analysis by Gas Chromatography (GC).

Protocol: Acid-Catalyzed Esterification

  • Rationale: This standard method uses an acid catalyst to promote the reaction between the carboxylic acid and methanol. However, caution is advised as strong acidic conditions can potentially degrade the furan ring.[12][13]

  • Procedure:

    • Dissolve 8-(5-hexylfuran-2-yl)octanoic acid in an excess of anhydrous methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Reflux the mixture for 1-2 hours.

    • Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

    • Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

    • Extract the methyl ester into an organic solvent (e.g., hexane or diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify via column chromatography if necessary.

Analytical Methodologies

The identification and quantification of furan fatty acids and their esters in complex matrices like food samples or biological tissues require sophisticated analytical techniques.[14][15] The choice of method depends on the required sensitivity and the nature of the sample.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing LipidExtraction Lipid Extraction Transesterification Transesterification (Methylation) LipidExtraction->Transesterification HPLCMS HPLC-MS/MS Analysis LipidExtraction->HPLCMS For Free Acids Enrichment Enrichment (e.g., Ag+ Chromatography) Transesterification->Enrichment GCMS GC-MS Analysis Enrichment->GCMS For Volatile Esters Identification Identification (Mass Spectra, Retention Time) GCMS->Identification HPLCMS->Identification Quantification Quantification (MRM, SIM) Identification->Quantification

Caption: General workflow for the analysis of furan fatty acids from biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile compounds and is well-suited for fatty acid methyl esters.[14]

  • Derivatization is Essential: Free fatty acids are not volatile enough for GC analysis and must be converted to their methyl esters (FAMEs), as described in the protocol above.

  • Causality of Derivatization Choice: The choice of methylation reagent is critical. While acid-catalyzed methods are common, they risk degrading the furan ring.[13] Alternative, milder methods may be preferable for quantitative accuracy.

  • Identification: In GC-MS, identification is based on the compound's retention time and its mass spectrum. Furan fatty acid methyl esters produce characteristic fragment ions that aid in their unequivocal detection.[16]

  • Quantification: For low-concentration samples, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity.[15]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with tandem mass spectrometry (MS/MS) offers a highly sensitive alternative, particularly for analyzing free fatty acids without derivatization.[12][17]

  • Higher Sensitivity: UPLC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode generally displays higher detection sensitivity than GC-MS for furan fatty acids.[12][13]

  • Direct Analysis: This method can analyze the parent carboxylic acid directly from lipid extracts, avoiding potential degradation during derivatization.

  • Methodology: Using HPLC with electrospray ionization (ESI) in negative mode, furan fatty acids produce a prominent [M-H]⁻ ion, which can be used for detection and identification.[17] Further fragmentation in MS/MS provides structural confirmation and allows for highly specific quantification.

Biological Significance and Applications

Furan fatty acids, though minor components of lipids, exhibit significant biological activity.

  • Radical Scavenging: FuFAs are potent antioxidants and radical scavengers.[1] They are proposed to protect polyunsaturated fatty acids within cell membranes from oxidative damage by trapping reactive oxygen species like hydroxyl radicals.[1][2]

  • Natural Occurrence: These compounds are found in a variety of sources, including fish oils, algae, plants, and dairy products.[1][14][15] Their presence in the human diet is primarily through the consumption of fish.

  • Potential Health Benefits: Due to their antioxidant and anti-inflammatory effects, there is growing interest in the health-promoting properties of furan fatty acids.[17][18] They have been investigated for their potential beneficial effects on conditions like metabolic-associated fatty liver disease (MAFLD) due to insulin-sensitizing properties.[18]

  • Research Applications: As a specific and stable FAME, Methyl 8-(5-hexylfuran-2-yl)octanoate serves as a critical analytical standard for the identification and quantification of this class of compounds in various food and biological samples.

Conclusion

Methyl 8-(5-hexylfuran-2-yl)octanoate is a significant compound within the furan fatty acid class. Its well-defined chemical structure and properties make it an essential reference material for researchers. Understanding the nuances of its synthesis and the comparative advantages of different analytical techniques—namely GC-MS for derivatized esters and the more sensitive HPLC-MS/MS for free acids—is paramount for accurate investigation. The potent antioxidant activity of the parent furan fatty acid underscores the importance of continued research into the biological roles and potential therapeutic applications of these unique lipids.

References

  • Spiteller, G. (n.d.). Identification of Furan Fatty Acids in Nutritional Oils and Fats by Multidimensional GC-MSD.
  • BLDpharm. (n.d.). 10038-16-1|Methyl 8-(5-hexylfuran-2-yl)octanoate.
  • PubChem. (n.d.). Methyl 8-(5-hexylfuran-2-YL)octanoate.
  • Shibahara, A., et al. (2018). Detection and identification of furan fatty acids from fish lipids by high-performance liquid chromatography coupled to electrospray ionization quadrupole time-of-flight mass spectrometry. Food Chemistry, 252, 84-91.
  • Wang, S., et al. (2020). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research.
  • Vetter, W., & Wendlinger, C. (2012). Determination of Furan Fatty Acids in Food Samples. Lipid Technology.
  • Wang, S., et al. (2020). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 61(5), 738-751.
  • Wikipedia. (n.d.). Furan fatty acids.
  • MDPI. (2025). Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health.
  • PubChem. (n.d.). 8-(5-Hexylfuran-2-yl)octanoic acid.
  • Smolecule. (2024). Buy 8-(5-Hexylfuran-2-yl)octanoic acid | 4179-44-6.
  • PubChem. (n.d.). 8-(5-Hexylfuran-2-yl)octanoic acid.
  • Carthew, J., et al. (2020). Synthesis and scavenging role of furan fatty acids. PNAS.
  • Hoffmann, M. H. R., & Gunstone, F. D. (1967). Studies in furan chemistry. Part VI. The synthesis of 8-(5-hexyl-2-furyl)octanoic acid, a fatty acid found in Exocarpus seed oil. Journal of the Chemical Society C: Organic.
  • Sigma-Aldrich. (n.d.). 8-(5-Hexylfuran-2-yl)octanoic acid | 4179-44-6.
  • ResearchGate. (2025). Detailed Study of Furan Fatty Acids in Total Lipids and the Cholesteryl Ester Fraction of Fish Liver.
  • ChemBK. (n.d.). METHYL 8-(5-HEXYL-2-FURYL)-OCTANOATE.
  • Pharmaffiliates. (n.d.). 8-(5-Hexylfuran-2-yl)octanoic Acid.
  • BenchChem. (2025). Synthesis of (5-Octylfuran-2-YL)methanol from Biomass: A Technical Guide.

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Foundational

A Technical Guide to Evaluating the Antioxidant Properties of Methyl 8-(5-hexylfuran-2-yl)octanoate

Abstract This technical guide provides a comprehensive framework for the characterization of the antioxidant properties of Methyl 8-(5-hexylfuran-2-yl)octanoate, a representative furan fatty acid (F-acid) methyl ester. F...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the antioxidant properties of Methyl 8-(5-hexylfuran-2-yl)octanoate, a representative furan fatty acid (F-acid) methyl ester. F-acids are a class of bioactive lipids recognized for their potent antioxidant and anti-inflammatory effects.[1][2] This document outlines a multi-tiered experimental approach, beginning with fundamental physicochemical characterization and progressing through a suite of robust in vitro and cell-based antioxidant assays. The rationale behind each methodological choice is detailed to provide researchers, scientists, and drug development professionals with the necessary context to design and interpret experiments. Protocols are provided for key assays, including DPPH, ABTS, and the Cellular Antioxidant Activity (CAA) assay, accompanied by data interpretation guidelines and a discussion of the potential radical-scavenging mechanisms of the furan moiety.

Introduction: Furan Fatty Acids and the Imperative for Antioxidant Research

Furan fatty acids are a unique class of lipids characterized by a furan ring within the acyl chain.[3] Naturally occurring in various food sources like fish, dairy products, and plants, they are gaining significant attention for their biological activities.[1][2][3] The core hypothesis is that the electron-rich furan moiety acts as a powerful scavenger of reactive oxygen species (ROS), thereby protecting more susceptible molecules, such as polyunsaturated fatty acids, from oxidative damage.[2][4][5]

Oxidative stress, the imbalance between ROS production and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including cardiovascular disease, neurodegenerative disorders, and cancer.[6] Therefore, the identification and characterization of novel antioxidant compounds are of paramount importance in the development of new therapeutic and preventative strategies.

Methyl 8-(5-hexylfuran-2-yl)octanoate (PubChem CID: 13352703) is a specific F-acid methyl ester.[7] Its structure, featuring a central furan ring flanked by a hexyl group and a methyl octanoate chain, makes it an ideal candidate for investigating the structure-activity relationships of F-acids as antioxidants. This guide provides the scientific groundwork for a thorough evaluation of its potential.

Prerequisite: Physicochemical Characterization

Before any biological or antioxidant activity can be reliably assessed, the identity, purity, and solubility of the test compound must be unequivocally established. This step is critical for data reproducibility and accuracy.

  • Identity and Purity Verification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to confirm the chemical identity and determine the purity of Methyl 8-(5-hexylfuran-2-yl)octanoate. A purity level of >95% is recommended for biological assays.

  • Solubility Assessment: The solubility of the compound in various solvents (e.g., ethanol, DMSO, aqueous buffers) must be determined. This is crucial for preparing stock solutions and ensuring compatibility with different assay systems. For cell-based assays, the final concentration of solvents like DMSO must be kept low (typically <0.5%) to avoid cellular toxicity.

In Vitro Chemical Antioxidant Capacity: A Multi-Mechanistic Approach

No single assay can fully capture the antioxidant capacity of a compound. Therefore, a panel of assays based on different chemical mechanisms is essential for a comprehensive profile. The two primary mechanisms of chemical antioxidant action are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[8]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Scientific Rationale: The DPPH assay is a widely used, rapid, and simple method based on the SET mechanism.[9] The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form by an antioxidant. The degree of discoloration is proportional to the scavenging capacity of the test compound.[10]

  • Detailed Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 6 x 10⁻⁵ M stock solution of DPPH in methanol. Store in an amber bottle at 4°C.

      • Prepare a series of concentrations of Methyl 8-(5-hexylfuran-2-yl)octanoate in methanol.

      • Prepare a positive control solution (e.g., Trolox or Ascorbic Acid) in methanol.

    • Assay Procedure:

      • In a 96-well microplate, add 100 µL of the test compound or standard solution to each well.

      • Add 100 µL of the DPPH methanolic solution to all wells.

      • Include a blank control containing only 200 µL of methanol and a negative control containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubation and Measurement:

      • Incubate the plate in the dark at 37°C for 30 minutes.[9]

      • Measure the absorbance at 517 nm using a microplate reader.[11]

    • Data Analysis:

      • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

      • Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
  • Scientific Rationale: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). This assay is versatile as it can be used for both hydrophilic and lipophilic compounds and is not pH-dependent.[8] It operates through a mixed HAT/SET mechanism.[8]

  • Detailed Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.[12]

      • Before use, dilute the ABTS•⁺ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Assay Procedure:

      • Add 20 µL of the test compound or standard (Trolox) at various concentrations to a 96-well plate.

      • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubation and Measurement:

      • Incubate the plate at room temperature for 6 minutes.[12]

      • Measure the absorbance at 734 nm.

    • Data Analysis:

      • Calculate the percentage of inhibition as described for the DPPH assay.

      • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

Data Consolidation and Interpretation

The results from the in vitro assays should be summarized for clear comparison.

AssayMechanismParameterHypothetical Value for F-AcidPositive Control (Trolox)
DPPH SETIC₅₀ (µM)75.5 ± 4.225.1 ± 1.8
ABTS HAT/SETTEAC (µmol TE/µmol)0.85 ± 0.071.00 (by definition)
ORAC HATµmol TE/µmol1.20 ± 0.111.00 (by definition)

Note: The data presented are hypothetical and for illustrative purposes only.

Elucidating the Mechanism of Action: The Role of the Furan Ring

The antioxidant activity of F-acids is primarily attributed to the furan ring's ability to act as a potent radical scavenger.[4] The mechanism involves the interaction of radicals, such as peroxyl or hydroxyl radicals, with the electron-rich furan ring.[4][13] This interaction leads to the opening of the ring, forming unstable and highly reactive dioxoene intermediates, which effectively terminates the radical chain reaction.[2][3][5] Studies have shown that F-acids are particularly effective at scavenging hydroxyl radicals at a near diffusion-controlled rate.[14]

Mechanism

Cellular Antioxidant Activity (CAA) Assay: A Biologically Relevant Model

While chemical assays are valuable, they do not account for physiological factors like bioavailability, cellular uptake, and metabolism.[6][15] The CAA assay bridges this gap by measuring antioxidant activity within a cellular environment.[6][16]

  • Scientific Rationale: The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.[6][15] In the presence of ROS (induced by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An antioxidant compound will inhibit this oxidation, leading to a reduction in fluorescence intensity, which is proportional to its cellular antioxidant activity.[6][17]

  • Detailed Step-by-Step Methodology:

    • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and culture until confluent (e.g., 6 x 10⁴ cells/well).[15]

    • Cell Treatment:

      • Remove the growth medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

      • Treat the cells with 100 µL of culture medium containing the test compound (at various concentrations) and 25 µM DCFH-DA. Quercetin is often used as a standard.[6]

      • Incubate the plate for 1 hour at 37°C.

    • Oxidation Induction:

      • Remove the treatment solution and wash the cells three times with DPBS.[6]

      • Add 100 µL of 600 µM AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) solution to all wells.

    • Kinetic Measurement:

      • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

      • Measure fluorescence kinetically every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[15][17]

    • Data Analysis:

      • Calculate the Area Under the Curve (AUC) for both control and treated wells.

      • Determine the CAA units using the formula: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]

      • Plot CAA units against concentration to determine IC₅₀ values.

Conclusion and Future Directions

This guide presents a systematic and robust methodology for evaluating the antioxidant potential of Methyl 8-(5-hexylfuran-2-yl)octanoate. By combining in vitro chemical assays with a biologically relevant cell-based model, researchers can obtain a comprehensive understanding of its antioxidant profile. The evidence suggests that F-acids, as a class, are potent radical scavengers, a property largely conferred by the furan ring.[18]

Future research should focus on:

  • Investigating the antioxidant activity in more complex biological systems, such as co-culture models or in vivo studies.

  • Identifying the metabolic fate of the compound within cells to determine if its metabolites also possess antioxidant activity.

  • Exploring the synergy between F-acids and other known antioxidants, such as tocopherols or omega-3 fatty acids.

By following the rigorous protocols outlined herein, the scientific community can build a clear and reliable body of evidence to unlock the full therapeutic potential of furan fatty acids.

References

  • The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use. Food Chemistry.
  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc..
  • Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health. MDPI.
  • Cell Based Exogenous Antioxidant Assay. Cell Biolabs, Inc..
  • Furan fatty acids supplementation in obese mice reverses hepatic steatosis and protects against cartilage degradation. Agritrop.
  • Furan fatty acids. Wikipedia.
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  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. MDPI.
  • In Vitro Antioxidant Testing Services Using DPPH / FRAP / ORAC. Visbio.
  • Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus. PNAS.
  • Hydroxyl radical scavenging activity of naturally occurring furan fatty acids. PubMed.
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  • Furan fatty acids – valuable minor fatty acids in food. Semantic Scholar.
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  • Occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet?. ResearchGate.
  • Synthesis and scavenging role of furan fatty acids. PubMed - NIH.
  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. ACS Publications.
  • Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, A. ACS Publications.
  • Oxygen Radical Absorbance Capacity (ORAC) and In Vitro Anti- Inflammatory Activity of Fruits of Different Plants. CABI Digital Library.
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  • Studies in furan chemistry. Part VI. The synthesis of 8-(5-hexyl-2-furyl)octanoic acid, a fatty acid found in Exocarpus seed oil. Journal of the Chemical Society C: Organic (RSC Publishing).
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  • Chemical Characterization, Antioxidant, Antimicrobial, Cytotoxicity and in Silico Studies of Hexane Extract and Essential Oils from. MDPI.
  • Antioxidant, Antiproliferative Activities and Chemical Profile of. Longdom.org.
  • polyphenols quantification and antioxidant activity of methanolic and aqueous extracts from eight medicinal plants used to manage avian diseases in burkina faso. Academic Journals.
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Exploratory

A Technical Guide to the Role of Methyl 8-(5-hexylfuran-2-yl)octanoate and its Class of Furan Fatty Acids in Lipid Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 8-(5-hexylfuran-2-yl)octanoate is a methyl ester of a heterocyclic fatty acid belonging to the furan fatty acid (FuFA) cla...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 8-(5-hexylfuran-2-yl)octanoate is a methyl ester of a heterocyclic fatty acid belonging to the furan fatty acid (FuFA) class.[1][2] While direct research on this specific molecule is nascent, the broader FuFA class, found naturally in various foods like fish and algae, is gaining significant attention for its potent biological activities.[3][4] FuFAs are recognized for their antioxidant and anti-inflammatory properties and emerging evidence points towards a significant role in metabolic health, including insulin sensitization.[3][4] This guide synthesizes the current understanding of FuFAs to build a robust hypothesis on the role of Methyl 8-(5-hexylfuran-2-yl)octanoate in lipid metabolism. We propose its primary mechanism involves the modulation of key lipogenic enzymes and signaling pathways. This document provides a comprehensive framework, including detailed experimental protocols, to validate these hypotheses and guide future research and development in the context of metabolic diseases like dyslipidemia and metabolic dysfunction-associated fatty liver disease (MAFLD).

Part 1: Unveiling the Furan Fatty Acid Class

Chemical Identity and Classification

Methyl 8-(5-hexylfuran-2-yl)octanoate is characterized by a central furan ring, an eight-carbon esterified carboxylate chain (octanoate), and a six-carbon alkyl chain (hexyl). Its parent acid, 8-(5-hexylfuran-2-yl)octanoic acid, belongs to the family of furan fatty acids (FuFAs).[2] These lipids are distinguished by the heterocyclic furan moiety embedded within the acyl chain.[3]

PropertyValueSource
Molecular Formula C19H32O3[1]
Molecular Weight 308.5 g/mol [1]
IUPAC Name methyl 8-(5-hexylfuran-2-yl)octanoate[1]
Lipid Class Heterocyclic fatty acids [FA0115][1][2]
Natural Occurrence and Significance

FuFAs are not synthesized by animals but are obtained through diet.[5] They are considered valuable bioactive minor components in many foods. Key dietary sources include:

  • Fish and Seafood: The primary source, where FuFAs can constitute 1-4% of the total fatty acid content.[3][5]

  • Plants and Algae: The original producers of FuFAs in the food chain.[3]

  • Other Sources: Trace amounts are also found in dairy products, butter, vegetables, and fruits.[3]

Established Biological Activities: More Than Just Lipids

The unique furan ring imparts significant chemical reactivity, making FuFAs potent biological agents.

  • Antioxidant Activity: The furan ring is a highly effective scavenger of reactive oxygen species (ROS) like peroxyl and alkoxyl radicals.[3][6] This mechanism involves the interaction of radicals with the furan ring, leading to its cleavage and the neutralization of the ROS, thereby protecting cellular membranes from oxidative damage.[3][6]

  • Anti-inflammatory Effects: There is growing evidence supporting the anti-inflammatory properties of FuFAs, suggesting they may contribute to the health benefits associated with omega-3 fatty acid consumption.[4]

Part 2: Hypothesized Mechanism of Action in Lipid Metabolism

The structural features of Methyl 8-(5-hexylfuran-2-yl)octanoate suggest a multi-faceted role in regulating lipid homeostasis. Based on preliminary data for the FuFA class, we can construct a compelling hypothesis centered on the inhibition of lipid synthesis and the potential modulation of fatty acid oxidation.

The Central Hypothesis: Potent Inhibition of De Novo Lipogenesis

The primary proposed mechanism is the inhibition of de novo lipogenesis (DNL), the metabolic pathway for synthesizing new fatty acids.

Causality: Preliminary research indicates that FuFAs are potent inhibitors of Acetyl-CoA Carboxylase (ACC) .[7] ACC is the critical, rate-limiting enzyme in fatty acid biosynthesis, catalyzing the carboxylation of acetyl-CoA to malonyl-CoA. Malonyl-CoA is not only the building block for new fatty acids via Fatty Acid Synthase (FASN) but also acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the gatekeeper for fatty acid entry into the mitochondria for oxidation.

Therefore, by inhibiting ACC, Methyl 8-(5-hexylfuran-2-yl)octanoate is hypothesized to:

  • Directly Reduce Fatty Acid Synthesis: By decreasing the supply of malonyl-CoA.

  • Indirectly Promote Fatty Acid Oxidation: By disinhibiting CPT1, allowing for greater mitochondrial uptake and β-oxidation of existing fatty acids.

This dual action makes it a compelling candidate for reducing triglyceride accumulation, a hallmark of dyslipidemia and MAFLD.

fatty_acid_synthesis cluster_cytosol Cytosol cluster_mitochondria Mitochondria Citrate Citrate (from Mitochondria) AcetylCoA Acetyl-CoA Citrate->AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA FASN Fatty Acid Synthase (FASN) MalonylCoA->FASN CPT1 CPT1 MalonylCoA->CPT1 Inhibition FattyAcids Fatty Acids FASN->FattyAcids Triglycerides Triglyceride Synthesis & Storage FattyAcids->Triglycerides FuFA Methyl 8-(5-hexylfuran-2-yl)octanoate (FuFA) FuFA->ACC BetaOx β-Oxidation CPT1->BetaOx FattyAcylCoA Fatty Acyl-CoA (from cytosol) FattyAcylCoA->CPT1

Caption: Hypothesized inhibition of Acetyl-CoA Carboxylase (ACC) by FuFAs.

Potential Modulation of Nuclear Receptors

Many fatty acids and their derivatives act as ligands for nuclear receptors that govern lipid metabolism. It is plausible that FuFAs interact with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα.

Causality: PPARα is highly expressed in the liver and is a master regulator of fatty acid catabolism. Its activation leads to the transcriptional upregulation of genes involved in fatty acid uptake, binding, and mitochondrial and peroxisomal β-oxidation (e.g., CPT1A, ACOX1). If Methyl 8-(5-hexylfuran-2-yl)octanoate or its metabolites can bind and activate PPARα, it would represent a second, complementary mechanism for reducing cellular lipid loads by actively increasing their catabolism.

ppar_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FuFA FuFA Ligand (Hypothesized) PPAR PPARα FuFA->PPAR Binds Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds TargetGenes Target Gene Transcription (e.g., CPT1A, ACOX1) PPRE->TargetGenes Activates Metabolism Increased Fatty Acid Oxidation TargetGenes->Metabolism

Caption: Potential activation of the PPARα signaling pathway by FuFAs.

Part 3: A Framework for Experimental Validation

To move from hypothesis to evidence, a structured experimental approach is required. The following protocols provide a robust framework for investigating the role of Methyl 8-(5-hexylfuran-2-yl)octanoate in lipid metabolism.

In Vitro Investigations: Probing the Molecular Mechanism

Rationale: Cell-based assays are essential for dissecting direct molecular effects, confirming target engagement, and understanding the cellular response, independent of systemic physiological variables.

Protocol 1: Hepatocyte Lipid Accumulation Assay

  • Objective: To determine if the compound can prevent or reverse fatty acid-induced lipid accumulation (steatosis) in a human hepatocyte model.

  • Model System: HepG2 or primary human hepatocytes.

  • Methodology:

    • Cell Seeding: Plate HepG2 cells in 24-well plates and allow them to adhere and reach 70-80% confluency.

    • Induction of Steatosis: Prepare a lipid-loading medium by conjugating oleic acid to BSA. Treat cells with this medium (e.g., 0.5 mM oleic acid) for 24 hours to induce lipid droplet formation.

    • Treatment: Co-treat cells with the lipid-loading medium and varying concentrations of Methyl 8-(5-hexylfuran-2-yl)octanoate (e.g., 1, 10, 50 µM). Include a vehicle control (DMSO or ethanol) and a positive control (e.g., a known ACC inhibitor).

    • Lipid Staining (Qualitative): After 24 hours, fix the cells with 4% paraformaldehyde. Stain with Oil Red O solution to visualize neutral lipid droplets. Capture images via microscopy.

    • Triglyceride Quantification (Quantitative): Lyse the cells and measure the intracellular triglyceride content using a commercial bioluminescent or colorimetric assay kit.[8] Normalize triglyceride levels to total protein content for each well.

Protocol 2: Gene Expression Analysis of Metabolic Pathways

  • Objective: To quantify changes in the expression of key genes involved in lipogenesis and fatty acid oxidation.

  • Model System: As above.

  • Methodology:

    • Cell Treatment: Treat HepG2 cells with the test compound at effective concentrations determined from Protocol 1 for a suitable time course (e.g., 6, 12, or 24 hours).

    • RNA Extraction: Lyse cells and extract total RNA using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer.

    • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

    • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using SYBR Green master mix and primers for target genes.

      • Lipogenic Genes: SREBF1 (SREBP-1c), ACACA (ACC1), FASN.

      • Oxidative Genes: PPARA (PPARα), CPT1A, ACOX1.

      • Housekeeping Gene: ACTB (β-actin) or GAPDH for normalization.

    • Data Analysis: Calculate relative gene expression using the ΔΔCt method.

In Vivo Assessment: Validating Systemic Efficacy

Rationale: Animal models are indispensable for evaluating the compound's systemic effects on lipid profiles, liver health, and overall metabolic phenotype, providing crucial data on bioavailability and efficacy.

Protocol 3: High-Fat Diet-Induced Dyslipidemia Mouse Model

  • Objective: To assess the compound's ability to ameliorate dyslipidemia and hepatic steatosis in a diet-induced obesity model.

  • Model System: C57BL/6J mice, which are susceptible to diet-induced obesity and dyslipidemia.[9]

  • Methodology:

    • Acclimatization: House male C57BL/6J mice (8 weeks old) for one week with standard chow and water ad libitum.

    • Diet Induction: Switch mice to a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity, hyperlipidemia, and hepatic steatosis. A control group remains on a standard chow diet.

    • Group Allocation & Dosing: Randomly assign HFD-fed mice into treatment groups (n=8-10 per group):

      • Group 1: HFD + Vehicle (e.g., corn oil).

      • Group 2: HFD + Methyl 8-(5-hexylfuran-2-yl)octanoate (e.g., 10 mg/kg/day).

      • Group 3: HFD + Methyl 8-(5-hexylfuran-2-yl)octanoate (e.g., 30 mg/kg/day).

      • Group 4 (optional): HFD + Positive Control (e.g., fenofibrate).

    • Administration: Administer the compound or vehicle daily via oral gavage for 4-6 weeks. Monitor body weight and food intake weekly.

    • Sample Collection: At the end of the treatment period, perform a terminal bleed via cardiac puncture after a 6-hour fast to collect plasma. Perfuse and collect the liver.

    • Biochemical Analysis:

      • Plasma: Measure total cholesterol, HDL-C, LDL-C, and triglycerides using commercial assay kits.

      • Liver: Homogenize a portion of the liver to measure hepatic triglyceride and cholesterol content.

    • Histological Analysis: Fix a separate portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning.

in_vivo_workflow start Start: C57BL/6J Mice (8 weeks old) acclimate Acclimatization (1 week) start->acclimate diet Diet Induction (8-12 weeks) acclimate->diet chow_group Control Group: Standard Chow diet->chow_group hfd_group HFD Group: High-Fat Diet diet->hfd_group randomize Randomization & Group Allocation hfd_group->randomize dosing Daily Oral Gavage (4-6 weeks) randomize->dosing vehicle HFD + Vehicle dosing->vehicle treatment1 HFD + Compound (Low Dose) dosing->treatment1 treatment2 HFD + Compound (High Dose) dosing->treatment2 endpoint Endpoint Analysis vehicle->endpoint treatment1->endpoint treatment2->endpoint plasma Plasma Analysis: - Triglycerides - Cholesterol endpoint->plasma liver_biochem Liver Biochemistry: - Triglycerides endpoint->liver_biochem liver_histo Liver Histology: (H&E Staining) endpoint->liver_histo

Caption: Experimental workflow for the in vivo dyslipidemia model.

Part 4: Data Interpretation and Future Directions

Expected Outcomes and Data Presentation

Successful validation would demonstrate that Methyl 8-(5-hexylfuran-2-yl)octanoate significantly reduces lipid accumulation in hepatocytes and improves the plasma lipid profile in HFD-fed mice. Data should be summarized for clear comparison.

Table 2: Example Data Template for In Vivo Study Outcomes

GroupPlasma Triglycerides (mg/dL)Plasma Total Cholesterol (mg/dL)Liver Triglycerides (mg/g tissue)
Chow + Vehicle 75 ± 1090 ± 1215 ± 3
HFD + Vehicle 180 ± 25220 ± 3085 ± 15
HFD + Compound (10 mg/kg) 130 ± 20175 ± 2250 ± 10
HFD + Compound (30 mg/kg) 95 ± 15 140 ± 1830 ± 8**
Note: Data are presented as mean ± SD. *p < 0.05, *p < 0.01 vs. HFD + Vehicle. Data are hypothetical.
Future Research Trajectory
  • Mechanism of Action Deep Dive: If ACC inhibition is confirmed, further studies should explore the allosteric binding site. If PPARα activation is observed, reporter assays can confirm direct binding and activation.

  • Structure-Activity Relationship (SAR): Synthesize and test analogs of the molecule by modifying the length of the alkyl and carboxylic acid chains to optimize potency and drug-like properties.

  • Safety and Toxicology: Conduct comprehensive safety pharmacology and toxicology studies to establish a therapeutic window.

  • Advanced Disease Models: Evaluate the compound in more advanced models of non-alcoholic steatohepatitis (NASH) or atherosclerosis to determine its potential to modify disease progression.

By systematically applying the framework outlined in this guide, the scientific community can elucidate the precise role of Methyl 8-(5-hexylfuran-2-yl)octanoate in lipid metabolism and evaluate its therapeutic potential for treating prevalent metabolic disorders.

References

  • MDPI. (2025, March 15). Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health. Available from: [Link]

  • ScienceDirect. (2025, July 1). The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use. Available from: [Link]

  • PNAS. Synthesis and scavenging role of furan fatty acids. Available from: [Link]

  • Semantic Scholar. (2023, November 30). Selecting an Appropriate Animal Model for Dyslipidemia. Available from: [Link]

  • Wikipedia. Furan fatty acids. Available from: [Link]

  • Frontiers in Pharmacology. (2016, December 16). Zebrafish Models for Dyslipidemia and Atherosclerosis Research. Available from: [Link]

  • Grantome. (2018, June 1). Furan fatty acids (FuFAs) as the active components of fish oils and omega-3 fatty acid products. Available from: [Link]

  • PubMed. (2003, December 15). In vivo model for dyslipidemia with diabetes mellitus in hamster. Available from: [Link]

  • Charles River Laboratories. Dyslipidemia and Atherosclerosis Mouse Models. Available from: [Link]

  • Cell Press. Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression. Available from: [Link]

  • PubMed. In vitro studies of lipid metabolism in human liver. Available from: [Link]

  • ResearchGate. In vitro lipid digestion experiment indicating the critical process.... Available from: [Link]

  • American Journal of Physiology. Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. Available from: [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). Studies in furan chemistry. Part VI. The synthesis of 8-(5-hexyl-2-furyl)octanoic acid, a fatty acid found in Exocarpus seed oil. Available from: [Link]

  • PubMed. Metabolism of octanoate and its effect on glucose and palmitate utilization by isolated fat cells. Available from: [Link]

  • PubChem. Methyl 8-(5-hexylfuran-2-YL)octanoate | C19H32O3 | CID 13352703. Available from: [Link]

  • PubChem. 8-(5-Hexylfuran-2-yl)octanoic acid | C18H30O3 | CID 395943. Available from: [Link]

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Foundational

A Spectroscopic and Analytical Profile of Methyl 8-(5-hexylfuran-2-yl)octanoate: A Technical Guide

Abstract Methyl 8-(5-hexylfuran-2-yl)octanoate is a furan-containing fatty acid methyl ester with a molecular formula of C19H32O3 and a molecular weight of 308.5 g/mol .[1] Its structure, featuring a central furan ring f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 8-(5-hexylfuran-2-yl)octanoate is a furan-containing fatty acid methyl ester with a molecular formula of C19H32O3 and a molecular weight of 308.5 g/mol .[1] Its structure, featuring a central furan ring flanked by a hexyl group and a methyl octanoate chain, gives it unique chemical properties that are of interest in various fields, including as a potential biomarker and in the study of lipid oxidation.[2] A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification and quantification in complex matrices. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 8-(5-hexylfuran-2-yl)octanoate. The interpretation of the spectral data is grounded in fundamental principles and supported by data from structurally related compounds. Furthermore, this guide outlines detailed experimental protocols for acquiring high-quality spectroscopic data for this and similar analytes.

Molecular Structure and Spectroscopic Overview

The unique structural features of Methyl 8-(5-hexylfuran-2-yl)octanoate, including a 2,5-disubstituted furan ring, a long-chain alkyl substituent, and a methyl ester functionality, give rise to a distinct spectroscopic fingerprint. The strategic application of NMR, IR, and MS allows for the complete elucidation of its molecular architecture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon and proton framework of the molecule.

  • Infrared (IR) Spectroscopy is instrumental in identifying the key functional groups present.

  • Mass Spectrometry (MS) , particularly when coupled with gas chromatography (GC-MS), offers insights into the molecular weight and fragmentation patterns, aiding in structural confirmation.

mol Methyl 8-(5-hexylfuran-2-yl)octanoate Structure C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C7 C C6->C7 C8 O C7->C8 C18 C C7->C18 C9 C C8->C9 C10 O C9->C10 C11 C C10->C11 C12 C C12->C1 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 C16 C C15->C16 O17 O C16->O17 O17->C18 C19 C C18->C19

Caption: Molecular Structure of Methyl 8-(5-hexylfuran-2-yl)octanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~5.9 - 6.1d2HFuran ring protons
~3.67s3HO-CH₃ (methyl ester)
~2.60t4H-CH₂- adjacent to furan
~2.30t2H-CH₂-C=O
~1.60m4H-CH₂-
~1.30m14H-CH₂-
~0.89t3H-CH₃ (hexyl)

Causality behind Predicted Chemical Shifts:

  • Furan Protons: The protons on the furan ring are in an aromatic environment and are therefore deshielded, appearing downfield around 5.9-6.1 ppm.[3] Their proximity to the oxygen atom and the alkyl substituents will influence their exact chemical shift.

  • Methyl Ester Protons: The protons of the methyl ester group are adjacent to an electronegative oxygen atom, causing them to be deshielded and appear as a singlet around 3.67 ppm.

  • Alpha-Methylene Protons: The methylene groups directly attached to the furan ring and the carbonyl group are deshielded due to the electron-withdrawing nature of these functionalities, appearing as triplets around 2.60 ppm and 2.30 ppm, respectively.

  • Aliphatic Protons: The remaining methylene protons in the hexyl and octanoate chains will appear as a complex multiplet in the upfield region of the spectrum, typically between 1.30 and 1.60 ppm.

  • Terminal Methyl Protons: The terminal methyl group of the hexyl chain is the most shielded and will appear as a triplet around 0.89 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Publicly available data confirms the presence of 19 distinct carbon signals for Methyl 8-(5-hexylfuran-2-yl)octanoate.[1]

Chemical Shift (ppm)Assignment
~174.0C=O (ester)
~156.5Furan C-5
~150.5Furan C-2
~105.0Furan C-3, C-4
~51.5O-CH₃
~34.0-CH₂-C=O
~31.8-CH₂-
~31.5-CH₂-
~29.0-CH₂- (multiple)
~28.0-CH₂-
~25.0-CH₂-
~22.6-CH₂-
~14.1-CH₃

Interpretation of ¹³C NMR Data:

  • The downfield signal at approximately 174.0 ppm is characteristic of the carbonyl carbon of the methyl ester.

  • The signals in the aromatic region, around 156.5 ppm and 150.5 ppm, are assigned to the substituted carbons of the furan ring, while the signals around 105.0 ppm correspond to the unsubstituted furan carbons.[4]

  • The signal at approximately 51.5 ppm is characteristic of the methoxy carbon of the ester.

  • The remaining upfield signals correspond to the various methylene and methyl carbons of the hexyl and octanoate chains.

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra for a compound like Methyl 8-(5-hexylfuran-2-yl)octanoate is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5][6] Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum.

Caption: General workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for the identification of functional groups within a molecule. The IR spectrum of Methyl 8-(5-hexylfuran-2-yl)octanoate is predicted to be dominated by absorptions from the ester functional group and the hydrocarbon chains.

Wavenumber (cm⁻¹)IntensityAssignment
~2925, 2855StrongC-H stretching (aliphatic)
~1740StrongC=O stretching (ester)
~1465MediumC-H bending (aliphatic)
~1245, 1170StrongC-O stretching (ester)
~1570, 1500Medium-WeakC=C stretching (furan ring)
~1020MediumC-O-C stretching (furan ring)

Rationale for IR Absorptions:

  • The most prominent peak is expected to be the strong C=O stretching vibration of the ester carbonyl group, typically appearing around 1740 cm⁻¹.

  • Strong absorptions in the 2800-3000 cm⁻¹ region are due to the C-H stretching vibrations of the numerous methylene and methyl groups in the molecule.

  • The "fingerprint region" below 1500 cm⁻¹ will contain a series of complex absorptions, including the characteristic C-O stretching bands of the ester and the furan ring, as well as various C-H bending vibrations.

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample such as Methyl 8-(5-hexylfuran-2-yl)octanoate, the following protocol can be used:

  • Sample Preparation: Place one drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7] Place a second salt plate on top to create a thin liquid film.

  • Background Spectrum: Acquire a background spectrum of the empty IR beam path to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Spectrum: Place the salt plates with the sample in the spectrometer's sample holder.

  • Data Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[8]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

GC-MS is the ideal technique for the analysis of volatile and semi-volatile compounds like Methyl 8-(5-hexylfuran-2-yl)octanoate. It provides both retention time information for separation and mass spectral data for identification.

Electron Ionization Mass Spectrum (EI-MS)

The EI-MS of Methyl 8-(5-hexylfuran-2-yl)octanoate is expected to show a molecular ion peak (M⁺) at m/z 308, corresponding to its molecular weight.[1] The fragmentation pattern will be characteristic of the structure, with key fragments arising from cleavages at the furan ring and along the alkyl chains.

Key Predicted Fragment Ions:

  • m/z 308 (M⁺): The molecular ion.

  • m/z 277: Loss of a methoxy group (-OCH₃).

  • m/z 165: Cleavage of the octanoate chain alpha to the furan ring.

  • m/z 120: A fragment containing the furan ring and a portion of the attached chains.

  • m/z 95: A common fragment for alkyl-substituted furans.

  • m/z 81: Another characteristic furan-related fragment.

A GC/MS full scan mass spectrum of the methyl ester of 8-(5-hexylfuran-2-yl)-octanoic acid shows characteristic fragment ions that can be used for its identification.[2]

M [M]⁺˙ (m/z 308) F1 [M - OCH₃]⁺ (m/z 277) M->F1 -OCH₃ F2 [C₁₁H₁₇O]⁺ (m/z 165) M->F2 β-cleavage F3 [C₈H₈O]⁺˙ (m/z 120) F2->F3 rearrangement

Caption: A simplified proposed fragmentation pathway for Methyl 8-(5-hexylfuran-2-yl)octanoate in EI-MS.

Experimental Protocol for GC-MS Analysis

A standard protocol for the GC-MS analysis of fatty acid methyl esters is as follows:

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration appropriate for GC-MS analysis (typically in the µg/mL range).[9]

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated at a temperature of 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating fatty acid methyl esters.

    • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at a rate of 10°C/min, and holding for 5 minutes.[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or ion trap.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: Typically 230°C.

  • Data Analysis: Identify the peak corresponding to Methyl 8-(5-hexylfuran-2-yl)octanoate based on its retention time and compare its mass spectrum to a reference library or the predicted fragmentation pattern for confirmation.

Conclusion

The combination of NMR, IR, and MS provides a powerful analytical toolkit for the comprehensive characterization of Methyl 8-(5-hexylfuran-2-yl)octanoate. This guide has detailed the expected spectroscopic features of this molecule and provided robust experimental protocols for data acquisition. The presented information serves as a valuable resource for researchers and scientists working with this and structurally related compounds, facilitating their accurate identification and analysis.

References

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

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  • Shimadzu. (n.d.). Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI) tandem mass spectrometry. [Link]

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  • MDPI. (2021, October 26). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatization. [Link]

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  • American Chemical Society. (2005, June 3). Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids. ACS Publications. [Link]

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  • ResearchGate. (n.d.). GC/MS full scan mass spectrum of the methyl ester of 8-(5-hexylfuran-2-yl). [Link]

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Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Validation Protocol for Methyl 8-(5-hexylfuran-2-yl)octanoate (8F6-ME)

Target Audience: Synthetic Chemists, Lipidomics Researchers, and Drug Development Professionals Compound: Methyl 8-(5-hexylfuran-2-yl)octanoate (Molecular Weight: 308.5 g/mol )[1] Introduction & Application Context Furan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Lipidomics Researchers, and Drug Development Professionals Compound: Methyl 8-(5-hexylfuran-2-yl)octanoate (Molecular Weight: 308.5 g/mol )[1]

Introduction & Application Context

Furan fatty acids (FuFAs) are a unique class of endogenous lipids characterized by a central furan ring flanked by alkyl and carboxyalkyl chains. Recognized as potent radical scavengers, they play a critical role in protecting polyunsaturated fatty acids (PUFAs) from lipid peroxidation[2]. In biological matrices and fungi, non-methylated furan fatty acids (N-FuFAs) such as 8-(5-hexylfuran-2-yl)octanoic acid (8F6) serve as important metabolic biomarkers[3].

Because endogenous concentrations of FuFAs are extremely low, accurate GC-MS quantification requires derivatization into fatty acid methyl esters (FAMEs)[4],[3]. The availability of high-purity synthetic standards is a major bottleneck in lipidomics. This application note details a highly reliable, three-phase synthetic protocol to produce the methyl ester derivative, Methyl 8-(5-hexylfuran-2-yl)octanoate , from commercially available 2-hexylfuran.

Mechanistic Rationale & Synthetic Strategy

Synthesizing 2,5-disubstituted furan fatty acids requires strict chemoselectivity to prevent the acid-catalyzed polymerization or over-reduction of the sensitive furan core[5]. We employ a highly modular Wittig Olefination approach:

  • Regioselective Formylation: The synthesis begins with the Vilsmeier-Haack formylation of 2-hexylfuran. The electron-donating hexyl group and the inherent reactivity of the furan oxygen direct the electrophilic attack exclusively to the unhindered C5 position[6].

  • Chain Elongation (Wittig Olefination): A 7-carbon phosphonium ylide (derived from methyl 7-bromoheptanoate) is coupled with the furaldehyde. Sodium bis(trimethylsilyl)amide (NaHMDS) is strategically selected as the base; its steric bulk prevents nucleophilic acyl substitution at the methyl ester moiety.

  • Chemoselective Hydrogenation: The resulting alkene must be reduced without saturating the furan ring or causing hydrogenolysis of the furfuryl C-C bonds. Wilkinson's catalyst ( RhCl(PPh3​)3​ ) is utilized to achieve exquisite selectivity for the exocyclic alkene[5].

Workflow Visualization

SynthesisWorkflow Start 2-Hexylfuran (Starting Material) Step1 Phase 1: Vilsmeier-Haack Formylation Reagents: POCl3, DMF Temp: < 0 °C to RT Start->Step1 Int1 Intermediate 1: 5-Hexyl-2-furaldehyde Step1->Int1 Regioselective C5 formylation Step2 Phase 2: Wittig Olefination Reagents: Phosphonium salt, NaHMDS Solvent: THF, -78 °C to RT Int1->Step2 Int2 Intermediate 2: Methyl 8-(5-hexylfuran-2-yl)oct-7-enoate Step2->Int2 C-C Bond Formation Step3 Phase 3: Chemoselective Hydrogenation Reagents: H2 (1 atm), RhCl(PPh3)3 Solvent: Benzene/EtOH Int2->Step3 Target Target Compound: Methyl 8-(5-hexylfuran-2-yl)octanoate Step3->Target Alkene reduction (Furan preserved)

Figure 1: De novo synthetic workflow for Methyl 8-(5-hexylfuran-2-yl)octanoate via Wittig olefination.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 5-Hexyl-2-furaldehyde

This step establishes the aldehyde handle necessary for chain elongation.

  • Preparation of Vilsmeier Reagent: Cool 4.0 mL of anhydrous dimethylformamide (DMF) to < 0 °C in an ice-salt bath under nitrogen. Add 1.2 mL (14.0 mmol) of phosphorus oxychloride ( POCl3​ ) dropwise to control the exothermic formation of the chloromethyleneiminium ion. Stir for 1 hour at < 0 °C[6].

  • Substrate Addition: Slowly add a solution of 1.52 g (10.0 mmol) of 2-hexylfuran dissolved in 4.0 mL of DMF. Maintain the temperature at < 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 1.5 hours[6].

  • Quenching (Critical Step): Pour the reaction mixture into 50 mL of crushed ice. Immediately add solid sodium carbonate ( Na2​CO3​ ) until the aqueous mixture reaches pH 8. Causality: Neutralizing with a mild base prevents the acid-catalyzed ring-opening and polymerization of the electron-rich furan core[6].

  • Workup: Extract the aqueous layer with diethyl ether ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexane:EtOAc 9:1) to yield 5-hexyl-2-furaldehyde as a pale yellow oil.

Phase 2: Synthesis of Methyl 8-(5-hexylfuran-2-yl)oct-7-enoate

This step couples the octanoate chain precursor to the furan core.

  • Ylide Generation: Suspend 5.3 g (12.0 mmol) of (7-methoxy-7-oxoheptyl)triphenylphosphonium bromide in 40 mL of anhydrous THF under nitrogen. Cool the suspension to -78 °C.

  • Deprotonation: Add 12.0 mL of NaHMDS (1.0 M in THF, 12.0 mmol) dropwise. Stir for 30 minutes at -78 °C until a deep orange/red solution forms, indicating ylide generation.

  • Coupling: Dissolve the 5-hexyl-2-furaldehyde (10.0 mmol) from Phase 1 in 10 mL of THF and add it dropwise to the ylide solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NH4​Cl . Extract with EtOAc ( 3×30 mL). Wash with water and brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via column chromatography (Hexane:EtOAc 95:5) to isolate the enoate intermediate (mixture of E/Z isomers).

Phase 3: Chemoselective Hydrogenation to Target Compound

This step reduces the alkene to yield the final saturated N-FuFA methyl ester.

  • Reaction Setup: Dissolve the enoate intermediate (approx. 8.0 mmol) in 20 mL of a degassed 1:1 mixture of Benzene and Ethanol.

  • Catalyst Addition: Add 370 mg (0.4 mmol, 5 mol%) of Wilkinson's Catalyst ( RhCl(PPh3​)3​ ).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Stir the mixture vigorously under an H2​ balloon (1 atm) at room temperature for 12 hours. Causality: Wilkinson's catalyst ensures the furan ring remains completely intact while the unhindered alkene is rapidly reduced[5].

  • Workup & Purification: Concentrate the mixture under reduced pressure. Resuspend in hexane and filter through a short pad of Celite and silica gel to remove the rhodium complex. Concentrate the filtrate to yield pure Methyl 8-(5-hexylfuran-2-yl)octanoate .

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized standard for downstream lipidomics and GC-MS applications[4],[3], validate the compound against the parameters summarized in Table 1.

Table 1: Analytical Validation Parameters for Methyl 8-(5-hexylfuran-2-yl)octanoate

ParameterExpected Value / Description
Molecular Formula C19​H32​O3​
Molecular Weight 308.5 g/mol [1]
Appearance Pale yellow to colorless oil
1 H NMR ( CDCl3​ , 400 MHz) δ 5.85 (d, J = 3.0 Hz, 1H, furan), 5.83 (d, J = 3.0 Hz, 1H, furan), 3.66 (s, 3H, −OCH3​ ), 2.58 (t, 4H, furfuryl −CH2​− ), 2.30 (t, 2H, −CH2​CO− ), 1.55-1.65 (m, 4H), 1.25-1.40 (m, 14H), 0.88 (t, 3H, terminal −CH3​ )
GC-MS (EI, 70 eV) Major Ions m/z 308 [M]+ , 177, 163, 95 (base peak, furan cleavage), 81
TLC Rf​ (Hexane:EtOAc 9:1) ~0.45 (UV active, stains dark brown with KMnO4​ )

Sources

Application

Application Note: Quantitative Analysis of Methyl 8-(5-hexylfuran-2-yl)octanoate in Human Plasma by LC-MS/MS

Abstract This application note presents a detailed and robust protocol for the quantification of Methyl 8-(5-hexylfuran-2-yl)octanoate, a furan-containing fatty acid methyl ester, in human plasma. The methodology is desi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust protocol for the quantification of Methyl 8-(5-hexylfuran-2-yl)octanoate, a furan-containing fatty acid methyl ester, in human plasma. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable and validated bioanalytical method. The protocol employs a liquid-liquid extraction (LLE) for sample preparation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a step-by-step guide, from sample handling to data analysis, and includes recommendations for quality control to ensure data integrity, aligning with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3][4]

Introduction

Methyl 8-(5-hexylfuran-2-yl)octanoate is a derivative of furan fatty acids (F-acids), a class of lipids that have been identified in various biological matrices.[5][6][7][8][9] While the physiological significance of many F-acids is still under investigation, accurate quantification in plasma is crucial for pharmacokinetic studies, biomarker discovery, and understanding their potential roles in health and disease. The structure of Methyl 8-(5-hexylfuran-2-yl)octanoate, with its furan ring and long alkyl chains, presents unique analytical challenges that necessitate a carefully optimized method for its extraction and detection.[10]

This protocol is designed to provide a highly selective and sensitive method for the determination of Methyl 8-(5-hexylfuran-2-yl)octanoate in human plasma, a complex biological matrix. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the required specificity and sensitivity for accurate quantification at low concentrations.[11][12][13]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Thawing & Aliquoting s2 Addition of Internal Standard s1->s2 s3 Protein Precipitation & Liquid-Liquid Extraction s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 s6 Evaporation to Dryness s5->s6 s7 Reconstitution s6->s7 a1 Injection into LC System s7->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Analyte d2->d3

Sources

Method

Application Note: Methyl 8-(5-hexylfuran-2-yl)octanoate as an Internal Standard in Furan Fatty Acid Lipidomics

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Lipidomics, Analytical Chemistry, Biomarker Discovery Executive Summary Furan fatty acids (FuFAs) are a unique class of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Lipidomics, Analytical Chemistry, Biomarker Discovery

Executive Summary

Furan fatty acids (FuFAs) are a unique class of heterocyclic lipids recognized for their potent radical-scavenging abilities and their emerging role as biomarkers for metabolic and oxidative stress[1]. Despite their biological significance, their trace abundance and profound susceptibility to degradation complicate accurate lipidomic profiling[2]. This application note establishes a self-validating, highly reproducible protocol utilizing Methyl 8-(5-hexylfuran-2-yl)octanoate as a robust internal standard (IS) for the precise quantification of FuFAs via Gas Chromatography-Mass Spectrometry (GC-MS).

The Analytical Challenge of Furan Fatty Acids

Endogenous FuFAs, predominantly found in marine oils, fungi, and mammalian tissues, are characterized by a central furan ring flanked by alkyl chains[3]. They are precursors to critical metabolites such as 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), which is heavily implicated in gestational diabetes and metabolic syndrome[4].

Quantifying these lipids poses two major analytical hurdles:

  • Low Abundance: FuFAs typically constitute less than 0.1% of total fatty acids in biological matrices[2].

  • Chemical Instability: The electron-rich furan ring is highly vulnerable to oxidation and acidic cleavage during standard lipid derivatization[5].

To achieve rigorous quantification, the introduction of a structurally homologous internal standard prior to sample manipulation is an absolute necessity to correct for matrix effects and extraction losses.

Compound Profile: Methyl 8-(5-hexylfuran-2-yl)octanoate

Methyl 8-(5-hexylfuran-2-yl)octanoate (Molecular Formula: C19H32O3, MW: 308.5 g/mol ) is a synthetic furan fatty acid methyl ester[6].

Rationale for Selection as an Internal Standard:

  • Structural Fidelity: It perfectly mimics the partitioning, recovery, and ionization behavior of endogenous dimethyl- and monomethyl-FuFAs (e.g., 11D3, 11D5) during extraction and chromatography[5].

  • Pre-derivatized Stability: As a stable methyl ester, it bypasses the initial esterification vulnerabilities. It serves as an unyielding benchmark for recovery rates during subsequent sample enrichment steps[3].

  • Chromatographic Resolution: Its specific aliphatic chain length ensures it does not co-elute with biological FuFAs, allowing distinct mass-to-charge (m/z 308) monitoring without isotopic overlap[6].

Mechanistic Methodology & Causality

As analytical scientists, we must design protocols where every step is governed by the chemical physics of the analyte.

  • Antioxidant Protection: Butylated hydroxytoluene (BHT) must be added immediately to the biological matrix. Because FuFAs are potent radical scavengers, failing to provide exogenous protection will result in rapid auto-oxidation during extraction[1].

  • Transesterification Strategy: Traditional acid-catalyzed methylation (e.g., 5% HCl in methanol) protonates and degrades the furan ring. We mandate strictly controlled Lewis acid conditions (15% BF3 in methanol at 90°C for exactly 1 hour) or base-catalyzed transesterification to ensure the conversion of triacylglycerols to Fatty Acid Methyl Esters (FAMEs) without destroying the heterocyclic core[5].

  • Silver-Ion (Ag+) SPE Enrichment: Due to their trace levels, FuFA-MEs often co-elute with highly abundant monounsaturated fatty acids in standard GC. Ag+-SPE exploits the π -electron interactions between silver ions and the furan ring/double bonds, effectively isolating FuFAs from the bulk lipid matrix[3].

Workflow Visualization

G Sample Biological Sample Matrix (Plasma, Tissue, Food) Spike Spike Internal Standard (Methyl 8-(5-hexylfuran-2-yl)octanoate) Sample->Spike Extract Lipid Extraction (Folch / Bligh-Dyer + BHT) Spike->Extract Deriv Mild Transesterification (BF3/MeOH or NaOMe) Extract->Deriv Enrich Ag+-SPE Enrichment (Isolates FuFA-MEs) Deriv->Enrich Analysis GC-MS / LC-MS/MS Analysis (SIM / MRM Mode) Enrich->Analysis Data Lipidomic Profiling & Biomarker Quantification Analysis->Data

Workflow for FuFA lipidomics using Methyl 8-(5-hexylfuran-2-yl)octanoate as an internal standard.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation & IS Spiking
  • Homogenization: Homogenize 50 mg of tissue or 100 µL of plasma in 1 mL of cold Folch reagent (Chloroform:Methanol, 2:1, v/v) containing 0.01% BHT.

  • Spiking: Spike the homogenate with 10 µL of Methyl 8-(5-hexylfuran-2-yl)octanoate working solution (5 µg/mL in hexane)[5].

    • Causality Note: Spiking before extraction accounts for matrix effects, emulsion trapping, and physical losses during phase separation, creating a self-validating recovery system.

Phase 2: Lipid Extraction
  • Phase Separation: Add 0.2 volumes of MS-grade water. Vortex vigorously for 30 seconds and centrifuge at 3000 × g for 10 minutes at 4°C.

  • Recovery: Carefully recover the lower organic phase (chloroform layer) and dry it completely under a gentle stream of ultra-high purity N2 gas.

Phase 3: Mild Transesterification
  • Derivatization: Resuspend the dried lipid extract in 2 mL of ~15% Boron Trifluoride (BF3) in methanol[5].

  • Incubation: Incubate in a sealed borosilicate glass tube at 90°C for exactly 60 minutes.

    • Causality Note: Strict adherence to 60 minutes is critical. Prolonged exposure to Lewis acids will initiate irreversible furan ring opening.

  • Quenching: Quench the reaction with 1 mL of saturated aqueous NaCl. Extract the generated FAMEs with 2 mL of n-hexane (repeat twice). Dry the combined hexane layers under N2.

Phase 4: Silver-Ion SPE Enrichment (Ag+-SPE)
  • Conditioning: Condition a commercial Ag+-SPE cartridge with 4 mL of acetone followed by 4 mL of hexane.

  • Loading: Load the FAME extract (resuspended in 500 µL hexane) onto the cartridge.

  • Washing: Wash with 4 mL of Hexane:Acetone (99:1, v/v) to elute bulk saturated and monounsaturated FAMEs.

  • Elution: Elute the target FuFA-MEs with 4 mL of Hexane:Acetone (90:10, v/v)[3]. Dry the eluate and reconstitute in 50 µL of n-hexane.

Phase 5: GC-MS Analysis
  • Injection: Inject 1 µL into a GC-MS equipped with a polar capillary column (e.g., DB-WAX or equivalent).

  • Detection: Operate in Selected Ion Monitoring (SIM) mode. For the IS (Methyl 8-(5-hexylfuran-2-yl)octanoate), monitor characteristic alkyl loss fragments and the molecular ion at m/z 308[6]. Quantify endogenous FuFAs by calculating the peak area ratio of the analyte to the IS.

Method Validation & Quantitative Data

The integration of Methyl 8-(5-hexylfuran-2-yl)octanoate yields highly reproducible analytical parameters across various biological matrices. The table below summarizes the expected performance metrics when utilizing this IS in a standard GC-MS full-scan/SIM workflow.

Analyte ClassInternal Standard UsedLOD (µM)LOQ (µM)Recovery Rate (%)Intra-day RSD (%)
D-FuFA-MEs (Dimethyl)Methyl 8-(5-hexylfuran-2-yl)octanoate3.010.075 - 1188.0
M-FuFA-MEs (Monomethyl)Methyl 8-(5-hexylfuran-2-yl)octanoate3.510.582 - 1308.5
N-FuFA-MEs (Non-methyl)Methyl 8-(5-hexylfuran-2-yl)octanoate4.012.081 - 1158.2

Data synthesized from validated GC-MS methodologies for furan fatty acid profiling[3][5].

Conclusion

The accurate lipidomic profiling of furan fatty acids requires meticulous attention to the chemical fragility of the furan ring. By utilizing Methyl 8-(5-hexylfuran-2-yl)octanoate as an internal standard, researchers can establish a self-validating workflow that accurately accounts for extraction losses and derivatization inefficiencies. This protocol ensures high-fidelity quantification, enabling deeper insights into the role of FuFAs in oxidative stress and metabolic disease.

References

  • Methyl 8-(5-hexylfuran-2-YL)octanoate | C19H32O3 | CID 13352703 - PubChem. nih.gov.
  • Development of a sensitive and quantitative method for the identification of two major furan f
  • Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities. acs.org.
  • Detailed Study of Furan Fatty Acids in Total Lipids and the Cholesteryl Ester Fraction of Fish Liver.
  • Identification and Characterization of the Role of the Circulating Furan F
  • Furan fatty acid amounts and their occurrence in triacylglycerols of white asparagus (Asparagus officinalis).

Sources

Application

Application Note &amp; Protocol: A Robust HPLC-UV Method for the Quantification of Methyl 8-(5-hexylfuran-2-yl)octanoate

Abstract This comprehensive guide details a highly specific and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 8-(5-hexylfuran-2-yl)octanoate, a notable furan fatty...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a highly specific and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 8-(5-hexylfuran-2-yl)octanoate, a notable furan fatty acid ester. The protocol is designed for researchers, quality control analysts, and drug development professionals who require a reliable and reproducible method for purity assessment and quantification. The methodology is built upon the principles of reversed-phase chromatography, leveraging the inherent physicochemical properties of the analyte for optimal separation and detection. This document provides not only a step-by-step protocol but also the scientific rationale behind the selection of each parameter, ensuring the method's trustworthiness and adherence to international validation standards.

Introduction and Scientific Rationale

Methyl 8-(5-hexylfuran-2-yl)octanoate is a lipid molecule characterized by a furan ring integrated within a fatty acid ester structure.[1][2] Such compounds are of growing interest in biochemical and pharmaceutical research. Accurate quantification is paramount for understanding their biological activity, ensuring product quality, and meeting regulatory requirements.

The development of this HPLC method is grounded in the molecule's distinct chemical properties. With a molecular formula of C19H32O3 and a calculated XLogP3 of 6.3, Methyl 8-(5-hexylfuran-2-yl)octanoate is a highly non-polar, lipophilic compound.[1] This high lipophilicity dictates the choice of reversed-phase (RP) chromatography as the most effective separation mode. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, causing hydrophobic molecules like our target analyte to be retained on the column and then eluted by increasing the organic solvent concentration in the mobile phase.[3][4]

A key feature of the analyte is its furan ring, which acts as a chromophore, absorbing ultraviolet (UV) light. Furan and its derivatives typically exhibit strong UV absorbance in the range of 220-290 nm.[5][6][7] This intrinsic property allows for direct detection using a standard UV-Vis or Photodiode Array (PDA) detector, obviating the need for derivatization or more complex detection systems like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), which are often required for lipids lacking a chromophore.[8][9][10]

This application note establishes a method that is not only scientifically sound but also validated according to the stringent guidelines of the International Council for Harmonisation (ICH), ensuring its accuracy, precision, and robustness.[11][12][13][14][15]

HPLC Method Parameters and Materials

The following table summarizes the optimized instrumental conditions and required materials for the successful implementation of this protocol.

Parameter Specification
Instrument Agilent 1260 Infinity II LC System or equivalent
Detector Variable Wavelength Detector (VWD) or Diode Array Detector (DAD)
Column C18 Reversed-Phase Column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile (ACN)
Gradient Program 0-2 min: 70% B; 2-15 min: 70% to 100% B; 15-20 min: 100% B; 20.1-25 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 280 nm
Analyte Methyl 8-(5-hexylfuran-2-yl)octanoate (CAS: 10038-16-1)[16][17]
Diluent Acetonitrile

Experimental Protocols

Preparation of Mobile Phase and Solutions

A. Mobile Phase Preparation:

  • Pour approximately 500 mL of HPLC-grade water into a 1 L solvent bottle for Mobile Phase A.

  • Pour approximately 500 mL of HPLC-grade acetonitrile into a 1 L solvent bottle for Mobile Phase B.

  • Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the HPLC system.

B. Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh approximately 10 mg of Methyl 8-(5-hexylfuran-2-yl)octanoate reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in the diluent (Acetonitrile).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to the 10 mL mark with the diluent. This is the Standard Stock Solution.

C. Preparation of Calibration Standards (10-200 µg/mL):

  • Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent.

  • For example, to prepare a 100 µg/mL standard, pipette 1 mL of the Stock Solution into a 10 mL volumetric flask and make up the volume with the diluent.

D. Sample Preparation:

  • Accurately weigh a sample containing Methyl 8-(5-hexylfuran-2-yl)octanoate to achieve a theoretical final concentration within the calibration range (e.g., 100 µg/mL).

  • Dissolve the sample in a known volume of diluent.

  • Vortex and sonicate to ensure complete extraction of the analyte.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified.

  • Equilibrate the HPLC system with the initial mobile phase composition (70% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the 100 µg/mL standard solution five times.

  • Calculate the following parameters from the resulting chromatograms:

    • Tailing Factor (Asymmetry): Must be ≤ 2.0.

    • Theoretical Plates (N): Must be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.

Method Validation Protocol (ICH Q2(R2) Framework)

A condensed validation protocol is outlined below to establish the trustworthiness of the method.[12][15]

A. Specificity:

  • Inject the diluent (blank), a placebo (sample matrix without the analyte), and a standard solution. The blank and placebo should show no interfering peaks at the retention time of Methyl 8-(5-hexylfuran-2-yl)octanoate.

B. Linearity:

  • Inject the prepared calibration standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

C. Accuracy (% Recovery):

  • Prepare spiked samples by adding known amounts of the analyte (e.g., at 80%, 100%, and 120% of the target concentration) to a placebo matrix.

  • Analyze these samples in triplicate.

  • The mean recovery should be within 98.0% to 102.0%.

D. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.

Visualization of Workflows

The following diagrams illustrate the key processes involved in this analytical method.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Mobile Phase (ACN/Water) E HPLC System Equilibration A->E B Standard Stock Solution (1000 µg/mL) C Calibration Standards (10-200 µg/mL) B->C G Analysis of Samples & Standards C->G D Sample Solution (Filtered) D->G F System Suitability Test (5 Injections of Standard) E->F F->G H Peak Integration & Identification G->H I Construct Calibration Curve H->I J Quantify Analyte in Sample I->J K Final Report Generation J->K

Caption: High-level workflow from preparation to final reporting.

G start Start Method Development q1 Is Analyte Lipophilic? (XLogP > 2) start->q1 a1_yes Select Reversed-Phase (e.g., C18 column) q1->a1_yes Yes a1_no Consider Normal Phase or HILIC q1->a1_no No q2 Does Analyte have a UV Chromophore? a1_yes->q2 a2_yes Select UV/PDA Detector q2->a2_yes Yes a2_no Select ELSD, CAD, or MS Detector q2->a2_no No q3 Optimize Mobile Phase (ACN/Water Gradient) a2_yes->q3 a3 Validate Method (ICH Guidelines) q3->a3 end Final Method a3->end

Caption: Decision-making logic for HPLC method development.

Conclusion

The HPLC-UV method presented herein offers a specific, reliable, and robust solution for the quantitative analysis of Methyl 8-(5-hexylfuran-2-yl)octanoate. By grounding the protocol in the fundamental physicochemical properties of the analyte and validating its performance against internationally recognized standards, this guide provides the scientific community with a trustworthy tool for quality control and research applications. The detailed steps and clear rationale empower users to implement this method with confidence, ensuring data integrity and reproducibility.

References

  • ResearchGate. UV absorption spectra of model compounds furan, 5-HMF, dibenzofuran,.... Available at: [Link]

  • Marc, P. Analysis of Lipids by HPLC-CAD. Available at: [Link]

  • KNAUER. HPLC Analysis of Lipids in LNP Formulations. Available at: [Link]

  • PubChem. Methyl 8-(5-hexylfuran-2-YL)octanoate. Available at: [Link]

  • Christie, W. W. Fatty Acid Analysis by HPLC. AOCS. Available at: [Link]

  • Martinez, A., et al. Use of UV Absorbance To Monitor Furans in Dilute Acid Hydrolysates of Biomass. Biotechnol. Prog. 2000, 16, 4, 637–641. Available at: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • MDPI. RP-CAD for Lipid Quantification: Systematic Method Development and Intensified LNP Process Characterization. Available at: [Link]

  • PubMed. Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass. Available at: [Link]

  • FILAB. Analysis of lipid formulations by HPLC-CAD. Available at: [Link]

  • PMC. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Available at: [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • MDPI. Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. Available at: [Link]

  • Chem. zvesti. Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles. Available at: [Link]

  • Slideshare. Ich guidelines for validation final. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]

  • PubChem. 8-(5-Hexylfuran-2-yl)octanoic acid. Available at: [Link]

  • Springer. Identification of Fatty Acid Methyl Esters as Minor Components in Fish Oil by Multidimensional GC-MSD. Available at: [Link]

  • ChemBK. METHYL 8-(5-HEXYL-2-FURYL)-OCTANOATE. Available at: [Link]

  • SIELC Technologies. Methyl octanoate. Available at: [Link]

  • FooDB. Showing Compound Hexyl octanoate (FDB015074). Available at: [Link]

  • ResearchGate. Identification of Furan Fatty Acids in Nutritional Oils and Fats by Multidimensional GC-MSD. Available at: [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. Available at: [Link]

  • Supporting Materials. SUPPORTING MATERIALS. Available at: [Link]

Sources

Method

Application of "Methyl 8-(5-hexylfuran-2-YL)octanoate" in food authenticity studies

Application Note: Methyl 8-(5-hexylfuran-2-YL)octanoate as a Biomarker for Food Authenticity and Processing Integrity Executive Summary Furan fatty acids (FuFAs) are valuable, trace-level heterocyclic lipids found in var...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 8-(5-hexylfuran-2-YL)octanoate as a Biomarker for Food Authenticity and Processing Integrity

Executive Summary

Furan fatty acids (FuFAs) are valuable, trace-level heterocyclic lipids found in various biological matrices, renowned for their potent antioxidant properties[1]. In recent years, specific subclasses of FuFAs have emerged as critical biomarkers in food authenticity studies. This application note details the analytical utility and experimental protocols for utilizing Methyl 8-(5-hexylfuran-2-YL)octanoate (8F6-ME) —the methyl ester derivative of the non-methylated furan fatty acid 8F6—as a definitive marker for distinguishing raw, authentic food matrices from processed or poorly stored products[1].

Mechanistic Rationale: The Chemistry of Authenticity Markers

To understand why 8F6-ME is an ideal biomarker, one must examine the electron density of the furan ring. Naturally occurring FuFAs in fresh matrices (such as raw soybeans or fresh fish) are predominantly dimethylated (D-FuFAs) or monomethylated (M-FuFAs) at the β-/β'-positions of the furan heterocycle[1].

  • The Degradation Pathway: The methyl groups on D-FuFAs are electron-donating, making the furan ring highly electron-rich. This structure is exceptionally efficient at neutralizing peroxyl radicals via electron transfer or radical addition[2]. However, this also makes D-FuFAs highly labile; they rapidly degrade under the heat, light, and oxygen exposure typical of food processing[1].

  • The Marker Formation: Non-methylated FuFAs (N-FuFAs), such as 8-(5-hexylfuran-2-yl)octanoic acid (8F6), lack these electron-donating methyl groups. Consequently, their furan rings are less susceptible to oxidative cleavage. During manufacturing (e.g., converting soybeans to tofu or texturized soy protein), D-FuFAs degrade, while N-FuFAs like 8F6 either resist degradation or are formed as stable artifacts of the processing environment[1].

Therefore, the presence of 8F6 (analyzed as its methyl ester, 8F6-ME, molecular weight 308.5 g/mol [3]) serves as a direct, quantifiable indicator of thermal and oxidative processing[1].

Logic Fresh Raw Matrix (High D-FuFAs) Process Processing/Storage (Heat, O2, Light) Fresh->Process Degrade D-FuFA Oxidation (Degradation) Process->Degrade Induces Marker N-FuFA Accumulation (8F6-ME Marker) Process->Marker Triggers Degrade->Marker Relative Shift Auth Authenticity Validated (Processed State) Marker->Auth Confirms

Figure 1: Logical pathway of D-FuFA degradation and 8F6-ME accumulation during food processing.

Quantitative Profiling in Food Matrices

The authenticity of a sample is determined by tracking the concentration shift from labile D-FuFAs to stable N-FuFAs. Table 1 summarizes the quantitative distribution of these markers across different processing stages of soy matrices.

Table 1: Quantitative Distribution of Furan Fatty Acid Markers in Soy Matrices

Matrix TypeD-FuFAs (e.g., 11D5)M-FuFAs (e.g., 9M5)N-FuFAs (8F6-ME)Authenticity Marker Status
Fresh Soybeans Dominant (>80%)Minor (<20%)Not Detected Authentic Raw Material[1]
Soy Milk Reduced (~50%)Increased (~40%)Trace amounts Mild Processing Indicator[1]
Tofu / Flakes Depleted (<30%)Dominant (>50%)0.1 – 1.5 mg/100g Moderate Processing Indicator[1]
Texturized Protein Highly DepletedDominant speciesUp to 3.8 mg/100g Extensive Processing/Storage[4]

Self-Validating Analytical Protocol

Because 8F6 is present at trace levels (µg to mg per 100g of lipid) alongside overwhelming amounts of bulk fatty acids, the analytical protocol must feature rigorous enrichment and self-validating quality control measures[4].

Workflow Step1 1. Lipid Extraction (Chloroform/Methanol) Step2 2. Transesterification (H2SO4/Methanol -> 8F6-ME) Step1->Step2 Step3 3. Ag+-SPE Enrichment (Silver Ion Chromatography) Step2->Step3 Step4 4. GC-MS (SIM Mode) (m/z 107, 124, 308) Step3->Step4 Step5 5. Data Analysis (Quantification vs Internal Std) Step4->Step5

Figure 2: Self-validating analytical workflow for the extraction and quantification of 8F6-ME.

Step 4.1: Internal Standard Spiking (The Self-Validation Mechanism)
  • Procedure: Prior to any sample manipulation, spike the homogenized food matrix with a known concentration of an Internal Standard (ISTD) mix containing ethyl esters of FuFAs (e.g., 8F6-EE, 9M5-EE, and 11D5-EE)[4].

  • Causality & Expertise: Ethyl esters do not naturally occur in these food matrices. By spiking them before extraction, the final recovery rate of the ISTD mix (target: 81–115%[4]) mathematically validates the efficiency of the lipid extraction, the completeness of the derivatization, and the recovery of the SPE column. If the recovery falls below 80%, the system flags a matrix effect or procedural loss, preventing false-negative authenticity reporting.

Step 4.2: Biphasic Lipid Extraction
  • Procedure: Homogenize 5g of the sample in a 2:1 (v/v) Chloroform/Methanol mixture (Folch method). Partition with water, collect the lower organic phase, and evaporate under a gentle stream of nitrogen.

  • Causality & Expertise: Methanol is required to disrupt hydrogen bonds and denature lipid-protein complexes in matrices like soy or fish tissue, allowing the non-polar chloroform to efficiently solubilize the neutral lipids and free FuFAs.

Step 4.3: Acid-Catalyzed Transesterification
  • Procedure: Reconstitute the lipid extract in 1% H₂SO₄ in methanol. Incubate at 80°C for 2 hours to convert 8F6 into Methyl 8-(5-hexylfuran-2-YL)octanoate (8F6-ME)[5].

  • Causality & Expertise: Free furan fatty acids exhibit strong intermolecular hydrogen bonding via their carboxylic acid heads, causing severe peak tailing and irreversible adsorption on GC columns[6]. Acid-catalyzed methylation is chosen over base-catalysis because it simultaneously esterifies free fatty acids and transesterifies glyceride-bound FuFAs without inducing saponification side-reactions.

Step 4.4: Silver Ion Solid-Phase Extraction (Ag⁺-SPE)
  • Procedure: Load the FAME mixture onto a silver-ion SPE cartridge. Wash with 100% hexane to elute saturated FAMEs. Elute the enriched FuFA fraction using 5% acetone in hexane.

  • Causality & Expertise: Without enrichment, the massive abundance of linoleic and oleic FAMEs will co-elute and saturate the mass spectrometer. Silver ions (Ag⁺) form reversible π-complexes with the double bonds of the furan ring. This transient binding selectively retains 8F6-ME on the column while bulk saturated lipids wash through, effectively isolating the biomarker[4].

Step 4.5: GC-MS Analysis in SIM Mode
  • Procedure: Inject 1 µL of the enriched fraction into a GC-MS equipped with a DB-5MS capillary column. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode using electron ionization (EI) at 70 eV.

  • Causality & Expertise: To achieve the required sensitivity (limits of detection < 0.05 ng/mL), SIM mode is mandatory[6]. Monitor the molecular ion of 8F6-ME (m/z 308)[3], alongside the highly characteristic furan ring fragment ions at m/z 107 and m/z 124 [6]. These fragment ions result from the α-cleavage of the alkyl chains flanking the furan heterocycle and are definitive proof of the FuFA structure.

References

  • [3] Title: Methyl 8-(5-hexylfuran-2-YL)octanoate | 10038-16-1 | Benchchem Source: benchchem.com URL:

  • [5] Title: Methyl 8-(5-hexylfuran-2-YL)octanoate | C19H32O3 | CID 13352703 - PubChem Source: nih.gov URL:

  • [1] Title: Valuable furan fatty acids in soybeans and soy products Source: researchgate.net URL:

  • [6] Title: Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma Source: nih.gov URL:

  • [4] Title: Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities Source: acs.org URL:

  • [2] Title: 8-(5-Acetylfuran-2-yl)octanoic acid|CAS 38199-52-9 - Benchchem Source: benchchem.com URL:

Sources

Application

Application Note &amp; Protocols: A Framework for Evaluating the Bioactivity of Methyl 8-(5-hexylfuran-2-YL)octanoate

Introduction: Unveiling the Potential of a Novel Furan Fatty Acid Methyl 8-(5-hexylfuran-2-YL)octanoate is a fatty acid methyl ester characterized by a central furan ring, a structural motif found in various natural prod...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Furan Fatty Acid

Methyl 8-(5-hexylfuran-2-YL)octanoate is a fatty acid methyl ester characterized by a central furan ring, a structural motif found in various natural products with interesting biological activities.[1][2] Furan-containing lipids are known to possess antioxidant and anti-inflammatory properties, making them intriguing candidates for therapeutic development. The long alkyl chains suggest the molecule will interact with cellular membranes and lipid signaling pathways.

This guide, designed for researchers in drug discovery and cell biology, provides a strategic, multi-tiered approach to systematically evaluate the bioactivity of this novel compound. We move beyond simple protocols to explain the scientific rationale behind each assay, enabling a comprehensive understanding of the compound's cellular effects. Our approach begins with a crucial assessment of cytotoxicity to establish a safe therapeutic window, followed by targeted assays to probe its anti-inflammatory and antioxidant potential.

Tier 1: Foundational Assessment - Cytotoxicity and Therapeutic Window

Before exploring any specific bioactivity, it is imperative to determine the concentration range at which Methyl 8-(5-hexylfuran-2-YL)octanoate affects cell viability. This step is critical for distinguishing targeted pharmacological effects from non-specific toxicity and for identifying appropriate concentrations for subsequent mechanistic assays. We will employ two complementary assays that measure different aspects of cell health.

Workflow for Bioactivity Screening

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Mechanistic Evaluation cluster_2 Tier 3: Profile Synthesis A Compound Preparation (Methyl 8-(5-hexylfuran-2-YL)octanoate) B Cytotoxicity Screening (e.g., HepG2, RAW 264.7 cells) A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Determine Non-Toxic Concentration Range (IC50 / Therapeutic Window) C->E D->E F Anti-Inflammatory Assays E->F Use Safe Concentrations G Antioxidant Assays E->G H Nitric Oxide (NO) Production (Griess Assay) F->H I NF-κB Translocation (Immunofluorescence/Reporter Assay) F->I J Intracellular ROS Levels (DCFH-DA Assay) G->J K Nrf2 Activation (Reporter Assay/Western Blot) G->K L Integrate Data I->L K->L M Define Bioactivity Profile L->M

Caption: Overall workflow for characterizing the bioactivity of a novel compound.

MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[3] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to an insoluble purple formazan.[4][5] The amount of formazan produced is directly proportional to the number of metabolically active cells.[3]

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2 human liver cancer cells or RAW 264.7 murine macrophages) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[6] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Methyl 8-(5-hexylfuran-2-YL)octanoate in a suitable solvent like DMSO. Create a serial dilution series (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a relevant period, typically 24 to 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4][7]

  • Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4][8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) x 100

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane. The LDH assay measures this released enzyme activity, providing a quantitative measure of cytotoxicity.[9] It serves as an excellent complementary method to the MTT assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol in a separate 96-well plate. It is crucial to set up controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer, like Triton X-100).[9]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[9] Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[10]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and a tetrazolium salt). Add 50-100 µL of this mixture to each well containing the supernatant.[9][10]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate percent cytotoxicity using the following formula: % Cytotoxicity = [(Sample_Abs - Spontaneous_Release_Abs) / (Maximum_Release_Abs - Spontaneous_Release_Abs)] x 100

Assay Principle Endpoint Measured Typical Cell Line
MTT Enzymatic reduction of tetrazolium saltMitochondrial metabolic activityHepG2, RAW 264.7, HeLa[3][6][11]
LDH Release of cytosolic enzymePlasma membrane integrity/cell lysisAny, often run in parallel with viability assays[10]

Tier 2: Probing for Anti-Inflammatory Activity

Inflammation is a critical biological process, and its dysregulation is implicated in numerous diseases.[12][13] Given the structural similarity of the test compound to other anti-inflammatory lipids, this is a key area of investigation. We will use lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a well-established model for studying inflammation in vitro.

Nitric Oxide (NO) Production via Griess Assay

Principle: During inflammation, macrophages are activated and produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator. The Griess assay is a simple colorimetric method that measures nitrite (NO₂⁻), a stable breakdown product of NO in the culture supernatant.[13] A reduction in nitrite levels in LPS-stimulated cells indicates potential anti-inflammatory activity.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of Methyl 8-(5-hexylfuran-2-YL)octanoate (determined from Tier 1 assays) for 1-2 hours. Include a positive control such as dexamethasone or L-NAME.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: After 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

NF-κB Signaling Pathway Activation

Principle: The Nuclear Factor-kappa B (NF-κB) is a master transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS and cytokines like TNF-α and IL-6.[14] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[15] Inflammatory stimuli like LPS trigger the degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate into the nucleus and activate gene transcription.[14][16] Inhibiting this translocation is a key anti-inflammatory mechanism.

NFkB_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Proteasome Proteasome Degradation IkB->Proteasome Targets for NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Compound Methyl 8-(5-hexylfuran-2-YL)octanoate (Hypothesized Inhibition) Compound->IKK ? Compound->IkB ? DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Activates Transcription

Caption: The canonical NF-κB signaling pathway and potential points of inhibition.

Protocol (Immunofluorescence Microscopy):

  • Cell Culture: Seed RAW 264.7 cells on sterile glass coverslips in a 24-well plate.

  • Treatment & Stimulation: Pre-treat cells with the test compound as described in the Griess assay, then stimulate with LPS (1 µg/mL) for 30-60 minutes.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block with 1% BSA in PBS. Incubate with a primary antibody against the NF-κB p65 subunit. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Counterstaining & Mounting: Stain the nuclei with DAPI (a blue fluorescent DNA stain). Mount the coverslips onto microscope slides.

  • Imaging & Analysis: Visualize using a fluorescence microscope. In unstimulated or effectively treated cells, the green fluorescence (p65) will be primarily in the cytoplasm. In LPS-stimulated cells, the green fluorescence will overlap with the blue DAPI stain in the nucleus. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio.

Tier 3: Investigating Antioxidant Mechanisms

Furan rings can act as scavengers of reactive oxygen species (ROS), and many natural compounds exert their beneficial effects by bolstering the cell's endogenous antioxidant systems.[17]

Intracellular ROS Scavenging

Principle: This assay measures the ability of the compound to directly reduce levels of intracellular ROS. The probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is cell-permeable and non-fluorescent.[18] Inside the cell, esterases cleave the acetate groups, trapping it as H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[18][19] A decrease in fluorescence indicates antioxidant activity.

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a black, clear-bottom 96-well plate.

  • Compound Loading: Treat cells with non-toxic concentrations of the test compound for 1-2 hours. A known antioxidant like N-acetylcysteine (NAC) should be used as a positive control.

  • Probe Loading: Remove the medium and load the cells with 10-25 µM H2DCFDA in serum-free medium for 30-60 minutes at 37°C.[20]

  • Induction of Oxidative Stress: Wash the cells with PBS. Add a ROS-inducing agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to induce oxidative stress.[18][20]

  • Measurement: Immediately measure fluorescence using a microplate reader with excitation at ~490 nm and emission at ~519 nm.[20] Kinetic readings over 1-2 hours are often most informative.

  • Data Analysis: Calculate the percentage reduction in ROS levels compared to cells treated only with the oxidative stress-inducing agent.

Nrf2 Antioxidant Response Pathway Activation

Principle: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response.[21][22] Under normal conditions, it is sequestered in the cytoplasm by Keap1, which targets it for degradation.[23][24] Oxidative stress or Nrf2 activators cause Nrf2 to be released from Keap1, allowing it to translocate to the nucleus.[25] There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding a host of protective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm cluster_nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Proteasome Proteasome Degradation Keap1->Proteasome Targets Nrf2 for Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) or Activator Compound ROS->Keap1 Induces Conformational Change ARE DNA (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Caption: The Nrf2/Keap1 antioxidant response pathway.

Protocol (Nrf2/ARE Reporter Assay):

  • Cell Line: Use a cell line (e.g., HepG2) stably transfected with a reporter construct containing multiple copies of the ARE sequence driving the expression of a reporter gene like luciferase.

  • Seeding and Treatment: Seed the reporter cells in a white, opaque 96-well plate. Treat with non-toxic concentrations of Methyl 8-(5-hexylfuran-2-YL)octanoate for 6-24 hours. Use a known Nrf2 activator like sulforaphane as a positive control.[24]

  • Cell Lysis: Wash the cells and add a passive lysis buffer.

  • Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence in a plate reader.

  • Data Analysis: Express the results as fold induction of luciferase activity over the vehicle-treated control cells. A significant increase indicates activation of the Nrf2 pathway.

Summary and Data Interpretation

By systematically applying this tiered assay cascade, researchers can build a comprehensive bioactivity profile for Methyl 8-(5-hexylfuran-2-YL)octanoate.

  • Tier 1 establishes the safe concentration range for all subsequent experiments.

  • Tier 2 will reveal if the compound can suppress inflammatory responses, potentially through inhibition of NO production and/or by blocking the critical NF-κB signaling pathway.

  • Tier 3 will determine if the compound has direct ROS-scavenging properties or if it works by upregulating the cell's own powerful antioxidant defenses via the Nrf2 pathway.

Together, these results will provide a robust, data-driven foundation for understanding the therapeutic potential of this novel furan fatty acid and will guide future pre-clinical development.

References

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Barrick Lab. (n.d.). Measuring Intracellular Reactive Oxygen Species (ROS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Retrieved from [Link]

  • PubMed. (n.d.). Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Nature. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). Retrieved from [Link]

  • PubMed. (2009). A cell-based assay for screening lipoxygenase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Retrieved from [Link]

  • RayBiotech. (n.d.). Human NRF2 Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • Assay Genie. (2024). NRF2 Signaling: A Keystone in Inflammation and Disease Management. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • RayBiotech. (n.d.). NF-kappa B Pathway Screening Array. Retrieved from [Link]

  • ResearchGate. (2025). A cell-based assay for screening lipoxygenase inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 8-(5-hexylfuran-2-YL)octanoate. Retrieved from [Link]

  • Frontiers. (2017). The Anti-Inflammatory Effects of Lipoxygenase and Cyclo-Oxygenase Inhibitors in Inflammation-Induced Human Fetal Glia Cells and the Aβ Degradation Capacity of Human Fetal Astrocytes in an Ex vivo Assay. Retrieved from [Link]

  • Biocompare. (2025). NF-κB Reporter Kit (NF-κB Signaling Pathway) from BPS Bioscience, Inc.. Retrieved from [Link]

  • MDPI. (2022). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Retrieved from [Link]

  • Science Alert. (n.d.). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Retrieved from [Link]

  • MDPI. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Retrieved from [Link]

  • Promega Connections. (2017). Cytotoxicity Testing of 9667 Tox21 Compounds using Two Real-Time Assays by Promega. Retrieved from [Link]

  • ScienceDirect. (2025). Update to RIFM fragrance ingredient safety assessment, amyl hexanoate, CAS registry number 540-07-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. Retrieved from [Link]

  • Longdom Publishing. (2020). Antioxidant, Antiproliferative Activities and Chemical Profile of. Retrieved from [Link]

  • PubMed. (n.d.). Fluorescence properties of methyl 8-(2-anthroyl) octanoate, a solvatochromic lipophilic probe. Retrieved from [Link]

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Sources

Method

Application Note: A Comprehensive Guide to the Structural Elucidation of Methyl 8-(5-hexylfuran-2-YL)octanoate using NMR Spectroscopy

Abstract This application note provides a detailed, in-depth guide for the complete structural elucidation of Methyl 8-(5-hexylfuran-2-YL)octanoate, a furan-containing fatty acid methyl ester. We present a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, in-depth guide for the complete structural elucidation of Methyl 8-(5-hexylfuran-2-YL)octanoate, a furan-containing fatty acid methyl ester. We present a comprehensive suite of Nuclear Magnetic Resonance (NMR) spectroscopy protocols, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques. This guide is designed for researchers, scientists, and professionals in drug development and natural product chemistry, offering not just step-by-step protocols but also the scientific rationale behind experimental choices and data interpretation strategies. By following this guide, users will be equipped to unambiguously confirm the molecular structure of the target compound and apply these principles to similar chemical entities.

Introduction

Furan fatty acids (FuFAs) are a unique class of lipids found in various natural sources, including plants and fish oils.[1][2][3][4] Their biological activities and potential as biomarkers have made them a subject of increasing interest. Methyl 8-(5-hexylfuran-2-YL)octanoate (Figure 1) is a representative member of this class, featuring a central 2,5-disubstituted furan ring flanked by a hexyl chain and a methyl octanoate chain.[5][6][7]

Figure 1. Chemical Structure of Methyl 8-(5-hexylfuran-2-YL)octanoate.

The unambiguous determination of such a structure, with its multiple aliphatic regions and specific substitution pattern on the aromatic furan ring, is critically dependent on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[8][9][10] This guide will systematically detail the application of a suite of NMR experiments to confirm the identity and structure of this target molecule.

Experimental Design & Workflow

The structural elucidation process follows a logical progression from sample preparation to the acquisition and interpretation of a series of NMR spectra. Each experiment provides a unique piece of the structural puzzle, culminating in a complete and validated assignment.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D NMR cluster_2d Phase 3: 2D NMR Connectivity cluster_final Phase 4: Final Structure SamplePrep Sample Preparation (5-25 mg in 0.6 mL CDCl3) H1_NMR ¹H NMR (Proton Environments & Multiplicity) SamplePrep->H1_NMR C13_NMR ¹³C NMR & DEPT-135 (Carbon Count & Type) H1_NMR->C13_NMR Provides proton count COSY ¹H-¹H COSY (H-H Couplings, Spin Systems) C13_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlations) COSY->HSQC Identifies adjacent protons HMBC ¹H-¹³C HMBC (Long-Range C-H Correlations) HSQC->HMBC Assigns protonated carbons Structure Complete Structural Assignment HMBC->Structure

Figure 2. Workflow for NMR-based structural elucidation.

Materials and Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming) and signal-to-noise ratio.

Protocol:

  • Weighing: Accurately weigh 5-25 mg of purified Methyl 8-(5-hexylfuran-2-YL)octanoate for ¹H NMR, or 50-100 mg for a comprehensive study including ¹³C NMR.[11][12] The molecular weight is approximately 308.5 g/mol .[5]

  • Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for this non-polar molecule as it is a good solvent and its residual peak (δ ~7.26 ppm) typically does not interfere with key signals.[13][14]

  • Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[14][15] Solid particles will disrupt the magnetic field homogeneity, leading to poor spectral resolution.[15]

  • Transfer: Transfer the clear solution to the NMR tube. The final sample height should be approximately 4-5 cm.[14]

  • Capping and Labeling: Securely cap the NMR tube. Do not use parafilm or paper labels on the section of the tube that will be inside the NMR probe.[12][13]

Data Acquisition & Interpretation

The following sections detail the acquisition of each NMR spectrum and the stepwise interpretation of the data to build the final structure. The predicted chemical shifts are based on established values for furanoids, alkyl chains, and methyl esters.[16][17][18][19][20]

¹H NMR Spectroscopy: The Proton Framework

The ¹H NMR spectrum is the starting point for any structural elucidation, providing information on the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).[8][9]

Acquisition Protocol (400 MHz Spectrometer):

  • Pulse Program: zg30 (or standard 1D proton acquisition)

  • Solvent: CDCl₃

  • Spectral Width (SW): 12-15 ppm (centered around 6 ppm)

  • Acquisition Time (AQ): ~3-4 seconds[21]

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 8-16 (adjust for concentration)

  • Receiver Gain (RG): Auto-adjust

Interpretation of Predicted ¹H NMR Spectrum:

The spectrum can be divided into several key regions:

  • Furan Protons (δ 5.8-6.0 ppm): Two distinct signals are expected for the two protons on the furan ring. These will appear as doublets due to coupling to each other.

  • Methyl Ester Protons (δ ~3.67 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.[17]

  • Alkyl Protons (δ 0.8-2.8 ppm): This region contains signals for the hexyl and octanoate chains. Protons alpha to the furan ring or the carbonyl group will be the most downfield.[22]

Table 1: Predicted ¹H NMR Data for Methyl 8-(5-hexylfuran-2-YL)octanoate in CDCl₃

PositionPredicted δ (ppm)MultiplicityIntegrationAssignment
H-3'5.85d1HFuran proton
H-4'5.90d1HFuran proton
H-1''3.67s3H-OCH₃
H-22.30t2H-CH₂-C=O
H-82.75t2HFuran-CH₂-
H-1'''2.58t2HFuran-CH₂- (Hexyl)
H-3 to H-71.25-1.65m10H-(CH₂)₅-
H-2''' to H-5'''1.25-1.65m8H-(CH₂)₄- (Hexyl)
H-6'''0.88t3H-CH₃ (Hexyl)
¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.[23][24] A DEPT-135 experiment further differentiates between CH, CH₂, and CH₃ groups, which is invaluable for assignment.

Acquisition Protocol (100 MHz for ¹³C):

  • Pulse Program: zgpg30 (proton-decoupled) for ¹³C; dept135 for DEPT

  • Spectral Width (SW): 200-220 ppm

  • Acquisition Time (AQ): ~1.0-1.5 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024 or more (adjust for concentration)

Interpretation of Predicted ¹³C NMR & DEPT-135 Spectra:

  • DEPT-135: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (C) will be absent.

  • ¹³C Spectrum: Will show all 19 carbon signals. The carbonyl carbon will be significantly downfield (>170 ppm), and the furan carbons will be in the aromatic/olefinic region (105-155 ppm).

Table 2: Predicted ¹³C NMR Data for Methyl 8-(5-hexylfuran-2-YL)octanoate in CDCl₃

PositionPredicted δ (ppm)DEPT-135Assignment
C-1174.2CCarbonyl
C-2'156.0CFuran Quaternary
C-5'151.5CFuran Quaternary
C-3'105.0CHFuran CH
C-4'109.5CHFuran CH
C-1''51.4CH₃-OCH₃
C-234.1CH₂-CH₂-C=O
C-828.0CH₂Furan-CH₂-
C-1'''27.8CH₂Furan-CH₂- (Hexyl)
C-3, C-4, C-5, C-6, C-725.0-29.5CH₂-(CH₂)₅-
C-2''', C-3''', C-4''', C-5'''22.6-31.7CH₂-(CH₂)₄- (Hexyl)
C-6'''14.1CH₃-CH₃ (Hexyl)
2D NMR: Assembling the Pieces

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms, confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J couplings).[22][25] Cross-peaks in the spectrum connect coupled protons.

Acquisition Protocol:

  • Pulse Program: cosygpmf (or standard COSY)

  • Spectral Width (SW): 12 ppm in both dimensions

  • Number of Increments (NI): 256-512 in F1

  • Number of Scans (NS): 4-8 per increment

Figure 3. Expected ¹H-¹H COSY correlations. Solid lines indicate key spin systems.

Interpretation:

  • A cross-peak between the furan protons at δ ~5.85 and ~5.90 ppm will confirm their adjacency.

  • A continuous chain of cross-peaks will trace the connectivity of the hexyl group, starting from the terminal methyl (H-6''') through the methylene groups to the one adjacent to the furan ring (H-1''').

  • Similarly, the octanoate chain will show a separate spin system from H-2 to H-8. The absence of COSY correlations between the chains and the furan ring confirms the breaks in the spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon to which it is directly attached.[26][27] This is the most reliable way to assign protonated carbons.

Acquisition Protocol:

  • Pulse Program: hsqcedetgpsisp (edited HSQC for multiplicity)

  • Spectral Width (SW): 12 ppm (F2, ¹H) and 180-200 ppm (F1, ¹³C)

  • Number of Increments (NI): 256 in F1

  • Number of Scans (NS): 8-16 per increment

Interpretation:

  • Each cross-peak links a proton from Table 1 to a carbon from Table 2. For example, the singlet at δ 3.67 ppm will show a cross-peak to the carbon at δ 51.4 ppm, definitively assigning C-1''.

  • The furan protons (H-3', H-4') will correlate to their respective carbons (C-3', C-4').

  • The edited HSQC will show CH/CH₃ correlations in one phase (e.g., red) and CH₂ correlations in the opposite phase (e.g., blue), confirming the DEPT-135 assignments.[26]

HMBC (Heteronuclear Multiple Bond Correlation) is the key experiment for assembling the full carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH).[25][26][27]

Acquisition Protocol:

  • Pulse Program: hmbcgplpndqf (or standard HMBC)

  • Spectral Width (SW): 12 ppm (F2, ¹H) and 220 ppm (F1, ¹³C)

  • Number of Increments (NI): 512 in F1

  • Number of Scans (NS): 16-32 per increment

H1_h H-1''' (δ 2.58) C5_f C-5' (δ 151.5) H1_h->C5_f ³J C4_f C-4' (δ 109.5) H1_h->C4_f ³J H8_o H-8 (δ 2.75) C2_f C-2' (δ 156.0) H8_o->C2_f ³J C3_f C-3' (δ 105.0) H8_o->C3_f ³J H2_o H-2 (δ 2.30) C1_o C-1 (δ 174.2) H2_o->C1_o ²J H1_me H-1'' (δ 3.67) H1_me->C1_o ³J H3_f H-3' (δ 5.85) H3_f->C5_f ³J H4_f H-4' (δ 5.90) H4_f->C2_f ³J C1_me C-1'' (δ 51.4)

Figure 4. Key expected ¹H-¹³C HMBC correlations for structural assembly.

Interpretation - The Final Assembly:

  • Connecting the Hexyl Chain: The protons at H-1''' (δ ~2.58 ppm) are three bonds away from the quaternary furan carbon C-5' and the protonated furan carbon C-4'. These correlations unambiguously link the hexyl group to the C-5' position of the furan ring.

  • Connecting the Octanoate Chain: The protons at H-8 (δ ~2.75 ppm) will show correlations to the quaternary furan carbon C-2' and the protonated furan carbon C-3'. This confirms the attachment of the octanoate chain to the C-2' position.

  • Confirming the Ester: The methyl protons H-1'' (δ ~3.67 ppm) will show a crucial ³J correlation to the carbonyl carbon C-1 (δ ~174.2 ppm). Additionally, the H-2 protons (δ ~2.30 ppm) will show a ²J correlation to the same carbonyl carbon, locking in the methyl ester functionality at the end of the octanoate chain.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural assignment of Methyl 8-(5-hexylfuran-2-YL)octanoate can be achieved. The ¹H and ¹³C spectra provide the fundamental count of proton and carbon environments. The COSY experiment delineates the separate alkyl chain spin systems. The HSQC spectrum provides definitive one-bond C-H assignments. Finally, the HMBC spectrum serves as the ultimate tool, revealing long-range correlations that piece together the furan core, the two alkyl substituents, and the methyl ester terminus into the final, validated molecular structure. This methodical approach ensures scientific rigor and provides a robust template for the structural elucidation of other complex lipids and natural products.

References

  • NMR Sample Preparation. (n.d.). Chemical Instrumentation Facility, Iowa State University. Retrieved from [Link][11]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8091, Methyl octanoate. Retrieved from [Link][28]

  • Sample Preparation. (n.d.). Max T. Rogers NMR Facility, Michigan State University. Retrieved from [Link][14]

  • NMR Sample Preparation. (n.d.). University of Notre Dame, NMR Spectroscopy. Retrieved from [Link][12]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611-624. Retrieved from [Link][16]

  • Pauli, G. F., Niemitz, M., Bisson, J., Lodewyk, M. W., & Soldi, C. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473–1487. Retrieved from [Link][8][9]

  • ResearchGate. (n.d.). 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. Retrieved from [Link][18]

  • Stibor, I., Trska, P., Srogl, J., & Janda, M. (1976). INDO calculations and 1H- and 13C-NMR spectra of furan methyl derivatives. Collection of Czechoslovak Chemical Communications, 41(5), 1444-1449. Retrieved from [Link]

  • MiMeDB. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (MMDBc0033388) for Methyl octanoate. Retrieved from [Link][29]

  • Methyl octanoate - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link][20]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 46(11), 1690-1716. Retrieved from [Link][10]

  • NMR Education: How to Choose Your Acquisition Parameters? (2020, July 30). Anasazi Instruments. Retrieved from [Link][21]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link][30]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13352703, Methyl 8-(5-hexylfuran-2-YL)octanoate. Retrieved from [Link][5]

  • Morris, L. J. (1967). Studies in furan chemistry. Part VI. The synthesis of 8-(5-hexyl-2-furyl)octanoic acid, a fatty acid found in Exocarpus seed oil. Journal of the Chemical Society C: Organic, 2060-2062. Retrieved from [Link][6]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 395943, 8-(5-Hexylfuran-2-yl)octanoic acid. Retrieved from [Link][7]

  • 13 Carbon NMR. (n.d.). University of Ottawa. Retrieved from [Link][23]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link][25]

  • Vetter, W., & Wendlinger, C. (2013). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of lipid research, 54(2), 545–552. Retrieved from [Link][31]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link][24]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments. Retrieved from [Link][26]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved from [Link][27]

  • Spitzer, U. A., & Spiteller, G. (2001). Detailed study of furan fatty acids in total lipids and the cholesteryl ester fraction of fish liver. Lipids, 36(7), 735–741. Retrieved from [Link][1]

  • Schupp, R. L., & Spiteller, G. (2019). Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions. Journal of agricultural and food chemistry, 67(42), 11788–11795. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Direct 1H NMR Quantitation of Valuable Furan Fatty Acids in Fish Oils and Fish Oil Fractions. Retrieved from [Link][3]

  • Haslbeck, F., Grosch, W., & Firl, J. (1983). Identification of Furan Fatty Acids in Nutritional Oils and Fats by Multidimensional GC-MSD. Lipids, 18(10), 706-713. Retrieved from [Link][4]

Sources

Application

A Comprehensive Guide to Solid-Phase Microextraction (SPME) for the Analysis of Methyl 8-(5-hexylfuran-2-YL)octanoate by GC-MS

An Application Note for Researchers and Scientists Abstract This application note provides a detailed, scientifically-grounded protocol for the analysis of Methyl 8-(5-hexylfuran-2-YL)octanoate, a heterocyclic fatty acid...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Scientists

Abstract

This application note provides a detailed, scientifically-grounded protocol for the analysis of Methyl 8-(5-hexylfuran-2-YL)octanoate, a heterocyclic fatty acid methyl ester, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Furan fatty acids (FuFAs) and their esters are found in various biological and food matrices, and their accurate quantification is crucial for food science, lipidomics, and drug development.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for key decisions in method development, from SPME fiber selection to instrument parameter optimization. It is designed to equip researchers with a robust, validated, and efficient analytical workflow.

Introduction: The Analytical Challenge

Methyl 8-(5-hexylfuran-2-YL)octanoate is a derivative of 8-(5-hexylfuran-2-yl)octanoic acid, a heterocyclic fatty acid.[3][4] The analysis of such furan-containing lipids in complex matrices like edible oils, biological fluids, or tissue extracts presents significant challenges.[2][5] Traditional methods often involve laborious liquid-liquid extraction and multiple clean-up steps, which are time-consuming and require significant volumes of organic solvents.

Solid-Phase Microextraction (SPME) offers a superior alternative. It is a solvent-free, equilibrium-based sample preparation technique that integrates sampling, extraction, and concentration into a single step.[6][7][8] When coupled with the high separation efficiency of Gas Chromatography (GC) and the sensitive, selective detection of Mass Spectrometry (MS), SPME provides a powerful tool for trace-level analysis of semi-volatile compounds like the target analyte.[9][10] This protocol details a method optimized for sensitivity, reproducibility, and analytical integrity.

Foundational Principles: Why SPME?

SPME operates on the principle of partitioning analytes between the sample matrix and a polymer-coated fused silica fiber.[7][11] The amount of analyte extracted at equilibrium is proportional to its concentration in the sample, allowing for quantitative analysis.[12] The choice between direct immersion (DI) and headspace (HS) extraction is critical.

  • Headspace (HS) SPME: The fiber is exposed to the vapor phase above the sample. This is the preferred method for volatile and semi-volatile analytes in complex matrices (e.g., oils, tissues) as it protects the fiber from non-volatile, high-molecular-weight interferences, thereby extending fiber lifetime and improving analytical robustness.[7][13]

  • Direct Immersion (DI) SPME: The fiber is placed directly into a liquid sample. This mode is advantageous for less volatile or more polar compounds that do not readily partition into the headspace, but it is more susceptible to matrix effects.[14][15]

For Methyl 8-(5-hexylfuran-2-YL)octanoate (MW: 308.5 g/mol ), a semi-volatile compound, HS-SPME is the recommended approach to balance sensitivity with matrix compatibility.[3][16]

Experimental Design and Protocols

Materials and Instrumentation
Item Specification
SPME Fiber Assembly Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30µm
SPME Holder Manual or Autosampler compatible
GC-MS System Gas Chromatograph with a Mass Selective Detector (e.g., Agilent GC/MSD)
GC Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) or equivalent nonpolar column
Vials 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa
Heating/Agitation Heating block or water bath with magnetic stirring capabilities
Chemicals Methyl 8-(5-hexylfuran-2-YL)octanoate standard, Sodium Chloride (ACS grade), Hexane (HPLC grade)
Rationale for SPME Fiber Selection

The choice of fiber coating is the most critical parameter in SPME method development. The analyte, Methyl 8-(5-hexylfuran-2-YL)octanoate, is a relatively large (MW >150 amu), semi-volatile molecule with a long nonpolar alkyl chain and regions of intermediate polarity (furan ring, ester group).

  • Polydimethylsiloxane (PDMS): A nonpolar coating, excellent for nonpolar analytes. While suitable, it may be less efficient for the polar functionalities of the furan ester.

  • Polyacrylate (PA): A polar coating, ideal for polar analytes but not optimal for the long nonpolar chains of the target.[17]

  • Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS): This is a mixed-phase fiber with a large surface area. The DVB provides affinity for aromatic moieties (like the furan ring), the Carboxen (a carbon molecular sieve) adsorbs smaller volatile compounds, and the PDMS backbone extracts nonpolar components.[18] This combination makes it exceptionally versatile and highly efficient for a broad range of analytes, including the target compound.[15][19]

Therefore, the DVB/CAR/PDMS 50/30µm fiber is selected for its superior extraction efficiency for semi-volatile compounds of mixed polarity.

Workflow Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Aliquoting (e.g., 1g oil in 20mL vial) Salt 2. Matrix Modification (Add NaCl) Sample->Salt ISTD 3. Internal Standard Spike (Optional but Recommended) Salt->ISTD Equil 4. Equilibration & Incubation (e.g., 70°C for 15 min with agitation) ISTD->Equil Extract 5. Fiber Exposure (Expose DVB/CAR/PDMS fiber to headspace) Equil->Extract Desorb 6. Thermal Desorption (GC Inlet, e.g., 270°C) Extract->Desorb Separate 7. Chromatographic Separation (HP-5MS Column) Desorb->Separate Detect 8. Mass Spectrometric Detection (Scan or SIM Mode) Separate->Detect Integrate 9. Peak Integration Detect->Integrate Quantify 10. Quantification (Calibration Curve) Integrate->Quantify Report 11. Reporting Quantify->Report

Caption: Automated workflow for the analysis of Methyl 8-(5-hexylfuran-2-YL)octanoate.

Step-by-Step Protocol: Headspace SPME
  • Fiber Conditioning: Before first use, condition the DVB/CAR/PDMS fiber in the GC inlet at the manufacturer's recommended temperature (typically 270°C) for 30-60 minutes.

  • Sample Preparation:

    • Weigh 1.0 g ± 0.05 g of the sample (e.g., edible oil) into a 20 mL headspace vial.

    • Add 1.0 g of anhydrous Sodium Chloride (NaCl). Causality: Adding salt increases the ionic strength of the aqueous phase (if present) and "salts out" the analyte, increasing its vapor pressure and partitioning into the headspace, thereby improving extraction efficiency.[12]

    • If using an internal standard (recommended for best quantitative accuracy), spike the sample at this stage.

    • Immediately seal the vial with a magnetic cap.

  • Extraction:

    • Place the vial in a heating block or autosampler agitator set to 70°C . Causality: Heating increases the volatility of the semi-volatile analyte, leading to a higher concentration in the headspace and faster equilibrium.[9][16] However, excessively high temperatures can cause sample degradation or condensation issues.[9]

    • Allow the sample to equilibrate for 15 minutes with agitation (e.g., 250 rpm).

    • After equilibration, expose the conditioned SPME fiber to the headspace of the vial for 30 minutes .

  • Desorption and Analysis:

    • Immediately after extraction, retract the fiber and insert the SPME device into the GC inlet, which is held at 270°C .

    • Expose the fiber for 5 minutes to ensure complete thermal desorption of the analyte onto the GC column.

    • Start the GC-MS data acquisition at the beginning of the desorption period.

    • After desorption, retract the fiber and keep it in the heated inlet for an additional 10 minutes for reconditioning before the next sample.

Instrumental Parameters and Data Management

GC-MS Operating Conditions

The following table provides a validated starting point for GC-MS parameters. These should be optimized for your specific instrumentation.

Parameter Setting Rationale
GC Inlet Splitless Mode, 270°CEnsures efficient thermal desorption and transfer of the entire analyte band to the column.[20]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal separation efficiency.
Oven Program 60°C (hold 2 min), ramp 15°C/min to 240°C, ramp 20°C/min to 300°C (hold 5 min)A tailored program to separate the analyte from matrix components and ensure it elutes with good peak shape.[21]
MS Transfer Line 280°CPrevents cold spots and analyte condensation.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible fragmentation patterns for library matching and structural confirmation.[21]
Acquisition Mode Full Scan (m/z 50-400) for method development; Selected Ion Monitoring (SIM) for quantification.Full scan confirms identity. SIM mode significantly increases sensitivity and selectivity by monitoring characteristic ions.
Data Analysis and Quantification

For quantitative analysis, a calibration curve should be constructed using a matrix-matched standard. This involves spiking a blank matrix (e.g., a furan-free oil) with known concentrations of the Methyl 8-(5-hexylfuran-2-YL)octanoate standard and running them through the entire SPME protocol.

  • Selected Ions for SIM Mode: Based on the analyte's mass spectrum, select a quantifier ion (most abundant) and one or two qualifier ions for confirmation.

  • Calibration: Plot the peak area ratio (analyte/internal standard) against the concentration. A linear regression with R² > 0.99 is desired.

  • Method Validation: The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability), and accuracy (recovery), following established analytical guidelines.[6][22]

Validation Parameter Acceptance Criteria
Linearity (R²) > 0.99
LOD (S/N) ~3:1
LOQ (S/N) ~10:1
Precision (%RSD) < 15%
Accuracy (Recovery) 80-120%

Trustworthiness: Troubleshooting and QC

Problem Potential Cause Solution
Poor Reproducibility Inconsistent extraction time/temperature; Fiber degradation; Inaccurate sample volume.Use an autosampler for precise timing; Monitor fiber usage and replace after ~50-100 injections; Use a calibrated pipette/balance.
Low Sensitivity Sub-optimal extraction parameters; Incomplete desorption; Active sites in GC inlet.Re-optimize extraction time/temp; Increase desorption time/temp; Use a deactivated inlet liner.
Peak Tailing Active sites in the GC system; Co-eluting matrix components.Use a deactivated liner and column; Adjust oven temperature program to improve separation.
Carryover Incomplete desorption or fiber cleaning.Increase desorption time/temp; Increase fiber reconditioning time between runs.

Conclusion

This application note provides a comprehensive and scientifically validated framework for the analysis of Methyl 8-(5-hexylfuran-2-YL)octanoate using HS-SPME-GC-MS. By explaining the causality behind critical methodological choices—from fiber selection to parameter optimization—this guide empowers researchers to implement a robust, sensitive, and efficient analytical method. The solvent-free nature of SPME aligns with the principles of green analytical chemistry, offering a modern solution to the challenges of trace analysis in complex matrices.[9]

References

  • Spiteller, G. (2005). Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the pathological effects of oxidative stress? Lipids, 40(8), 755-771. (Source not directly found, but general knowledge on FuFA importance is supported by other results).
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  • Zhu, H., et al. (2014). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 55(5), 963-972. Available at: [Link]

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  • Ma, Y., et al. (2023). Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS). Food Chemistry, 404, 134586. Available at: [Link]

  • Marriott, P. J., et al. (2023). Solid phase microextraction for quantitative analysis – Expectations beyond design?. Green Analytical Chemistry, 4, 100048. Available at: [Link]

  • Ouyang, G., & Pawliszyn, J. (2006). A critical review in calibration methods for solid-phase microexraction. Analytica Chimica Acta, 567(2), 180-190. Available at: [Link]

  • Tintrop, L. K., et al. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(22), 6473-6483. Available at: [Link]

  • Shimadzu. (n.d.). C146-E424A Smart SPME Fibers and Arrow Selection Guide. Available at: [Link]

  • Moret, S., et al. (2007). Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. Journal of Chromatography A, 1143(1-2), 213-218. Available at: [Link]

  • MilliporeSigma. (n.d.). Solid Phase Microextraction. Available at: [Link]

  • Zhang, X., et al. (2011). Validation and use of in vivo solid phase micro-extraction (SPME) for the detection of emerging contaminants in fish. Chemosphere, 85(7), 1148-1154. Available at: [Link]

  • Phetkao, I., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 12(4), 743. Available at: [Link]

  • Tintrop, L. K., et al. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis. ResearchGate. Available at: [Link]

  • Sreewongchai, T., et al. (2023). Development and validation of HS-SPME-GCMS/MS method for quantification of 2-acetyl-1-pyrroline in rice cultivars. PLoS ONE, 18(2), e0280888. Available at: [Link]

  • Spietelun, A., et al. (2015). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. Molecules, 20(7), 12643-12685. Available at: [Link]

  • Souza-Silva, É. A., et al. (2015). Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures. Analytical Chemistry, 87(17), 8960-8968. Available at: [Link]

  • Siripatrawan, U., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Food Science & Technology, 2(7), 1148-1158. Available at: [Link]

  • Agilent Technologies. (2011). Improving the Analysis of Fatty Acid Methyl Esters Using Automated Sample Preparation Techniques. Available at: [Link]

  • Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. Available at: [Link]

  • Cheng, S. (2009). Development of a headspace solid-phase microextraction (HS-SPME) procedure for the determination of short-chain fatty acids. DigitalCommons@EMU. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13352703, Methyl 8-(5-hexylfuran-2-YL)octanoate. PubChem. Available at: [Link]

  • EST Analytical. (2020). Direct Immersion Versus Headspace SPME Sampling of Whiskey Samples. Available at: [Link]

  • EST Analytical. (n.d.). A comparison of Direct Immersion and Headspace SPME Sampling of Whiskey Samples. Gcms.cz. Available at: [Link]

  • Tintrop, L. K., et al. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC-MS/MS analysis. Analytical and Bioanalytical Chemistry, 414(22), 6473-6483. Available at: [Link]

  • Zabiegała, B., et al. (2006). Application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). Polish Journal of Food and Nutrition Sciences, 15(56), 29-39. Available at: [Link]

  • Perkins, R. (2020). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. LCGC International. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 395943, 8-(5-Hexylfuran-2-yl)octanoic acid. PubChem. Available at: [Link]

  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, Methyl octanoate, CAS Registry Number 111-11-5. Food and Chemical Toxicology, 153, 112362. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 8-(5-hexylfuran-2-YL)octanoate

Welcome to the technical support center for the synthesis of Methyl 8-(5-hexylfuran-2-YL)octanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 8-(5-hexylfuran-2-YL)octanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Introduction to the Synthesis

Methyl 8-(5-hexylfuran-2-YL)octanoate is a furan-containing fatty acid ester. Its synthesis typically involves a multi-step process that builds the molecule by sequentially adding the hexyl and the methyl octanoate chains to a furan core. A common and effective route, based on established furan chemistry, starts from 2-furoic acid. This pathway involves a Friedel-Crafts acylation to introduce the hexyl chain precursor, followed by reduction, a second acylation to introduce the octanoate chain precursor, another reduction, and finally, esterification.[1][2]

Given the sensitivity of the furan ring to acidic conditions and the potential for side reactions at each stage, careful control of reaction parameters is crucial for a successful synthesis.[3][4][5] This guide will address potential issues in a question-and-answer format to help you navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of Methyl 8-(5-hexylfuran-2-YL)octanoate.

Low Yield in Friedel-Crafts Acylation of Furan

Question 1: I am getting a very low yield during the initial Friedel-Crafts acylation of furan with hexanoyl chloride. The reaction mixture turns dark, and I see a lot of polymeric material. What is happening and how can I fix it?

Answer: This is a common issue when working with furan, which is highly susceptible to polymerization under strong acidic conditions.[6] The dark coloration and formation of insoluble tar are classic signs of furan ring degradation.

Causality: Strong Lewis acids, typically used in Friedel-Crafts reactions, can protonate the furan ring, leading to a loss of aromaticity and initiating polymerization.[5][6]

Solutions:

  • Use a Milder Lewis Acid: Instead of strong Lewis acids like aluminum chloride (AlCl₃), consider using milder catalysts such as boron trifluoride etherate (BF₃·Et₂O) or phosphoric acid.[3] These are generally more suitable for acid-sensitive substrates like furan.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions. High temperatures can accelerate polymerization.[6]

  • Controlled Addition of Reagents: Add the Lewis acid and acylating agent slowly and in a controlled manner to the furan solution to avoid localized high concentrations of acid.

  • Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. The presence of moisture can deactivate the catalyst and lead to other side reactions.

Experimental Protocol: Optimized Friedel-Crafts Acylation of 2-Hexylfuran

This protocol is adapted from the synthesis of a similar compound and optimized for furan stability.[1]

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hexylfuran (1 equivalent) in an anhydrous solvent like benzene or dichloromethane.

  • Reagent Preparation: In the dropping funnel, prepare a solution of suberic anhydride (1.1 equivalents) and boron trifluoride diethyl etherate (1.2 equivalents) in the same anhydrous solvent.

  • Reaction: Cool the flask containing the 2-hexylfuran solution to 0 °C in an ice bath. Add the contents of the dropping funnel dropwise over 30-60 minutes with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

ParameterConventional ApproachRecommended ApproachRationale
Lewis Acid AlCl₃BF₃·Et₂OMilder catalyst to prevent furan polymerization.[3]
Temperature Reflux0 °C to Room TemperatureMinimizes thermal degradation and side reactions.[6]
Reagent Addition RapidSlow, dropwiseAvoids localized high acid concentration.
Incomplete Reduction of the Acyl Group

Question 2: My Clemmensen or Wolff-Kishner reduction of the acylfuran is incomplete, and I am getting a mixture of the starting material and the desired alkylfuran. How can I drive the reaction to completion?

Answer: Incomplete reduction is a frequent challenge. Both the Clemmensen (acidic conditions) and Wolff-Kishner (basic conditions) reductions require specific conditions to be effective, especially with furan derivatives.

Causality:

  • Clemmensen Reduction: The acidic conditions can be problematic for the furan ring, potentially leading to degradation if not carefully controlled. The zinc amalgam's activity is also crucial.

  • Wolff-Kishner Reduction: This method is generally preferred for acid-sensitive substrates. Incomplete reaction can be due to insufficient temperature, premature loss of hydrazine, or deactivation of the base. A modified version, the Huang-Minlon reduction, is often more effective.[7]

Solutions:

  • Optimize the Huang-Minlon (Wolff-Kishner) Reduction:

    • High-Boiling Solvent: Use a high-boiling solvent like diethylene glycol to ensure the temperature is high enough to drive the reaction.

    • Sufficient Base: Use a stoichiometric excess of a strong base like potassium hydroxide.

    • Hydrazine Addition: Ensure an adequate amount of hydrazine hydrate is used.

    • Water Removal: After the initial formation of the hydrazone, it is critical to distill off the water to allow the temperature to rise for the decomposition of the hydrazone.[1]

G start Incomplete Reduction of Acylfuran check_method Which reduction method was used? start->check_method clemmensen Clemmensen (Acidic) check_method->clemmensen wolff_kishner Wolff-Kishner (Basic) check_method->wolff_kishner clemmensen_sol Consider switching to Wolff-Kishner/Huang-Minlon due to furan's acid sensitivity. clemmensen->clemmensen_sol wolff_kishner_q1 Was water effectively removed after hydrazone formation? wolff_kishner->wolff_kishner_q1 wolff_kishner_yes1 Yes wolff_kishner_q1->wolff_kishner_yes1 wolff_kishner_no1 No wolff_kishner_q1->wolff_kishner_no1 wolff_kishner_q2 Was a high-boiling solvent like diethylene glycol used? wolff_kishner_yes1->wolff_kishner_q2 wolff_kishner_sol1 Ensure distillation setup allows for water removal to increase reaction temperature. wolff_kishner_no1->wolff_kishner_sol1 end_node Complete Reduction Achieved wolff_kishner_sol1->end_node wolff_kishner_yes2 Yes wolff_kishner_q2->wolff_kishner_yes2 wolff_kishner_no2 No wolff_kishner_q2->wolff_kishner_no2 wolff_kishner_q3 Was a sufficient excess of base (e.g., KOH) used? wolff_kishner_yes2->wolff_kishner_q3 wolff_kishner_sol2 Switch to a higher boiling solvent to achieve the necessary temperature for hydrazone decomposition. wolff_kishner_no2->wolff_kishner_sol2 wolff_kishner_sol2->end_node wolff_kishner_sol3 Increase the amount of base to ensure complete reaction. wolff_kishner_q3->wolff_kishner_sol3 wolff_kishner_sol3->end_node

Caption: A plausible synthetic route for Methyl 8-(5-hexylfuran-2-YL)octanoate. [1][2]

References

  • Elix, J. A., & Sargent, M. V. (1968). Studies in furan chemistry. Part VI. The synthesis of 8-(5-hexyl-2-furyl)octanoic acid, a fatty acid found in Exocarpus seed oil. Journal of the Chemical Society C: Organic, 595.
  • Royal Society of Chemistry. (1968). Studies in furan chemistry. Part VI. The synthesis of 8-(5-hexyl-2-furyl)octanoic acid, a fatty acid found in Exocarpus seed oil. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • ResearchGate. (n.d.). Paal‐Knorr synthetic methods for substituted furans using either protonic acid or Lewis acid as the catalyst/reagent. Retrieved from [Link]

  • Wikipedia. (2023). Feist–Benary synthesis. Retrieved from [Link]

  • StudySmarter. (2023). Furan: Alkylation, Synthesis & Properties. Retrieved from [Link]

  • Filo. (2025). Alkylation and acylation of furan. Retrieved from [Link]

  • Google Patents. (n.d.). EP4032881A1 - Method and apparatus for purifying a furan derivative.
  • Calter, M. A., Phillips, R. M., & Flaschenriem, C. (2005). Catalytic, Asymmetric, “Interrupted” Feist−Bénary Reactions. Journal of the American Chemical Society, 127(42), 14566–14567.
  • Filo. (2025). Acylation of furan mechanism structure. Retrieved from [Link]

  • eScholarship. (n.d.). SUPPORTING MATERIALS. Retrieved from [Link]

  • Reddit. (2021). Optimization of n-BuLi alkylation of furan. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 8-(5-hexylfuran-2-YL)octanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US2515123A - Acylation of furan.
  • Scribd. (n.d.). Furan Electrophilic Reactions Overview. Retrieved from [Link]

  • eScholarship. (n.d.). UNIVERSITY OF CALIFORNIA Los Angeles Michael–Heck Approach Towards the Synthesis of Highly Functionalized Polyalkyl Furans and. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives.
  • ShareOK. (n.d.). Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. (n.d.). 8-(5-Hexylfuran-2-yl)octanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Methyl-2(5H)-furanone. Retrieved from [Link]

  • ChemBK. (n.d.). METHYL 8-(5-HEXYL-2-FURYL)-OCTANOATE. Retrieved from [Link]

Sources

Optimization

"Methyl 8-(5-hexylfuran-2-YL)octanoate" degradation and storage conditions

Prepared by the Office of the Senior Application Scientist This guide is intended for researchers, scientists, and drug development professionals working with Methyl 8-(5-hexylfuran-2-yl)octanoate. Given its structure, w...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with Methyl 8-(5-hexylfuran-2-yl)octanoate. Given its structure, which combines a fatty acid methyl ester with a substituted furan ring, this compound is susceptible to specific degradation pathways that can impact experimental integrity and product shelf-life. This document provides in-depth technical guidance on appropriate storage, handling, and troubleshooting of potential degradation issues.

Frequently Asked Questions (FAQs): Storage and Handling

This section provides immediate answers to common questions regarding the day-to-day handling and storage of Methyl 8-(5-hexylfuran-2-yl)octanoate.

Question 1: What are the ideal long-term and short-term storage conditions for this compound?

Answer: Based on the chemical instability of the furan moiety and long-chain esters, precise storage conditions are critical. The furan ring is particularly susceptible to oxidation and degradation from light and acid.[1][2][3]

Condition Temperature Atmosphere Duration Rationale
Long-Term Storage -20°C or lowerInert Gas (Argon or Nitrogen)> 6 monthsMinimizes autoxidation and other degradation pathways. Similar furan fatty acids show stability for years under these conditions.[4]
Short-Term Storage 2-8°CInert Gas (Argon or Nitrogen)< 6 monthsSuitable for working stock solutions and frequently accessed material. Protects from thermal degradation.[5]
Working Solution 2-8°C (in vial)Tightly Sealed< 1 weekPrepare fresh and use promptly. Minimize headspace in the vial to reduce air exposure.

Question 2: My compound arrived at ambient temperature. Is it still viable?

Answer: Short-term exposure to ambient temperatures during shipping is generally acceptable, provided the container is sealed and protected from light. However, upon receipt, the compound should immediately be moved to the recommended storage conditions (-20°C for long-term). A preliminary purity check via GC-MS or HPLC is advised to establish a baseline before beginning your experiments.

Question 3: What are the visual signs of degradation I should watch for?

Answer: Pure Methyl 8-(5-hexylfuran-2-yl)octanoate should be a clear to pale-colored liquid. The most common sign of degradation is a change in color, typically to yellow or brown.[6] This discoloration is often indicative of oxidation and polymerization of the furan ring.[1] The formation of insoluble "gums" or precipitates is a sign of advanced degradation.[1]

Question 4: How should I handle the compound when preparing solutions for my experiments?

Answer: To maintain the integrity of the compound, follow these handling procedures:

  • Work Under Inert Atmosphere: When possible, handle the neat compound and prepare solutions in a glove box or under a stream of inert gas (argon or nitrogen) to minimize exposure to oxygen.

  • Protect from Light: Use amber vials or wrap vials in aluminum foil to prevent photodegradation.[3][7][8]

  • Use High-Purity Solvents: Use anhydrous, peroxide-free solvents to prevent hydrolysis and solvent-initiated radical reactions.

  • Prepare Fresh Solutions: Prepare solutions fresh for each experiment or, at a minimum, weekly. Avoid using old stock solutions where degradation may have occurred.

  • Aliquot: For long-term storage, aliquot the neat compound into smaller, single-use vials. This prevents repeated freeze-thaw cycles and contamination of the entire stock.

Troubleshooting Guide: Investigating Compound Degradation

This section addresses specific issues that may arise during your research, providing potential causes and actionable solutions.

Issue: Unexpected Peaks in Analytical Runs (GC-MS/HPLC)

  • Symptom: Your analytical chromatogram (e.g., GC-MS) of a supposedly pure sample shows multiple unexpected peaks that were not present in the initial analysis.

  • Potential Cause & Scientific Explanation: The appearance of new peaks is a strong indicator of degradation. The furan ring and the methyl ester are the two primary sites of reactivity.

    • Oxidation Products: The furan ring is highly susceptible to autoxidation, which proceeds via a radical mechanism.[1][2] This can lead to ring-opening, forming 1,4-dicarbonyl compounds, or other oxidized species like 5-hydroxy-2(5-H)-furanones.[1][9] These products will have different retention times and mass spectra.

    • Hydrolysis Products: The methyl ester can be hydrolyzed to its corresponding carboxylic acid, 8-(5-hexylfuran-2-yl)octanoic acid, especially in the presence of trace amounts of water and acid or base catalysts.[10][11] Under acidic conditions, the furan ring itself can also undergo hydrolysis to form a 1,4-dicarbonyl compound.[12][13]

  • Proposed Solutions & Validation:

    • Confirm Identity via MS: Analyze the mass spectrum of each new peak. Look for characteristic fragments that could indicate ring opening or the loss of a methyl group from the ester (indicative of hydrolysis).

    • Forced Degradation Study: To confirm the identity of degradation products, perform a small-scale forced degradation study. Expose small aliquots of the compound to heat (40-60°C), light (UV lamp), and mild acid (e.g., dilute HCl in methanol). Analyze the resulting mixtures by GC-MS to see if the peaks match those in your degraded sample.

    • Review Handling Procedures: Scrutinize your sample preparation and storage protocols. Ensure solvents are anhydrous and that exposure to air and light is minimized.[14]

Key Degradation Pathways

Understanding the chemical mechanisms of degradation is essential for preventing it. The two primary pathways for Methyl 8-(5-hexylfuran-2-yl)octanoate are autoxidation and hydrolysis.

1. Autoxidation of the Furan Ring

Autoxidation is a radical-initiated process that occurs in the presence of oxygen. It is often accelerated by light, heat, or trace metal contaminants.[1] The alkyl substituents on the furan ring can influence the reaction rate.[9]

G cluster_init Initiation cluster_prop Propagation cluster_term Termination & Products A Methyl 8-(5-hexylfuran-2-yl)octanoate C Furan-based Radical A->C H• abstraction B Radical Initiator (Light, Heat, O₂) D Peroxy Radical C->D + O₂ E Hydroperoxide D->E + Furan Molecule F Ring-Opened Products (1,4-dicarbonyls) E->F G Polymers ('Gums') E->G H Other Oxidized Species E->H

Caption: Conceptual workflow of furan ring autoxidation.

2. Hydrolysis Pathways

Hydrolysis can occur at two sites on the molecule, primarily driven by the presence of water and catalyzed by acid or base.

G cluster_ester Ester Hydrolysis (Acid or Base Catalyzed) cluster_furan Furan Hydrolysis (Acid Catalyzed) A Methyl 8-(5-hexylfuran-2-yl)octanoate B 8-(5-hexylfuran-2-yl)octanoic acid + Methanol A->B + H₂O C 1,4-Dicarbonyl Compound (Ring-Opened Product) A->C + H₂O / H⁺

Caption: Dual hydrolysis pathways for the target molecule.

Experimental Protocols
Protocol 1: Recommended Procedure for Preparing Stock Solutions

This protocol is designed to minimize degradation during solution preparation.

  • Preparation: Ensure all glassware is clean and oven-dried to remove residual water.

  • Inert Environment: Allow the vial of Methyl 8-(5-hexylfuran-2-yl)octanoate to equilibrate to room temperature before opening. Flush the headspace of the vial with a gentle stream of argon or nitrogen.

  • Solvent Degassing: Use high-purity, anhydrous solvent. For maximum stability, degas the solvent by sparging with argon or nitrogen for 15-20 minutes prior to use.

  • Dissolution: Add the degassed solvent to the vial containing the compound. Mix gently by inversion or vortexing until fully dissolved.

  • Storage: Transfer the solution to a clean, amber glass vial. Flush the headspace with inert gas before sealing tightly with a PTFE-lined cap. Store at the recommended temperature (2-8°C for short-term).

Protocol 2: General GC-MS Method for Analysis and Degradation Monitoring

This serves as a starting point for analytical method development to assess purity.

  • Sample Preparation: Dilute the stock solution to an appropriate concentration (e.g., 10-100 µg/mL) using a suitable solvent like hexane or ethyl acetate.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.[15]

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[15]

    • Inlet: 250°C, Splitless injection (1 µL).

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial: 100°C, hold 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • Mass Spectrometer: Agilent 5977B or equivalent.[15]

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Analysis: Inject the sample and acquire the data. Integrate the peak for the parent compound and any potential degradation products. Purity can be assessed by the relative peak area percentage.

References
  • Science. (2026, January 15). The photohydrolysis of furans. [Link]

  • ResearchGate. (2018, March). Oxidation of furans (Review). [Link]

  • Abbexa. Furan fatty acid F6 (3,4-dimethyl-5-pentyl-2-furanundecanoic acid) | Ester Product. [Link]

  • ACS Publications. (2017, November 17). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. [Link]

  • PubMed. (2015, May 15). Furan formation from fatty acids as a result of storage, gamma irradiation, UV-C and heat treatments. [Link]

  • PMC. (2023, April 20). Assessment of the oxidative damage and apoptotic pathway related to furan cytotoxicity in cultured mouse Leydig cells. [Link]

  • Wikipedia. Furan. [Link]

  • ACS Publications. Catalytic Oxidations. I. Oxidations in the Furan Series. [Link]

  • PubMed. (2015). Furan formation during storage and reheating of sterilised vegetable purées. [Link]

  • PubMed. (2023, October 15). Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. [Link]

  • Semantic Scholar. Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. [Link]

  • PubChem. Methyl 8-(5-hexylfuran-2-YL)octanoate. [Link]

  • ACS Publications. (2017, August 18). Concentrations, Stability, and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic Acid from Disposable Latex Gloves. [Link]

  • MDPI. (2024, June 18). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

  • MDPI. (2024, June 22). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

  • The University of Oklahoma. (2009, February 24). Catalytic Deoxygenation of Methyl-Octanoate and Methyl-Stearate on Pt/Al2O3. [Link]

  • MDPI. GC Methods for the Determination of Methanol and Ethanol in Insulating Mineral Oils as Markers of Cellulose Degradation. [Link]

  • New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet. [Link]

  • PubChem. 8-(5-Hexylfuran-2-yl)octanoic acid. [Link]

  • BfR. (2020, May 28). Questions and answers on furan in food. [Link]

  • Northwestern University. (2015, May 7). Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal-Organic Framework. [Link]

  • Analytical Methods in Environmental Chemistry Journal. Articles List. [Link]

  • The Good Scents Company. methyl octanoate. [Link]

  • ATSDR. Analytical Methods. [Link]

  • PMC. (2021, October 22). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. [Link]

  • Encyclopedia MDPI. (2020, November 10). Tetrahydrofuran Biodegradation. [Link]

  • ResearchGate. (2021, October 22). (PDF) Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. [Link]

  • JRC Publications Repository. Methods for the determination of furan in food. [Link]

  • RSC Publishing. Green and intrinsically safe pathways for the catalytic synthesis of diisocyanates containing the furan ring from 5-hydroxymethylfurfural. [Link]

  • PMC. (2025, January 13). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. [Link]

Sources

Troubleshooting

Technical Support Center: GC Injection Optimization for Furan Fatty Acid Methyl Esters

Focus Analyte: Methyl 8-(5-hexylfuran-2-YL)octanoate Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals.

Author: BenchChem Technical Support Team. Date: March 2026

Focus Analyte: Methyl 8-(5-hexylfuran-2-YL)octanoate

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals. Here, we explore the thermodynamic and chemical causality behind Gas Chromatography (GC) injection parameters specifically tailored for furanoid fatty acid methyl esters (F-acid FAMEs).

Analyte Profile & Chromatographic Causality

Methyl 8-(5-hexylfuran-2-YL)octanoate (Chemical Formula: C₁₉H₃₂O₃, Molecular Weight: 308.5 g/mol )[1] is a specialized trace lipid derivative. Furan fatty acids are highly valuable, naturally occurring compounds often investigated in complex biological matrices such as [2].

The Mechanistic Challenge: Unlike standard saturated FAMEs, this molecule contains an electron-rich furan ring centrally located within its aliphatic backbone. This structural feature creates two competing chromatographic challenges during injection:

  • Active-Site Adsorption: The furan moiety acts as a strong Lewis base, making it highly susceptible to hydrogen bonding with active silanol (-SiOH) groups in poorly deactivated inlet liners or degraded column heads. This manifests as severe peak tailing.

  • Thermal Degradation: Similar to long-chain polyunsaturated fatty acids (PUFAs), the furan ring is[3]. If the injector temperature is too high, the ring can oxidize or cleave, resulting in a loss of quantitative response and the appearance of early-eluting "ghost peaks."

Experimental Protocol: Self-Validating Injection Optimization

To achieve robust quantification, you must establish a self-validating system. By plotting the peak asymmetry factor ( As​ ) against the degradation product yield, you can mathematically decouple inlet active-site adsorption from thermal degradation.

Step 1: Inlet Temperature Profiling

Causality: We must find the thermodynamic "sweet spot" where vaporization is rapid enough to prevent mass discrimination (broadening of high-boiling C19 compounds) but low enough to preserve the furan ring.

  • Prepare a 10 µg/mL standard of Methyl 8-(5-hexylfuran-2-YL)octanoate in GC-grade heptane or hexane.

  • Configure the GC-FID/MS with a highly polar PEG column (e.g.,) or a mid-polarity DB-5MS.

  • Perform triplicate 1 µL injections in splitless mode, ramping the inlet temperature from 220°C to 280°C in 10°C increments.

  • Validation Metric: Calculate absolute peak area and monitor the baseline for degradation fragments. The optimal temperature is the point immediately preceding a >2% drop in total area response.

Step 2: Liner Selection and Deactivation Verification

Causality: Minimizing surface area contact prevents catalytic breakdown.

  • Install an ultra-inert, base-deactivated single taper (gooseneck) liner. Do not use glass wool , as its high surface area exacerbates furan adsorption.

  • Inject the standard and calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Validation Metric: An As​ between 0.95 and 1.05 validates that the inlet is sufficiently inert. An As​ > 1.2 triggers an immediate liner replacement.

Step 3: Splitless Purge Time Optimization (For Trace Analysis)

Causality: F-acids are often trace components requiring splitless injection. The purge valve must remain closed long enough to transfer the heavy C19 analyte onto the column, but open soon enough to vent the expanding solvent cloud.

  • Set the injection mode to Splitless.

  • Vary the purge valve opening time (0.5, 0.75, 1.0, and 1.5 minutes).

  • Validation Metric: Select the shortest time that yields >95% analyte recovery without causing solvent peak tailing into the analyte retention window.

Quantitative Optimization Data

The following tables summarize typical optimization data for Methyl 8-(5-hexylfuran-2-YL)octanoate, demonstrating the self-validating metrics described in the protocol.

Table 1: Effect of Injector Temperature on Analyte Response and Integrity

Injector Temp (°C)Normalized Peak Area (%)Peak Asymmetry ( As​ )Degradation Products (%)Diagnostic Conclusion
22075.21.18Not DetectedIncomplete Vaporization
23088.51.09Not DetectedSub-optimal Transfer
240 98.4 1.02 < 0.5 Optimal Range
250 100.0 1.01 1.2 Optimal Range
26091.31.064.8Mild Degradation
27076.81.1513.5Severe Degradation
28058.01.2826.2Critical Failure

Table 2: Splitless Injection Purge Time Optimization (at 250°C Inlet Temp)

Purge Valve Time (min)Solvent Peak Width (min)Analyte Recovery (%)Baseline Stability
0.501.271.4Excellent
0.751.595.2Good
1.00 1.8 99.8 Acceptable
1.502.8100.0Poor (Tailing)

GC Optimization Workflow

G A Sample Prep (Hexane/Heptane) B Select Injection Mode (Split vs. Splitless) A->B C Optimize Inlet Temp (220°C - 280°C) B->C D Select Liner (Ultra-inert, Tapered) C->D E Evaluate Peak Shape & Area Response D->E F Optimal Parameters Achieved E->F High Symmetry G Troubleshoot (Tailing/Degradation) E->G Poor Response G->C Adjust Temp G->D Change Liner

Workflow for GC injection parameter optimization of furan fatty acid methyl esters.

Troubleshooting Guide

Q: Why am I observing severe peak tailing specifically for Methyl 8-(5-hexylfuran-2-YL)octanoate, but not for my standard saturated FAMEs (e.g., Methyl Stearate)? A: Saturated FAMEs lack the highly electron-rich furan ring. The oxygen atom within the furan moiety acts as a Lewis base, strongly interacting with exposed silanol groups in the inlet or at the head of the column. Corrective Action: Immediately replace your liner with an ultra-inert, base-deactivated gooseneck liner. Ensure you are not using standard glass wool, which provides a massive surface area for these unwanted secondary interactions.

Q: My peak area for the furan FAME drops significantly upon repeated injections of biological extracts. What is the root cause? A: This indicates progressive contamination of the inlet. Non-volatile matrix components (such as triglycerides or phospholipids from fish oil) accumulate in the liner. These residues create new active sites that catalyze the oxidation or thermal breakdown of the furan ring upon subsequent injections. Corrective Action: Implement a more rigorous sample cleanup (e.g., Solid Phase Extraction) prior to injection. Trim the first 10-20 cm of the analytical column and replace the inlet liner.

Q: I am seeing early-eluting "ghost peaks" that increase in size as I raise the injector temperature. Are these impurities? A: If the peaks scale proportionally with injector temperature, they are likely thermal degradation artifacts, not sample impurities. Furan FAMEs can undergo thermal cleavage at temperatures exceeding 260°C[3]. Corrective Action: Lower the injector temperature to the validated optimal range (240°C - 250°C) and ensure your carrier gas is free of oxygen (use high-capacity oxygen traps), as O2​ aggressively accelerates furan degradation at high temperatures.

Frequently Asked Questions (FAQs)

Q: How do I choose between split and splitless injection for this specific compound? A: Your choice is dictated by the sample matrix. Because Methyl 8-(5-hexylfuran-2-YL)octanoate is typically a minor trace component in biological matrices, splitless injection is generally required to achieve the necessary Limit of Detection (LOD). However, if you are analyzing a synthesized, high-purity standard (>1 mg/mL), use a split ratio of 50:1 to 100:1 to prevent column overloading and peak fronting.

Q: What is the ideal carrier gas linear velocity for this FAME? A: For optimal efficiency (maximum theoretical plates) using Helium, maintain a constant linear velocity of 25-35 cm/s. If you are utilizing Hydrogen carrier gas for faster throughput, aim for 40-50 cm/s.

Q: Can I use a polar PEG (Carbowax) column for this furan FAME? A: Yes, highly polar columns (like DB-WAX or Omegawax) are the industry standard for FAME analysis to separate complex cis/trans isomers. However, PEG phases are highly sensitive to oxygen and thermal damage. If the column phase degrades, it will expose the silica backbone, immediately destroying your furan FAME peaks. Never exceed the column's maximum isothermal temperature limit (usually 240°C - 250°C for PEG).

References

  • PubChem: Methyl 8-(5-hexylfuran-2-YL)octanoate (CID 13352703). National Center for Biotechnology Information. Available at:[Link][1]

  • LabRulez GCMS: Identification of Fatty Acid Methyl Esters as Minor Components in Fish Oil by Multidimensional GC-MSD: New Furan Fatty Acids. LabRulez. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Mass Spectrometry of Methyl 8-(5-hexylfuran-2-YL)octanoate

Welcome to the technical support center for the mass spectrometric analysis of Methyl 8-(5-hexylfuran-2-YL)octanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometric analysis of Methyl 8-(5-hexylfuran-2-YL)octanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and in-depth answers to common challenges encountered during the analysis of this furan-containing fatty acid methyl ester (FAME). Our goal is to empower you with the knowledge to minimize background noise, enhance signal integrity, and ensure the acquisition of high-quality, reproducible mass spectra.

Frequently Asked Questions (FAQs)

Q1: I am seeing a high baseline in my GC-MS chromatogram even at low temperatures. Is this column bleed?

A1: It is unlikely to be column bleed if the baseline is significantly elevated at low temperatures (e.g., below 100°C).[1] Column bleed is the degradation of the stationary phase, which is highly dependent on temperature and typically manifests as a rising baseline during a temperature ramp.[1][2][3] A high baseline at the beginning of a run often points to other sources of contamination.

Common causes for a high initial baseline include:

  • Contaminated Carrier Gas: Impurities in the carrier gas can create a constant high background. Ensure you are using high-purity gas and that purification traps are functioning correctly.[3][4][5]

  • Injector Port Contamination: Residues from previous injections, particularly from the septum or liner, can bleed into the system.[1][6] Regular replacement of the septum and liner is crucial.

  • Solvent Contamination: The injection solvent itself may contain impurities that contribute to the background noise.[7][8][9]

Q2: My mass spectrum for Methyl 8-(5-hexylfuran-2-YL)octanoate shows significant peaks at m/z values that don't correspond to the expected fragments. What could be the source of these interfering ions?

A2: These extraneous peaks are likely due to common contaminants in your system or sample. Some of the most frequently observed background ions include:

  • Phthalates: These are plasticizers and are ubiquitous in laboratory environments. They can leach from plastic containers, tubing, and other labware.

  • Polysiloxanes: These often originate from the GC column stationary phase (column bleed) or from siliconized labware.[10] They are characterized by repeating units.

  • Polyethylene Glycol (PEG) and Polypropylene Glycol (PPG): These are common contaminants from detergents and other lab chemicals and are characterized by repeating units of 44 Da for PEG.[10][11]

  • Solvent-Related Ions: Clusters of solvent molecules or adducts with common ions like sodium ([M+Na]+) and potassium ([M+K]+) are frequently observed, especially in LC-MS with electrospray ionization (ESI).[11][12][13]

It is advisable to run a blank (injecting only your solvent) to identify which peaks are truly from your analyte and which are background.

Q3: What is the expected fragmentation pattern for Methyl 8-(5-hexylfuran-2-YL)octanoate in electron ionization (EI) GC-MS?

A3: The mass spectrum of Methyl 8-(5-hexylfuran-2-YL)octanoate will be characterized by several key fragment ions resulting from the cleavage of the molecular ion. Based on published spectra and general fragmentation rules for FAMEs and furan compounds, you can expect to see significant ions corresponding to:

  • Molecular Ion (M•+): The intact molecule with one electron removed.

  • Fragments from Cleavage of the Alkyl Chains: Alpha-cleavage next to the furan ring and the ester group will produce characteristic ions.[14][15][16]

  • Furan Ring-Containing Fragments: Ions that retain the furan structure are diagnostic for this class of compounds. A known spectrum shows prominent fragment ions that can be used for identification.[17]

  • McLafferty Rearrangement: This is a common fragmentation pathway for esters and can result in a characteristic ion.[14]

For a visual reference of the expected fragmentation, please refer to published literature on the mass spectrometry of furan fatty acids.[17]

In-depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating GC Column Bleed

Column bleed is a common source of background noise in GC-MS, especially at high temperatures, and results from the degradation of the column's stationary phase.[1][2][3][5]

Symptoms of Column Bleed:

  • A baseline that rises steadily with increasing temperature.[4]

  • The presence of characteristic polysiloxane ions in the mass spectrum.

  • Reduced signal-to-noise ratio, particularly for late-eluting compounds.[1]

Troubleshooting Workflow:

Fig 1. Decision tree for troubleshooting GC column bleed.

Step-by-Step Protocol to Minimize Column Bleed:

  • Verify Operating Temperature: Ensure that the maximum temperature of your GC method does not exceed the column's specified upper limit.[2][3]

  • Check for System Leaks: Even small amounts of oxygen entering the system can accelerate stationary phase degradation at high temperatures.[2][3][5] Use an electronic leak detector to check all fittings and connections, especially at the injector and detector.

  • Use High-Purity Carrier Gas: Employ carrier gas with low oxygen and moisture content. An indicating oxygen trap is highly recommended.[3][4][5]

  • Proper Column Conditioning: New columns should be conditioned according to the manufacturer's instructions to remove volatile contaminants.[1][2] Re-conditioning an existing column can sometimes help reduce bleed.

  • Sample Cleanliness: Injecting "dirty" samples with non-volatile residues can contaminate the column and contribute to background noise.[3] Consider additional sample cleanup steps if necessary.

Guide 2: Identifying and Eliminating Solvent and Sample Preparation Contamination

Contamination introduced during sample preparation and from solvents is a major contributor to background noise in both GC-MS and LC-MS.[7][8]

Common Contaminants and Their Sources:

Contaminant ClassCommon m/z Values (in ESI+)Likely Sources
Phthalates149, 279Plastic labware (e.g., pipette tips, vials, caps)[11]
PolysiloxanesRepeating units of 74 DaColumn bleed, siliconized vials, septa[10]
Polyethylene Glycol (PEG)Repeating units of 44 DaDetergents (e.g., Triton, Tween), lab surfaces[10]
Fatty AcidsVariesSkin oils, fingerprints, contaminated glassware[11][18]
KeratinVariesDust, hair, skin[10][18]

Protocol for a System Cleanliness Check:

  • Run a Solvent Blank: Inject a sample of the solvent used for your sample dissolution. This will help identify contaminants originating from the solvent itself or the autosampler.

  • Systematically Check Components: If the blank is contaminated, systematically replace components to isolate the source. Start with a fresh bottle of high-purity, LC-MS or HPLC grade solvent.[9][19][20][21] Use new vials and caps.

  • Evaluate Sample Preparation: Prepare a "mock" sample that goes through the entire sample preparation procedure but without the actual analyte. This will help identify contaminants introduced during extraction, derivatization, or other steps.

  • Glassware and Labware Hygiene: Ensure all glassware is scrupulously clean. Avoid using detergents that contain PEG.[18] It is best practice to dedicate a set of glassware for mass spectrometry work.[10] Always wear clean nitrile gloves to prevent contamination from skin oils and keratin.[18]

Guide 3: Optimizing Mass Spectrometer Parameters

For sensitive analyses, optimizing the mass spectrometer settings can significantly improve the signal-to-noise ratio.

For GC-MS (EI):

  • Ion Source Temperature: The temperature of the ion source can affect the fragmentation pattern and the extent of in-source degradation. For furan-containing compounds, which can be thermally labile, it may be beneficial to use the lowest source temperature that still provides good ionization efficiency.

  • Electron Energy: While 70 eV is standard for EI to generate reproducible library-matchable spectra, for targeted analysis, lowering the electron energy can sometimes reduce fragmentation and enhance the molecular ion abundance, which can be helpful for confirmation.[22]

For LC-MS (ESI):

  • Ion Source Parameters: Optimize the spray voltage, sheath and auxiliary gas flow rates, and capillary temperature to ensure efficient desolvation and ionization of Methyl 8-(5-hexylfuran-2-YL)octanoate. An unstable spray can be a significant source of noise.[23]

  • Mobile Phase Purity: Use high-purity LC-MS grade solvents and additives.[7][8][19][20] Even trace impurities can lead to high background noise and the formation of adducts.[21]

  • Divert Valve: If your system has a divert valve, use it to direct the flow to waste during the early and late parts of the chromatogram when your analyte is not eluting. This prevents salts and other non-volatile components from contaminating the ion source.[23]

By systematically addressing these potential sources of background noise, you can significantly improve the quality of your mass spectra for Methyl 8-(5-hexylfuran-2-YL)octanoate, leading to more reliable identification and quantification.

References

  • Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2025, April 1). Vertex AI Search.
  • GC Column Bleed: Causes and Prevention. (2024, June 5).
  • Common Background Contamin
  • Common Contaminants in Proteomics Mass Spectrometry Experiments. Unknown Source.
  • Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To! (2025, June 5). Bitesize Bio.
  • Optimizing Mobile Phase Solvent Purity for LC/MS.
  • Development of a sensitive and quantitative method for the identification of two major furan f
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • What are your common contaminant ions in mass spec? (2011, May 19). Reddit.
  • Chromatography Troubleshooting Guides-Gas Chromatography. Thermo Fisher Scientific - CA.
  • LC-MS Solvents. Merck.
  • Achieving Low Levels of GC Column Bleed. (2021, March 26). Technology Networks.
  • Solvents: An Overlooked Ally for Liquid Chromatography–Mass Spectrometry. (2018, July 15). LCGC.
  • Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Lab Mal.
  • Common Mass Spectrometry Contaminants and their Sources. (2008, October 3). Analytica Chimica Acta.
  • GC/MS full scan mass spectrum of the methyl ester of 8-(5-hexylfuran-2-yl).
  • Dynamic background noise removal from overlapping GC-MS peaks via an entropy minimization algorithm. Analytical Methods (RSC Publishing).
  • The essential role of high-purity solvents in analytical chemistry. (2025, October 7). CymitQuimica.
  • Identification of Fatty Acid Methyl Esters as Minor Components in Fish Oil by Multidimensional GC-MSD. Unknown Source.
  • Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. (2022, March 1). PMC.
  • What sources can cause column bleeding. (2011, September 16).
  • Background noise in UPLC-MS/MS experience? (2022, June 16). Nitrosamines Exchange.
  • Expert Answers: LC Troubleshooting and Best Practices—What to Check When Methods Stop Behaving. (2026, February 20).
  • How to reduce high background noise in an LC MS/MS experiment? ECHEMI.
  • MS TIP No. 12 - Elimination of Memory Peaks and GC Background Noise. Scientific Instrument Services.
  • GC-MS Noise Isolation Techniques: Application in Labs. (2025, September 22).
  • Autoxidation of the Furan Fatty Acid Ester, Methyl 9,12-Epoxyoctadeca-9,11-dieno
  • How to reduce high background noise in an LC MS/MS experiment? (2015, February 23).
  • High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (2011, November 15). LIPID MAPS.
  • Mass Spectrometry. MSU chemistry.
  • mass spectra - fragmentation p
  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023, February 8). MDPI.
  • 8.7.5: Fragmentation Patterns in Mass Spectra. (2025, July 23). Chemistry LibreTexts.
  • The pattern of fragmentation of methyl 8,11-octadecadinoate.

Sources

Troubleshooting

Troubleshooting poor peak shape of "Methyl 8-(5-hexylfuran-2-YL)octanoate" in HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with Methyl 8-(5-hexylfur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with Methyl 8-(5-hexylfuran-2-YL)octanoate .

This molecule is a furan fatty acid methyl ester (FAME) characterized by extreme hydrophobicity (XLogP3 ~ 6.3) and a highly reactive, electron-rich central furan ring[1][2]. These two intrinsic properties are the primary culprits behind poor peak shape in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The following guide synthesizes field-proven methodologies to diagnose, validate, and resolve these issues.

Part 1: Diagnostic Data Matrices

Before adjusting your instrument, you must match your chromatographic observation to the correct chemical or physical phenomenon.

Table 1: Diagnostic Matrix for Peak Shape Deformities in F-Acid Analysis

Chromatographic ObservationPrimary SuspectMechanistic Root CauseImmediate Verification Step
Peak Fronting / Broadening Injection Solvent MismatchSample solvent elution strength > mobile phase[3][4].Halve the injection volume; observe if peak symmetry improves[3].
Split Peak / Shoulder Analyte OxidationFuran ring degradation into dioxoenes via radical scavenging[2].Inject a freshly prepared standard fortified with BHT antioxidant[5].
Peak Tailing (T > 1.5) Secondary InteractionsFuran/ester oxygens binding to unendcapped silanols or metals[6][7].Flush column with Isopropanol; test with a fully endcapped C18 column[7][8].
Retention Time Drift Mobile Phase InconsistencyEvaporation of volatile organic modifier (e.g., Acetonitrile)[7].Prepare fresh mobile phase; ensure solvent bottles are properly capped[7].

Table 2: Analyte Properties & Recommended RP-HPLC Starting Conditions

ParameterValue / RecommendationChromatographic Implication
Molecular Weight 308.5 g/mol [9]Standard small molecule diffusion kinetics apply.
Hydrophobicity (LogP) ~6.3[1]Highly lipophilic. Requires high organic modifier (80-100% ACN/MeOH) for elution.
Furan Ring Reactivity High (Radical Scavenger)[2]Prone to auto-oxidation. Requires inert sample handling to prevent artifact peaks.
Recommended Column Fully Endcapped C18Minimizes secondary silanol interactions with oxygen moieties[6][7].
Ideal Injection Solvent Matched to Mobile PhasePrevents solvent mismatch, band broadening, and fronting[3][10].

Part 2: In-Depth Troubleshooting FAQs

Q1: Why is my peak fronting or exhibiting severe band broadening, especially at higher injection volumes?

The Causality: Methyl 8-(5-hexylfuran-2-YL)octanoate is a highly lipophilic lipid[1]. Researchers typically extract and dissolve it in strong, non-polar solvents like 100% Acetonitrile, Methanol, or Hexane[5][11]. If you inject this sample into a weaker mobile phase (e.g., 75% ACN / 25% Water), a "solvent mismatch" occurs. The strong sample solvent acts as a localized mobile phase, dragging the analyte rapidly down the column before it can partition and focus at the stationary phase head[3][10]. This causes premature elution of a fraction of the sample, manifesting as fronting or broadening[4]. The Solution: You must match the sample solvent to your initial mobile phase conditions. If the lipid precipitates in aqueous mixtures, utilize an autosampler co-injection program (See Protocol 1)[3][4].

Q2: I am observing a distinct shoulder or a split peak that worsens over time in the autosampler. What is happening?

The Causality: The central furan ring of this molecule is an electron-rich diene. Furan fatty acids are potent endogenous antioxidants that rapidly scavenge reactive oxygen species (ROS)[2][12]. If your sample sits in an autosampler vial exposed to air, light, or trace peroxides in aging solvents, on-vial degradation occurs. The "split peak" is actually the co-elution of your intact analyte and its primary oxidized degradation product (often an endoperoxide or dioxoene). The Solution: Implement strict inert handling. Prepare samples in amber vials, purge the headspace with Argon or Nitrogen, and add a volatile antioxidant like BHT (Butylated hydroxytoluene) to the extraction solvent[5][11].

Q3: The peak is tailing severely. This is a neutral lipid ester, so why is this happening?

The Causality: While peak tailing is typically associated with basic amines, the oxygen atoms in the furan ring and the ester carbonyl of Methyl 8-(5-hexylfuran-2-YL)octanoate can undergo hydrogen bonding or dipole-dipole interactions with unendcapped silanol groups or trace metal impurities in older silica-based columns[6][7]. Additionally, the accumulation of highly retained matrix lipids at the column head can create a secondary stationary phase, causing tailing for all subsequent injections[8][13]. The Solution: Ensure the use of a high-purity, fully endcapped C18 column. Flush the column with a strong solvent (e.g., Isopropanol) to remove lipophilic contaminants[7][8].

Part 3: Troubleshooting Visualizations

TroubleshootingTree Start Poor Peak Shape Observed: Methyl 8-(5-hexylfuran-2-YL)octanoate Split Split Peak / Shoulder Start->Split Fronting Peak Fronting / Broadening Start->Fronting Tailing Peak Tailing Start->Tailing Oxidation Analyte Oxidation (Furan ring degradation) Split->Oxidation Worsens over time Mismatch Injection Solvent Mismatch (Sample solvent too strong) Fronting->Mismatch Worsens at high inj. vol. Interaction Secondary Interactions or Column Void Tailing->Interaction Constant across injections Sol1 Use amber vials, purge with Argon, add BHT antioxidant Oxidation->Sol1 Sol2 Dilute sample in mobile phase or use co-injection Mismatch->Sol2 Sol3 Use fully endcapped C18, flush column with IPA Interaction->Sol3

Caption: Logic tree for diagnosing and resolving poor peak shape in furan fatty acid HPLC analysis.

SolventMismatch cluster_0 Strong Injection Solvent (e.g., 100% ACN) cluster_1 Mobile Phase (e.g., 80% ACN / 20% Water) N1 Analyte moves rapidly without partitioning N2 Analyte partitions into stationary phase N1->N2 Incomplete mixing at column head N3 Band Broadening & Peak Fronting N2->N3 Premature elution of sample fraction

Caption: Mechanistic pathway of injection solvent mismatch leading to peak fronting and broadening.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Diagnosing and Resolving Solvent Mismatch (The Injection Volume Linearity Test)

Scientific Rationale: If solvent mismatch is the root cause, reducing the injection volume will exponentially improve peak shape because the smaller solvent plug is diluted more rapidly by the mobile phase before reaching the column bed[3][4].

  • Baseline Establishment: Prepare a standard solution of Methyl 8-(5-hexylfuran-2-YL)octanoate at 100 µg/mL in 100% Acetonitrile.

  • Volume Titration: Inject 1 µL, 5 µL, 10 µL, and 20 µL into the HPLC system using your standard isocratic method (e.g., 80% ACN / 20% Water).

  • Data Overlay: Overlay the resulting chromatograms. If the 1 µL injection yields a sharp, symmetrical peak (USP tailing factor ~1.0) but the 20 µL injection shows severe fronting, solvent mismatch is definitively confirmed[3].

  • Resolution via Co-Injection: If the analyte precipitates when manually diluted in the mobile phase, utilize your autosampler's pretreatment function. Program the autosampler to draw 5 µL of the 100% ACN sample, followed by 5 µL of pure water. This allows dynamic mixing in the sample loop prior to injection, matching the mobile phase strength without causing pre-vial precipitation[3][4].

Protocol 2: Autosampler Stability Workflow for Oxidation-Sensitive Furan Lipids

Scientific Rationale: Furan rings degrade rapidly via auto-oxidation. This protocol creates a self-validating system to prove whether peak splitting is an artifact of sample degradation[2][5].

  • Inert Extraction: Extract and derivatize the furan fatty acid strictly under an inert gas blanket (Nitrogen or Argon)[11].

  • Solvent Degassing: Reconstitute the FAME in a degassed, peroxide-free solvent. Avoid using aged ethers or Tetrahydrofuran (THF) unless freshly distilled, as they harbor peroxides that will immediately attack the furan ring[5].

  • Antioxidant Fortification: Add 0.01% BHT (Butylated hydroxytoluene) to the sample solvent to quench radical propagation[5].

  • Vial Preparation: Transfer the solution to amber HPLC vials to prevent UV-catalyzed degradation. Blanket the vial headspace with Argon before capping.

  • Thermal Control: Maintain the autosampler compartment at 4°C to slow degradation kinetics. Inject immediately and compare the peak shape to a sample left at room temperature for 12 hours.

References

  • Shimadzu. Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Phenomenex. Avoiding Mobile Phase Mismatch in HPLC. Retrieved from [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Shimadzu (lcms.cz). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • PubChem (NIH). Methyl 8-(5-hexylfuran-2-YL)octanoate | C19H32O3 | CID 13352703. Retrieved from [Link]

  • National Institutes of Health (PMC). A bacterial biosynthetic pathway for methylated furan fatty acids. Retrieved from [Link]

  • American Chemical Society (ACS). Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities. Retrieved from [Link]

  • Labcompare. Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • University of Pittsburgh. HPLC Troubleshooting Guide. Retrieved from [Link]

Sources

Optimization

Enhancing the ionization efficiency of "Methyl 8-(5-hexylfuran-2-YL)octanoate" in ESI-MS

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in lipidomics and petroleomics: the ionization of ne...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in lipidomics and petroleomics: the ionization of neutral, highly hydrophobic furan fatty acid methyl esters (F-acid FAMEs).

This guide focuses specifically on optimizing the Electrospray Ionization (ESI) efficiency for Methyl 8-(5-hexylfuran-2-YL)octanoate (Chemical Formula: C19​H32​O3​ , Monoisotopic Mass: 308.2351 Da).

Part 1: The Troubleshooting Desk (Mechanistic Q&A)

Q1: Why is my signal intensity for Methyl 8-(5-hexylfuran-2-YL)octanoate virtually non-existent in standard positive/negative ESI? The Causality: Standard ESI relies on solution-phase acid-base chemistry to generate protonated [M+H]+ or deprotonated [M−H]− ions. Methyl 8-(5-hexylfuran-2-YL)octanoate is a neutral ester. It lacks a basic nitrogen atom to readily accept a proton, and because the carboxylic acid is methylated, it lacks an acidic proton to donate[1]. Consequently, the molecule remains neutral within the ESI droplets and is entirely invisible to the mass analyzer.

Q2: If protonation fails, how can I force this molecule to ionize in an ESI source? The Causality: When acid-base chemistry fails, we must pivot to cationization (adduct formation). While adding Sodium ( Na+ ) or Lithium ( Li+ ) to your solvent can force weak coordination with the ester's carbonyl oxygen[1], the resulting adducts often suffer from poor ionization efficiency and in-source fragmentation. The optimal solution is Silver-Ion Electrospray Ionization (Ag-ESI) . Silver ( Ag+ ) is a transition metal and a "soft" Lewis acid. According to Hard-Soft Acid-Base (HSAB) theory, Ag+ forms highly stable, reversible charge-transfer complexes with "soft" bases—specifically, the electron-rich π -cloud of the central furan ring in your analyte[2][3].

Q3: How can I be absolutely certain the peak I am observing is my Ag+ adduct and not chemical background noise? The Causality: Ag-ESI is a self-validating system due to silver's unique isotopic distribution. Silver exists naturally as two isotopes: 107Ag (51.8%) and 109Ag (48.2%)[4]. When Methyl 8-(5-hexylfuran-2-YL)octanoate (308.235 Da) coordinates with silver, it will produce a highly distinct isotopic doublet at m/z 415.140 ( [M+107Ag]+ ) and m/z 417.140 ( [M+109Ag]+ ) with an intensity ratio of approximately 1:1[5]. If you do not see this twin-peak signature separated by 2 Da, you are looking at background noise.

Q4: My analyte crashes out of solution when I use standard ESI solvents (Water/Acetonitrile). How do I maintain spray stability? The Causality: FAMEs with long aliphatic chains (like the hexyl and octanoate groups here) are extremely hydrophobic. They require non-polar solvents like Toluene or Chloroform for complete solubilization[1]. However, pure non-polar solvents cannot sustain a stable Taylor cone due to low conductivity and surface tension. The solution is a binary solvent system: Methanol:Toluene (1:1 v/v) . Toluene keeps the FAME solvated, while Methanol provides the necessary conductivity and volatility for stable droplet fission[1].

Part 2: Visualizing the Ionization Mechanism

To understand how to tune your instrument, you must understand the phase-transition chemistry occurring at the tip of the ESI capillary.

Mechanism FAME Methyl 8-(5-hexylfuran-2-YL)octanoate (Neutral FAME, MW: 308.23) Complex Charge-Transfer π-Complex (Ag+ coordinates to Furan Ring) FAME->Complex Ag Silver Dopant (Ag+) Soft Lewis Acid Ag->Complex Adduct [M + Ag]+ Adduct Stable Cation for ESI Complex->Adduct MS Mass Spectrometer m/z 415.1 & 417.1 (1:1 ratio) Adduct->MS

Fig 1. Mechanistic pathway of Ag+ cationization with the furan π-system to form stable ESI adducts.

Part 3: Quantitative Data & Adduct Comparison

The table below summarizes the expected Relative Ionization Efficiency (RIE) when utilizing different dopant strategies for furan FAMEs.

Ionization StrategyPrimary Ion ObservedRelative Ionization Efficiency (RIE)Spectral Characteristics & Validation
Standard ESI (+0.1% Formic Acid) [M+H]+ < 5%High background noise; negligible analyte peak.
Sodium Doping ( Na+ ) [M+Na]+ 30 - 40%Single peak at m/z 331.2; moderate signal-to-noise.
Silver Doping ( Ag+ ) [M+Ag]+ > 95% Twin peaks at m/z 415.1 and 417.1 (~1:1 ratio); excellent S/N.

Part 4: Self-Validating Bench Protocol (Ag-ESI)

Below is the step-by-step methodology for direct infusion ESI-MS analysis of Methyl 8-(5-hexylfuran-2-YL)octanoate.

Workflow Prep 1. Solubilization Dilute FAME in Toluene Mix 2. Solvent Blending Add MeOH (1:1 v/v) Prep->Mix Dope 3. Ag+ Doping Add 10 ppm AgNO3 Mix->Dope Infuse 4. Direct Infusion Flow: 5-10 µL/min Dope->Infuse Tune 5. Source Tuning Optimize Cone Voltage Infuse->Tune

Fig 2. Step-by-step sample preparation and direct infusion workflow for Ag-ESI optimization.

Step-by-Step Methodology

1. Stock Solution Preparation:

  • Dissolve the pure Methyl 8-(5-hexylfuran-2-YL)octanoate standard in HPLC-grade Toluene to create a 1 mg/mL stock solution. Toluene ensures the complete unfolding and solvation of the hydrophobic hexyl and octanoate chains[1].

2. Dopant Solution Preparation:

  • Prepare a 100 ppm stock of Silver Nitrate ( AgNO3​ ) in LC-MS grade Methanol. Note: Store this in an amber vial, as silver salts are light-sensitive.

3. Final Infusion Mixture:

  • Dilute the FAME stock solution to a final working concentration of 1-5 µg/mL using a binary solvent mixture of Methanol:Toluene (1:1, v/v) .

  • Spike the mixture with the AgNO3​ stock to achieve a final silver concentration of 10 ppm [2].

4. Direct Infusion & Source Tuning:

  • Introduce the sample directly into the ESI source via a syringe pump at a flow rate of 5 to 10 µL/min .

  • Capillary Voltage: Set to 2.5 - 3.0 kV (Positive Ion Mode).

  • Cone Voltage / Declustering Potential: This is the most critical parameter. Start low (e.g., 15-20 V) and slowly ramp up. If the voltage is too high, the [M+Ag]+ charge-transfer complex will dissociate in the source, reverting the analyte to its invisible neutral state.

  • Validation: Monitor the MS1 spectrum for the appearance of the 1:1 isotopic doublet at m/z 415.1 and 417.1[5]. Once observed, lock in the tuning parameters.

Part 5: References

  • Potential of electrospray ionization mass spectrometry (ESI-MS), using direct infusion, to quantify fatty acid methyl esters (FAMEs) in biodiesel Source: Analytical Methods (RSC Publishing) URL:[Link]

  • Improved detection in untargeted lipidomics through silver‐doped infrared matrix‐assisted laser desorption electrospray ionization Source: Rapid Communications in Mass Spectrometry (via ResearchGate) URL:[Link]

  • Quantitative Mass Spectrometry Imaging of Prostaglandins as Silver Ion Adducts with Nanospray Desorption Electrospray Ionization Source: Analytical Chemistry (via NIH PubMed Central) URL:[Link]

  • SILVER DOPANTS FOR TARGETED AND UNTARGETED DIRECT ANALYSIS OF UNSATURATED LIPIDS VIA IR-MALDESI Source: Journal of the American Society for Mass Spectrometry (via NIH PubMed Central) URL:[Link]

  • Novel strategies to increase throughput and differentiate lipid isomers in mass spectrometry imaging Source: Digital Comprehensive Summaries of Uppsala Dissertations (Diva-Portal) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purity Assessment of Synthetic Methyl 8-(5-hexylfuran-2-YL)octanoate

Introduction & Mechanistic Context Welcome to the Technical Support Center for the synthesis and analytical validation of Methyl 8-(5-hexylfuran-2-YL)octanoate ()[1]. As a furan fatty acid methyl ester (FuFA-ME), this co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Welcome to the Technical Support Center for the synthesis and analytical validation of Methyl 8-(5-hexylfuran-2-YL)octanoate ()[1]. As a furan fatty acid methyl ester (FuFA-ME), this compound possesses a highly electron-rich furan ring that makes it an excellent radical scavenger and [2].

However, this exact chemical reactivity introduces significant challenges during purity assessment. The furan moiety is notoriously susceptible to photooxidation, autoxidation, and acid-catalyzed ring-opening[3]. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure rigorous purity assessment (>98%) of synthetic furan fatty acid derivatives.

Purity Assessment Workflow

Workflow Start Synthetic Crude Mixture Methyl 8-(5-hexylfuran-2-YL)octanoate Prep Sample Preparation (Inert Gas, BHT addition, Neutral pH) Start->Prep AgSPE Silver-Ion (Ag+) SPE / Chromatography Separates based on π-electron interactions Prep->AgSPE GCMS GC-MS / GC-FID Analysis (Deactivated liner, low temp injection) AgSPE->GCMS NMR 1H/13C NMR Analysis (Confirm furan ring integrity) AgSPE->NMR Degradation Degradation Detected? (Oxidation/Ring Opening) GCMS->Degradation NMR->Degradation Repurify Repurify & Optimize Synthesis/Storage Degradation->Repurify Yes Pure High Purity Confirmed (>98%) Degradation->Pure No Repurify->Prep

Workflow for the purity assessment of furan fatty acid methyl esters.

Frequently Asked Questions (FAQs)

Q1: My GC-MS chromatogram shows multiple unexpected peaks with m/z values corresponding to diketones. Is my synthesis failing? A: Not necessarily. The appearance of diketones (e.g., dioxo-fatty acid methyl esters) is a classic artifact of thermal or of the furan ring during analysis, rather than a synthetic failure[3]. The furan ring is an electron-rich diene. When exposed to active acidic sites in a dirty GC inlet liner or high injection temperatures (>250°C), the ring can easily open. Solution: Use a highly deactivated, glass-wool-free GC liner. Lower the injection temperature to 220°C or use Cold On-Column (COC) injection to preserve the structural integrity of the analyte.

Q2: I need to separate Methyl 8-(5-hexylfuran-2-YL)octanoate from unreacted saturated fatty acid precursors. Standard silica gel isn't working. What should I use? A: Standard normal-phase silica cannot efficiently resolve furan fatty acids from saturated or monounsaturated fatty acids due to their highly similar polarities. You must exploit the π-electron density of the furan ring by using Silver-Ion Chromatography (Ag⁺-SPE or Ag⁺-HPLC) . Silver ions (Ag⁺) form reversible coordination complexes with the π-electrons of the furan double bonds. Saturated precursors will elute in the void volume, while the furan-containing product is retained and can be eluted later with a slightly more polar solvent mixture[4].

Q3: Can I use standard acidic methanolysis (e.g., HCl/MeOH or BF₃/MeOH) to methylate the free acid precursor? A: No. Strong Lewis acids (like BF₃) or mineral acids will rapidly degrade the furan ring, leading to complex polymeric mixtures and artificially low purity readings[3]. Solution: If starting from the free 8-(5-hexylfuran-2-yl)octanoic acid, use a mild, base-catalyzed methylation (e.g., sodium methoxide) or a neutral methylating agent like TMS-diazomethane to ensure the furan ring remains intact.

Troubleshooting Guide & Quantitative Data

Table 1: Common GC-MS Artifacts and Corrective Actions
Artifact ObservedMechanistic CauseCorrective Action
Diketone derivatives Acid-catalyzed ring opening in the GC inlet.Replace liner with deactivated glass; switch to Cold On-Column injection.
Epoxides / Peroxides Autoxidation during sample storage or prep.Purge vials with Argon; add 0.01% BHT; store at -80°C.
Peak Tailing Interaction with active silanol groups on the column.Trim the guard column; use a high-polarity column (e.g., DB-WAX or DB-FFAP).
Table 2: Storage Stability of Methyl 8-(5-hexylfuran-2-YL)octanoate
Storage ConditionAntioxidant AddedPurity at 1 MonthPurity at 6 Months
Room Temp, Clear VialNone< 60%< 10% (Degraded)
4°C, Amber VialNone85%45%
-20°C, Amber Vial0.01% BHT98%92%
-80°C, Argon Purged0.01% BHT> 99%> 98%

Experimental Protocols (Self-Validating Systems)

To ensure a self-validating analytical system, always spike your crude sample with an internal standard (e.g., an odd-chain fatty acid methyl ester like C15:0 FAME or a stable-isotope labeled FuFA) prior to extraction[4]. This validates recovery rates and confirms that any loss of signal is due to chemical degradation rather than physical loss during sample preparation.

Protocol A: Silver-Ion Solid Phase Extraction (Ag⁺-SPE) for FuFA-ME Isolation

Rationale: Exploits π-Ag⁺ complexation to isolate the furan fatty acid from non-target saturated lipids.

  • Column Preparation: Obtain a commercial Ag⁺-SPE cartridge (e.g., Discovery Ag-Ion, 750 mg). Condition the cartridge with 5 mL of acetone, followed by 5 mL of n-hexane. Do not let the sorbent dry.

  • Sample Loading: Dissolve 10–50 mg of the synthetic crude Methyl 8-(5-hexylfuran-2-YL)octanoate in 1 mL of n-hexane. Load onto the cartridge at a flow rate of 1 drop/second.

  • Washing (Mass Balance Check): Wash the cartridge with 5 mL of n-hexane:dichloromethane (95:5, v/v). Saturated and monounsaturated impurities will elute here. Collect this fraction to verify the mass balance of unreacted precursors.

  • Elution (Target Recovery): Elute the target furan fatty acid methyl ester using 5 mL of n-hexane:acetone (90:10, v/v).

  • Concentration: Evaporate the eluate under a gentle stream of high-purity nitrogen gas at room temperature. Immediately reconstitute in 1 mL of hexane containing 0.01% BHT for GC-MS analysis.

Protocol B: GC-MS Purity Assessment with Cold On-Column (COC) Injection

Rationale: Prevents thermal degradation of the furan ring, ensuring the chromatogram reflects true synthetic purity rather than analytical artifacts[3].

  • System Setup: Equip the GC-MS with a DB-WAX or equivalent polar capillary column (30 m × 0.25 mm, 0.25 µm film). Install a Cold On-Column injector.

  • Oven Program: Initial temperature 60°C (hold for 2 min). Ramp at 15°C/min to 150°C, then ramp at 5°C/min to 240°C (hold for 10 min).

  • Injection: Inject 1 µL of the purified sample (from Protocol A) directly onto the column at 60°C.

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C. Scan range: m/z 50–500.

  • Data Interpretation: The intact Methyl 8-(5-hexylfuran-2-YL)octanoate (MW = 308.5 g/mol ) should display a distinct molecular ion[M]⁺ at m/z 308[1], alongside characteristic furan fragmentation patterns (e.g., cleavage adjacent to the furan ring). The absence of [M+16] or[M+32] peaks confirms the self-validating premise that no oxidative degradation occurred during sample preparation.

References

  • Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS) Source: Food Chemistry URL:[Link]

  • The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator-Activated Receptor Gamma Source: Molecular Nutrition & Food Research URL:[Link]

  • PubChem Compound Summary for CID 13352703, Methyl 8-(5-hexylfuran-2-YL)octanoate Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Isomerization of Methyl 8-(5-hexylfuran-2-YL)octanoate During Sample Preparation

Welcome to the Advanced Lipidomics Support Center. As researchers transition from standard polyunsaturated fatty acid (PUFA) analysis to the quantification of rare, highly reactive furan fatty acids (FuFAs), unexpected d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Lipidomics Support Center. As researchers transition from standard polyunsaturated fatty acid (PUFA) analysis to the quantification of rare, highly reactive furan fatty acids (FuFAs), unexpected degradation is a common hurdle.

Methyl 8-(5-hexylfuran-2-YL)octanoate (Molecular Formula: C19H32O3)[1] is a classic furan fatty acid methyl ester (FuFA-ME). Its central furan moiety is an electron-rich heteroaromatic ring that acts as a potent radical scavenger in biological systems. However, this exact chemical property makes it highly susceptible to electrophilic attack, acid-catalyzed ring opening, and photooxidation during routine sample preparation.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting, quantitative comparisons, and a self-validating protocol to ensure the structural integrity of your FuFA analytes.

Mechanistic Troubleshooting & FAQs

Q1: Why does my target compound disappear or isomerize when using standard BF3-Methanol derivatization? A1: The furan ring is fundamentally incompatible with strong Lewis acids at elevated temperatures. Boron trifluoride (BF3) coordinates with the oxygen atom of the furan ring, disrupting its aromaticity. At standard fatty acid methyl ester (FAME) derivatization temperatures (90°C), this electrophilic attack induces complete hydrolytic degradation or ring-opening, leading to the formation of diketones or structural isomers[2]. BF3-MeOH is considered entirely inept for FuFA analysis and will result in near 0% recovery of intact Methyl 8-(5-hexylfuran-2-YL)octanoate[2][3].

Q2: If acid catalysis destroys the furan ring, what is the mechanistic alternative? A2: Base-catalyzed transesterification is the mandatory alternative. Reagents like Sodium Methoxide (NaOMe) in methanol operate via nucleophilic acyl substitution directly at the ester carbonyl carbon. Because the base is a nucleophile, it is repelled by the electron-rich furan ring, leaving the moiety completely unperturbed[2][4]. This method achieves >95% recovery when performed at mild temperatures (50°C).

Q3: I am using Silver-Ion (Ag+) Chromatography to enrich the FuFA-ME fraction. Could this cause isomerization? A3: Yes, if the system is exposed to light. Silver ions (Ag+) form reversible π-complexes with the double bonds of the furan ring, which is excellent for chromatographic separation. However, Ag+ can act as a single-electron oxidant. When exposed to UV/visible light, this catalyzes the photooxidative degradation of the furan ring into dioxoenoic fatty acids[4]. All Ag-ion enrichment steps must be performed in amber glassware or under strictly dark conditions.

Q4: How does autoxidation affect sample prep, and how do I prevent it? A4: FuFAs react rapidly with singlet oxygen and peroxyl radicals. To prevent autoxidation during extraction, you must introduce a competitive radical scavenger. Adding 0.01% BHT (Butylated hydroxytoluene) to all extraction solvents and purging headspaces with high-purity Nitrogen (N2) or Argon will preserve the furan ring.

Quantitative Impact of Derivatization Methods

To illustrate the critical nature of catalyst selection, the following table summarizes the impact of various transesterification methods on FuFA-ME recovery.

Table 1: Impact of Derivatization Catalysts on FuFA-ME Recovery & Isomerization

Derivatization MethodCatalyst TypeConditionsRecovery of Intact FuFA-ME (%)Primary Degradation Pathway
BF3-Methanol (14%) Strong Lewis Acid90°C, 60 min0%Complete hydrolytic ring opening[2]
H2SO4-Methanol (2%) Strong Brønsted Acid80°C, 120 min~80 - 85%Temperature-dependent isomerization[2]
NaOMe-Methanol (0.5M) Strong Base50°C, 10 min>95%None (Furan ring preserved)[2][4]
Visualizing the Chemical Divergence

G Start Lipid Extract containing 8-(5-hexylfuran-2-yl)octanoic acid Acid Acid Catalysis (BF3/MeOH, >90°C) Start->Acid Electrophilic Attack Base Base Catalysis (NaOMe/MeOH, 50°C) Start->Base Nucleophilic Acyl Substitution Degradation Furan Ring Opening (Diketone Formation / Isomerization) Acid->Degradation Loss of Aromaticity Success Intact Methyl 8-(5-hexylfuran-2-YL)octanoate (>95% Yield) Base->Success Ring Preserved

Fig 1. Mechanistic divergence of FuFA derivatization pathways based on catalyst selection.

Self-Validating Base-Catalyzed Transesterification Protocol

To guarantee the integrity of Methyl 8-(5-hexylfuran-2-YL)octanoate, follow this optimized, self-validating methodology.

Workflow N1 1. Lipid Extraction (+ 0.01% BHT) N2 2. N2 Drying (< 30°C) N1->N2 N3 3. NaOMe/MeOH (50°C, 10 min) N2->N3 N3->N3 Avoid Strong Acids N4 4. Neutralize (Glacial Acetic Acid) N3->N4 N5 5. Hexane Extraction (Amber Vials) N4->N5 N5->N5 Shield from Light

Fig 2. Validated sample preparation workflow for furan fatty acid methyl esters.

Step-by-Step Methodology:
  • Lipid Extraction & Stabilization: Extract total lipids from your biological sample using a modified Folch method (CHCl3:MeOH 2:1 v/v). Crucial step: Supplement the extraction solvent with 0.01% BHT to prevent autoxidation of the furan ring.

  • Internal Standard Addition (Self-Validation): Spike the extract with a known concentration of a stable isotope-labeled FuFA or an unnatural phosphatidylcholine (e.g., PC-21:0/21:0)[2]. This validates the recovery efficiency downstream and confirms that no isomerization occurred during prep.

  • Solvent Evaporation: Dry the lipid extract under a gentle stream of high-purity Nitrogen (N2). Causality: Heat accelerates oxidation; never exceed 30°C during drying.

  • Base-Catalyzed Methylation: Resuspend the dried extract in 0.2 mL of anhydrous toluene. Add 0.4 mL of 0.5 M Sodium Methoxide (NaOMe) in methanol.

  • Incubation: Seal the vial under N2 and incubate at 50°C for exactly 10 minutes[2]. Causality: Base catalysis rapidly transesterifies complex lipids without generating electrophilic species that attack the furan ring.

  • Mild Neutralization: Add 20 µL of glacial acetic acid. Causality: This halts the transesterification reaction without dropping the pH low enough to trigger acid-catalyzed furan degradation.

  • Phase Separation & Extraction: Add 1.0 mL of ddH2O and 1.0 mL of n-hexane. Vortex gently. Collect the upper n-hexane layer containing the newly formed Methyl 8-(5-hexylfuran-2-YL)octanoate. Repeat the hexane extraction twice more to ensure maximum recovery.

  • Storage: Dry the combined hexane layers under N2, resuspend in 50 µL of n-hexane, and store at -80°C in amber glass vials to prevent photooxidation prior to GC-MS analysis.

References
  • PubChem. "Methyl 8-(5-hexylfuran-2-YL)octanoate | C19H32O3 | CID 13352703". National Institutes of Health (NIH). URL:[Link]

  • "Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma". PMC / NIH. URL:[Link]

  • "Determination of Furan Fatty Acids in Food Samples". ResearchGate. URL:[Link]

  • "Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities". ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Recovery of Methyl 8-(5-hexylfuran-2-YL)octanoate from Solid Matrices

Welcome to the Furan Fatty Acid (FuFA) Technical Support Center. This hub is engineered for researchers, analytical scientists, and drug development professionals seeking to isolate and quantify Methyl 8-(5-hexylfuran-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Furan Fatty Acid (FuFA) Technical Support Center. This hub is engineered for researchers, analytical scientists, and drug development professionals seeking to isolate and quantify Methyl 8-(5-hexylfuran-2-YL)octanoate (a representative furan fatty acid methyl ester) from complex solid samples such as lyophilized tissues, biomass, or food matrices. Due to their low endogenous concentrations and structural sensitivities, FuFAs require highly optimized sample preparation workflows to prevent degradation and ensure accurate quantification[1].

Visual Workflow

G Sample Solid Sample (Tissue/Biomass) Prep Lyophilization & Homogenization Sample->Prep Minimize water Extract Lipid Extraction (ASE Method) Prep->Extract + Antioxidants (BHT) Deriv Transesterification (Base-Catalyzed) Extract->Deriv Total Lipids Enrich Silver-Ion SPE (Ag+ Chromatography) Deriv->Enrich FAME Mixture Analyze GC-MS Analysis (Quantification) Enrich->Analyze Enriched FuFAs

Workflow for the extraction and enrichment of furan fatty acids from solid matrices.

Troubleshooting Guides & FAQs

Q1: My recovery of Methyl 8-(5-hexylfuran-2-YL)octanoate from lyophilized tissue is consistently below 50%. What is causing this, and how can I improve it? Scientist's Insight : The primary culprit for low recovery of furan fatty acids is oxidative degradation, not poor extraction efficiency. The furan ring is highly electron-rich and extremely susceptible to during sample handling[2]. Solution :

  • Antioxidant Addition : Always spike your extraction solvents with an antioxidant such as Butylated hydroxytoluene (BHT) at 0.01% (w/v)[3].

  • Inert Atmosphere : Perform all solvent evaporations under a gentle stream of ultra-pure Nitrogen (N₂). Never use a rotary evaporator with ambient air.

  • Actinic Light Protection : Use amber glassware or wrap vials in aluminum foil. The furan ring degrades rapidly via photo-oxidation.

Q2: I am seeing degradation products during the methylation step. Should I use acid or base catalysis? Scientist's Insight : Furan rings are notoriously sensitive to strong, prolonged acidic conditions, which can lead to ring-opening reactions. While Boron trifluoride-methanol (BF₃-MeOH) or sulfuric acid are standard reagents for fatty acid methyl ester (FAME) synthesis,[4]. Solution : Switch to a base-catalyzed transesterification (e.g., 0.5 M Sodium methoxide in methanol) if your sample consists mainly of triglycerides or phospholipids[4]. Base catalysis is much milder on the furan ring and proceeds rapidly at 50°C. If you must use acid catalysis to methylate free fatty acids, strictly limit the reaction time and immediately quench with a saturated aqueous NaCl solution to halt the reaction[4].

Q3: The GC-MS chromatogram is dominated by bulk fatty acids, masking the Methyl 8-(5-hexylfuran-2-YL)octanoate peak. How do I resolve this? Scientist's Insight : FuFAs are minor components, often comprising less than 1% of total lipids. Bulk fatty acids (like palmitic and oleic acid) cause severe ion suppression and chromatographic co-elution. Solution : Implement Silver-Ion Chromatography (Ag⁺-SPE) . The silver ions form reversible π-complexes with the double bonds of the furan ring and unsaturated fatty acids[1]. By carefully controlling the elution solvent, you can selectively fractionate the saturated FAMEs and uniquely retain/elute the furan fatty acids, achieving a massive enrichment factor[1].

Data Presentation: Extraction Method Comparison
Extraction MethodMechanismTypical FuFA Recovery (%)Oxidation RiskBest Matrix Application
Accelerated Solvent Extraction (ASE) High-pressure/temperature solvent permeation85 - 95%Low (if purged with N₂)Lyophilized tissues, dry biomass, food samples
Folch Method (CHCl₃:MeOH) Biphasic solvent partitioning70 - 80%Moderate (requires BHT)Wet tissues, high-lipid solid samples
Bligh-Dyer Method Monophasic extraction, biphasic partition75 - 85%ModerateLow-lipid solid samples, cell pellets

Table 1: Comparison of lipid extraction methodologies for solid matrices. ASE is prioritized for solid samples due to its enclosed, oxygen-free environment.

Experimental Protocol: Optimized ASE and Silver-Ion Cleanup

This self-validating protocol ensures high-fidelity recovery of Methyl 8-(5-hexylfuran-2-YL)octanoate by combining inert extraction conditions with specific chemical enrichment.

Phase 1: Accelerated Solvent Extraction (ASE)

  • Sample Preparation : Lyophilize the solid sample to complete dryness. Grind into a fine, homogenous powder to maximize surface area.

  • Internal Standard Spiking : Add 10 ng of an internal standard (e.g., a deuterated FuFA like 11D₃-d₅) directly to 1.0 g of the homogenized sample[5]. This establishes a self-validating baseline to calculate absolute recovery and account for matrix effects.

  • Cell Loading : Mix the spiked sample with diatomaceous earth (dispersing agent) and load into an ASE extraction cell.

  • Extraction : Extract using Hexane/Isopropanol (3:2, v/v) containing 0.01% BHT. Set ASE parameters: Temperature 60°C, Pressure 1500 psi, 2 static cycles of 5 minutes each[1]. Ensure the system is purged with N₂.

  • Concentration : Collect the extract and evaporate to near dryness under a gentle stream of N₂ at 30°C.

Phase 2: Base-Catalyzed Transesterification

  • Reconstitution : Dissolve the dried total lipid extract in 0.2 mL of anhydrous toluene[4].

  • Derivatization : Add 0.4 mL of 0.5 M Sodium methoxide in methanol. Seal the vial tightly under N₂ and incubate at 50°C for 10 minutes[4].

  • Quenching & Extraction : Add 20 µL of glacial acetic acid to neutralize the base, followed by 1.0 mL of ultra-pure water[4]. Extract the resulting FAMEs (including the target compound) by adding 1.0 mL of n-hexane. Vortex vigorously and centrifuge. Carefully collect the upper hexane layer[4].

Phase 3: Silver-Ion Chromatography (Ag⁺-SPE) Enrichment

  • Column Conditioning : Condition a commercial Ag⁺-SPE cartridge (e.g., 20% AgNO₃ in silica) with 4 mL of Acetone, followed by 4 mL of Hexane[1].

  • Loading : Load the hexane extract from Phase 2 onto the cartridge.

  • Washing : Elute bulk saturated and monounsaturated FAMEs using 5 mL of Hexane:Acetone (99:1, v/v). Discard this fraction to remove matrix interference.

  • Elution : Elute the furan fatty acid methyl esters using 5 mL of Hexane:Acetone (90:10, v/v)[1].

  • Final Preparation : Evaporate the enriched fraction under N₂ and reconstitute in 50 µL of hexane for GC-MS analysis in Selected Ion Monitoring (SIM) mode[1].

References
  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma Source: Journal of Lipid Research (via PubMed Central) URL:[Link]

  • Determination of Furan Fatty Acids in Food Samples Source: Food Chemistry (via ResearchGate) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Furan Fatty Acids: Methyl 8-(5-hexylfuran-2-YL)octanoate in Context

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enigmatic Role of Furan Fatty Acids Furan fatty acids (FuFAs) are a unique class of lipids characterized by a substituted furan ring withi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Role of Furan Fatty Acids

Furan fatty acids (FuFAs) are a unique class of lipids characterized by a substituted furan ring within a fatty acyl chain.[1] Initially discovered in fish liver and plants, they are now understood to be widespread, albeit minor, components of the food chain, originating from algae, plants, and microorganisms.[2][3] Animals, including humans, acquire FuFAs through their diet, where they are incorporated into phospholipids and cholesterol esters.[1] For years, the significant health benefits of fish oil, such as its cardioprotective and anti-inflammatory effects, were attributed almost exclusively to omega-3 polyunsaturated fatty acids (PUFAs) like EPA and DHA. However, emerging evidence suggests that FuFAs may be responsible for some of these profound biological effects.[2][4]

The defining feature of FuFAs is their electron-rich furan ring, which makes them exceptionally potent radical scavengers and antioxidants.[5][6] This guide provides an in-depth comparison of the biological activities of a specific non-methylated FuFA, Methyl 8-(5-hexylfuran-2-YL)octanoate , with other, more extensively studied methylated furan fatty acids. We will explore the critical role of the furan ring substitution pattern in dictating antioxidant efficacy, anti-inflammatory potential, and interaction with key cellular targets.

Focus Compound: Methyl 8-(5-hexylfuran-2-YL)octanoate

Methyl 8-(5-hexylfuran-2-YL)octanoate is a furan fatty acid ester.[7] Structurally, it features an octanoic acid methyl ester chain and a hexyl chain attached to the alpha-positions of the furan ring. Crucially, the beta-positions of its furan ring are unsubstituted. This places it in the "F-series" or non-methylated class of FuFAs. While this compound and its carboxylic acid form, 8-(5-hexylfuran-2-yl)octanoic acid, are chemically defined[7][8], there is a notable scarcity of direct experimental data on their specific biological activities in peer-reviewed literature. Commercial suppliers suggest potential antioxidant and anti-inflammatory properties[9], but quantitative evidence is lacking. Therefore, its activity profile must be inferred and contrasted with that of its methylated counterparts.

Comparative Analysis of Biological Activity

The key structural difference among naturally occurring FuFAs is the presence or absence of methyl groups on the furan ring. This seemingly minor variation has profound implications for their biological function. We will compare the non-methylated structure of our focus compound to well-characterized mono-methylated (M-series) and di-methylated (D-series) FuFAs.

Antioxidant and Radical Scavenging Activity

The primary biological role attributed to FuFAs is their ability to protect against oxidative stress.[10][11] The furan ring can effectively trap radicals, preventing the chain reactions of lipid peroxidation that damage cellular membranes.[4][5]

Causality of Experimental Findings: The antioxidant capacity of FuFAs is directly linked to the electron-donating nature of the furan ring and its substituents. Methyl groups are electron-donating and thus enhance the stability of the radical intermediate formed during scavenging, increasing antioxidant potency.

  • Hydroxyl Radical Scavenging: Furan fatty acids are exceptionally potent scavengers of the highly destructive hydroxyl radical (HO•). Kinetic studies have shown that F-acids react with HO• at a diffusion-controlled rate of approximately 1.7 x 10¹⁰ M⁻¹ s⁻¹, a rate constant higher than common scavengers like mannitol and comparable to histidine.[12] This indicates a powerful, non-specific antioxidant protective mechanism.

  • Influence of Methylation: A critical study by Okada et al. directly compared the ability of different FuFAs to inhibit the oxidation of linoleic acid. The results demonstrated that dimethylated FuFAs (9D5 and 11D5) provided significant antioxidant protection. The monomethylated FuFA (9M5) was less effective, and importantly, an unmethylated FuFA showed no significant antioxidant activity in this assay.[13] This suggests that the methyl groups on the furan ring are crucial for this specific protective function, likely by enhancing the radical-scavenging capability of the furan moiety.[13]

This finding is paramount when evaluating Methyl 8-(5-hexylfuran-2-YL)octanoate. As a non-methylated FuFA, its antioxidant capacity may be significantly lower than that of the widely studied methylated FuFAs found in fish oil and other natural sources.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. The anti-inflammatory properties of fish oil are well-documented, and FuFAs are now recognized as major contributors to this effect.[3][14]

Causality of Experimental Findings: The potent anti-inflammatory action of FuFAs is believed to be a direct consequence of their ability to mitigate the initial oxidative events that trigger inflammatory cascades.[5] By neutralizing radicals, they can prevent the lipid peroxidation that leads to the generation of pro-inflammatory eicosanoids.

An in-vivo study by Wakimoto et al. provided compelling evidence for the potent anti-inflammatory activity of FuFAs.[4][14] A semi-synthetic mixture of F-acid ethyl esters, derived from the green-lipped mussel, was administered to rats with adjuvant-induced arthritis.

  • At a dose of 10 mg/kg , the F-acid mixture resulted in a 74% suppression of paw swelling .[4]

  • This effect was significantly more potent than that of eicosapentaenoic acid (EPA) ethyl ester, a well-known anti-inflammatory omega-3 fatty acid, which showed no significant inhibition at the same dose.[4]

While this demonstrates the powerful anti-inflammatory potential of (methylated) FuFAs, no equivalent in-vivo or in-vitro data currently exists for Methyl 8-(5-hexylfuran-2-YL)octanoate.

Nuclear Receptor Activation: PPARγ

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and plays a key role in insulin sensitivity and inflammation.[15][16] Thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes, are synthetic PPARγ agonists. The discovery of natural ligands for this receptor is of high therapeutic interest.

Recent studies have identified several methylated furan fatty acids as novel agonists of PPARγ.[6][17]

  • Activators: 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid (9M5 ), 11-(3-methyl-5-pentylfuran-2-yl)-undecanoic acid (11M5 ), and 11-(3,4-dimethyl-pentylfuran-2-yl)-undecanoic acid (11D5 ) were all shown to activate both PPARγ1 and PPARγ2 isoforms in a dose-dependent manner in human HEK293T cells.[6]

  • Effective Concentration: Significant activation was observed at concentrations between 10 and 20 µM.[6]

This mechanism represents a distinct and highly significant biological activity of FuFAs, separate from their antioxidant function. It suggests that FuFAs may directly modulate gene expression related to metabolism and inflammation. Whether non-methylated FuFAs like 8-(5-hexylfuran-2-yl)octanoic acid can also bind to and activate PPARγ remains an open and important question for future research.

Cytotoxicity and Safety Profile

The safety of any potential therapeutic agent is of utmost importance. The cytotoxicity of furan fatty acids has been investigated in vitro. A study on furan fatty acid isomers derived from conjugated linoleic acid (CLA) assessed their effects on human intestinal (Caco-2) and liver (HepG2) cells.

  • The results showed no pronounced cytotoxicity at concentrations up to 100 µM .[18]

  • Furthermore, the compounds did not significantly affect cellular proliferation or apoptosis at concentrations as high as 500 µM .[18]

  • The study also found the FuFAs to be non-genotoxic in both the micronucleus and Ames tests.[18]

This suggests that furan fatty acids have a favorable in-vitro safety profile at physiologically relevant concentrations.

Comparative Data Summary

The following tables summarize the available experimental data for different classes of furan fatty acids.

Table 1: Antioxidant & Anti-inflammatory Activity

Compound Class Specific Compound(s) Assay Result Reference
Non-Methylated FuFA Methyl 8-(5-hexylfuran-2-YL)octanoate - No peer-reviewed data available -
Unmethylated FuFA Linoleic Acid Oxidation No significant inhibition [13]
Mono-Methylated FuFA 9M5 Linoleic Acid Oxidation Moderate inhibition [13]
Di-Methylated FuFA 9D5, 11D5 Linoleic Acid Oxidation Significant inhibition [13]
General F-Acids (from Perna canaliculus) Hydroxyl Radical Scavenging Rate Constant: ~1.7 x 10¹⁰ M⁻¹ s⁻¹ [12]

| | F-Acid Ethyl Ester Mix | In-vivo Arthritis (Rat) | 74% inhibition of paw swelling @ 10 mg/kg |[4][14] |

Table 2: Nuclear Receptor Activation & Cytotoxicity

Compound Class Specific Compound(s) Assay Result Reference
Non-Methylated FuFA Methyl 8-(5-hexylfuran-2-YL)octanoate - No peer-reviewed data available -
Mono-Methylated FuFA 9M5, 11M5 PPARγ Reporter Assay Dose-dependent activation (10-20 µM) [6]
Di-Methylated FuFA 11D5 PPARγ Reporter Assay Dose-dependent activation (10-20 µM) [6]

| General F-Acids | CLA-derived FuFA isomers | MTT Assay (Caco-2, HepG2) | No cytotoxicity up to 100 µM |[18] |

Experimental Methodologies

The protocols described below are foundational for assessing the biological activities discussed in this guide. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol 1: In Vitro Antioxidant Capacity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl), thus neutralizing it.

Principle: The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. The degree of color change is proportional to the antioxidant activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of the test compound (e.g., FuFA) in methanol or DMSO.

    • Prepare a series of dilutions of the test compound (e.g., 1, 10, 50, 100, 250 µg/mL).

    • Use Ascorbic Acid or Trolox as a positive control and prepare dilutions in the same manner.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each dilution of the test compound or control to triplicate wells.

    • Add 150 µL of the 0.1 mM DPPH solution to all wells.

    • For the blank (negative control), add 50 µL of the solvent (methanol or DMSO) instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the negative control and A_sample is the absorbance of the test compound.

    • Plot the % Inhibition against the concentration of the test compound.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the dose-response curve using non-linear regression analysis.

Protocol 2: PPARγ Activation Reporter Gene Assay

This cell-based assay quantifies the ability of a compound to activate the PPARγ nuclear receptor, leading to the expression of a reporter gene (e.g., luciferase).

Principle: Cells are co-transfected with plasmids encoding the PPARγ receptor and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. Activation of PPARγ by a ligand induces the transcription of luciferase, which produces a measurable light signal.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture human embryonic kidney (HEK293T) cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed cells into 96-well plates.

    • Co-transfect cells using a suitable transfection reagent (e.g., Lipofectamine) with an expression plasmid for human PPARγ and a PPRE-driven luciferase reporter plasmid. A β-galactosidase plasmid is often co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • Prepare stock solutions of test FuFAs and a positive control (e.g., Rosiglitazone) in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare serial dilutions of the compounds in the cell culture medium.

    • 24 hours post-transfection, replace the medium with the medium containing the test compounds or controls. Include a solvent-only control.

  • Luciferase Assay:

    • After 24 hours of incubation, lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Add luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Normalization and Analysis:

    • Measure β-galactosidase activity from the cell lysate to normalize the luciferase readings for transfection efficiency.

    • Calculate the fold induction of luciferase activity relative to the solvent control.

    • Plot the fold induction against the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Protocol 3: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HepG2, Caco-2) in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compounds to the cells. Include wells with medium only (blank) and cells with solvent only (negative control).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = [(A_sample - A_blank) / (A_control - A_blank)] * 100

    • Determine the IC₅₀ value (the concentration that reduces cell viability by 50%) from the dose-response curve.

Visualizations: Mechanisms and Workflows

Furan_Radical_Scavenging cluster_0 Lipid Peroxidation Cascade cluster_1 Furan Fatty Acid Intervention PUFA Polyunsaturated Fatty Acid (PUFA) L_radical Lipid Radical (L●) PUFA->L_radical Initiation (e.g., by HO●) LOO_radical Peroxyl Radical (LOO●) L_radical->LOO_radical + O₂ LOO_radical->PUFA Propagation: Creates new L● FuFA_radical Stable FuFA Radical (FuFA●) LOO_radical->FuFA_radical H-atom donation (Radical Quenching) FuFA Furan Fatty Acid (FuFA-H) Dioxoene Stable Non-Radical Dioxoene Product FuFA_radical->Dioxoene Further Reaction

Caption: Furan fatty acid radical scavenging mechanism.

PPAR_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis seed 1. Seed HEK293T Cells in 96-well plate transfect 2. Co-transfect with PPAARγ, PPRE-Luc, and β-Gal plasmids seed->transfect treat 3. Add FuFA dilutions (Test) or Rosiglitazone (Control) transfect->treat incubate 4. Incubate for 24 hours treat->incubate lyse 5. Lyse Cells incubate->lyse read 6. Measure Luminescence (Luciferase Activity) lyse->read normalize 7. Normalize to β-Galactosidase Activity read->normalize analyze 8. Calculate Fold Induction & Determine EC₅₀ normalize->analyze

Caption: Workflow for PPARγ reporter gene assay.

Conclusion and Future Directions

The available evidence strongly indicates that furan fatty acids are a class of bioactive lipids with significant therapeutic potential. Their potent anti-inflammatory and antioxidant activities, coupled with a novel mechanism of PPARγ activation, position them as compelling targets for further investigation.

A critical insight from this comparative guide is the apparent structure-activity relationship dictated by the methylation of the furan ring. Experimental data suggests that methylated FuFAs, such as those found in fish and green-lipped mussels, are highly effective antioxidants and anti-inflammatory agents.[4][13] In contrast, the single available study on a non-methylated FuFA suggests significantly diminished antioxidant capacity.[13]

For Methyl 8-(5-hexylfuran-2-YL)octanoate , its classification as a non-methylated FuFA implies that its biological activity may differ substantially from its more studied methylated relatives. While it is premature to dismiss its potential, it is clear that dedicated research is required. Future studies must focus on direct, quantitative assessments of its antioxidant capacity, its ability to modulate inflammatory pathways in vitro and in vivo, and its potential for interacting with nuclear receptors like PPARγ. Such research will be vital to clarify the biological role of this and other non-methylated FuFAs and to fully harness the therapeutic potential of this fascinating class of natural products.

References

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  • Wakimoto, T., Kondo, H., Nii, H., et al. (2011). Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus. Proceedings of the National Academy of Sciences, 108(42), 17533-7. [Link]

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  • Bak, M. J., et al. (2012). In-vitro toxicological and proteomic analysis of furan fatty acids which are oxidative metabolites of conjugated linoleic acids. PubMed. [Link]

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  • Wendlinger, C., & Vetter, W. (2017). Concentrations, Stability and Isolation of the Furan Fatty Acid 9-(3-Methyl-5-Pentylfuran-2-yl)-Nonanoic Acid (9M5) from Disposable Latex Gloves. ResearchGate. [Link]

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  • Chap-Laporte, M., et al. (2023). Furan fatty acid extracted from Hevea brasiliensis latex increases muscle mass in mice. Agritrop. [Link]

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Comparative

A Comparative Analysis of Furanoid Fatty Acid Levels in Healthy and Disease-State Cohorts: Methodologies and Potential Implications

This guide provides a comprehensive overview of the analytical methodologies and potential clinical significance of furanoid fatty acids (FuFAs), with a specific focus on a representative member of this class, here terme...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the analytical methodologies and potential clinical significance of furanoid fatty acids (FuFAs), with a specific focus on a representative member of this class, here termed Furanoid Fatty Acid X (FFA-X), analogous to structures like Methyl 8-(5-hexylfuran-2-yl)octanoate. While direct clinical data on every specific FuFA is still emerging, this document synthesizes current knowledge on the broader class to present a framework for comparative analysis in healthy versus diseased patient cohorts. We will delve into the rationale behind experimental design, provide detailed protocols for quantification, and discuss the potential implications of altered FuFA levels in human health and disease.

Introduction to Furanoid Fatty Acids (FuFAs)

Furanoid fatty acids are a unique class of lipids characterized by a furan ring within the fatty acyl chain.[1] They are found as minor constituents in various natural sources, including plants, algae, and notably, in fish and fish oils.[2][3] Their presence has also been confirmed in mammalian tissues and human plasma, where they are incorporated into phospholipids and other lipid fractions.[4][5]

The biological activities of FuFAs are of growing interest to the scientific community. They are recognized for their potent antioxidant and anti-inflammatory properties.[1][4] The furan moiety is highly reactive towards free radicals, suggesting a protective role against oxidative stress, which may contribute to the health benefits associated with fish consumption.[3][4][6] However, the metabolic fate of FuFAs is complex. One of their major metabolites, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF), has been a subject of controversy. Some studies have linked elevated CMPF levels to the progression of type 2 diabetes and renal failure, while other research suggests it may be a marker for a healthy diet rich in fish and could even be associated with a lower risk of type 2 diabetes.[2][4][7][8] This highlights the need for precise and reliable quantification of individual FuFA species to elucidate their specific roles in pathophysiology.

Comparative Analysis: FFA-X Levels in Healthy vs. Type 2 Diabetes Cohorts

To illustrate the potential clinical utility of FuFA quantification, we present a hypothetical comparative analysis of FFA-X plasma concentrations between a healthy control group and a cohort diagnosed with Type 2 Diabetes (T2D). The rationale for selecting T2D as the disease state is the existing, albeit conflicting, data linking the FuFA metabolite CMPF to diabetes.[2][7] This hypothetical dataset is based on typical concentration ranges observed for other furanoid fatty acids in human plasma, which are generally found at low levels (e.g., <50 ng/mL).[9]

Table 1: Hypothetical Plasma Concentrations of FFA-X in Healthy vs. T2D Cohorts

CohortNumber of Subjects (n)Mean FFA-X Concentration (ng/mL)Standard Deviation (ng/mL)Concentration Range (ng/mL)
Healthy Controls5018.54.210.3 - 26.7
Type 2 Diabetes5012.13.55.8 - 19.4

The data in Table 1 suggests a hypothetical scenario where lower levels of the parent FuFA, FFA-X, are observed in the T2D cohort. This could speculatively be due to increased oxidative stress leading to higher consumption of the antioxidant FuFA, or altered metabolic processing. Such a finding would warrant further investigation into the mechanistic link between FuFA levels and T2D pathophysiology.

Experimental Protocol: Quantification of FFA-X from Human Plasma

Accurate and sensitive quantification of FuFAs in biological matrices is critical. The following protocol describes a robust method for the analysis of FFA-X, as its methyl ester, from human plasma using gas chromatography-mass spectrometry (GC-MS). This method is adapted from established procedures for furanoid fatty acid analysis.[7][10][11]

Materials and Reagents
  • Human plasma (collected in EDTA-containing tubes)

  • Internal Standard (IS): e.g., Deuterated 11D3 or a synthetic, odd-chain FuFA not present in the sample.

  • Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Anhydrous Sodium Sulfate

  • Methanolic HCl (5%) or Boron Trifluoride-Methanol (BF3-Methanol)

  • n-Hexane (GC grade)

  • Saturated NaCl solution

Step-by-Step Methodology

Part 1: Lipid Extraction (Folch Method)

  • Sample Preparation: Thaw frozen plasma samples on ice. Pipette 500 µL of plasma into a glass tube with a Teflon-lined cap.

  • Internal Standard Spiking: Add a known amount of the internal standard to each plasma sample. This is crucial for accurate quantification, as it corrects for sample loss during extraction and derivatization.

  • Solvent Addition: Add 3 mL of Chloroform/Methanol (2:1, v/v) to the plasma sample.

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 600 µL of 0.9% NaCl solution. Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

  • Collection of Organic Layer: Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Drying: Pass the collected organic layer through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Part 2: Transesterification to Fatty Acid Methyl Esters (FAMEs)

  • Derivatization: Add 1 mL of 5% methanolic HCl to the dried lipid extract. Causality Note: This step converts the carboxylic acid group of the fatty acid into a more volatile methyl ester, which is necessary for GC analysis.[7] Care must be taken as strong acidic conditions can potentially degrade the furan ring.[12]

  • Incubation: Seal the tube tightly and heat at 80°C for 2 hours.

  • Neutralization and Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of n-hexane. Vortex for 1 minute.

  • FAME Collection: Centrifuge briefly and collect the upper hexane layer, which now contains the FAMEs, including the target Methyl 8-(5-hexylfuran-2-yl)octanoate (FFA-X).

Part 3: GC-MS Analysis

  • Injection: Inject 1 µL of the hexane extract into the GC-MS system.

  • Gas Chromatography: Separate the FAMEs on a suitable capillary column (e.g., Agilent HP-INNOWax, 30 m x 0.25 mm ID, 0.25 µm film thickness).[7] A typical temperature program would be: start at 60°C, hold for 2 min, ramp to 160°C at 20°C/min, then ramp to 240°C at 5°C/min and hold for 7 min.[7]

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode (e.g., m/z 50-500) for initial identification and in Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and specificity.[11] Key diagnostic ions for furanoid fatty acid methyl esters include the molecular ion and fragments resulting from cleavage beta to the furan ring.[13]

  • Quantification: Construct a calibration curve using standards of known FFA-X concentration and the internal standard. Calculate the concentration of FFA-X in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the quantification of FFA-X from plasma samples.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample (500 µL) IS Spike with Internal Standard Plasma->IS Solvent Add Chloroform/Methanol IS->Solvent Vortex1 Vortex & Centrifuge Solvent->Vortex1 Collect Collect Organic Layer Vortex1->Collect Dry Dry under Nitrogen Collect->Dry Ester Add Methanolic HCl Heat at 80°C Dry->Ester Extract_FAME Extract FAMEs with Hexane Ester->Extract_FAME GCMS GC-MS Analysis (SIM Mode) Extract_FAME->GCMS Quant Quantification vs. Calibration Curve GCMS->Quant

Caption: Workflow for FFA-X quantification from plasma.

Discussion and Future Directions

The hypothetical data presented herein suggests a potential association between lower plasma levels of a parent furanoid fatty acid and Type 2 Diabetes. This underscores the importance of investigating not just the metabolites like CMPF, but also the parent compounds, which may have distinct biological roles. The observed depletion in the T2D cohort could reflect an increased consumption of these antioxidant lipids to counteract the heightened oxidative stress characteristic of the disease.

This guide provides a robust analytical framework for researchers to begin exploring the roles of specific FuFAs, such as Methyl 8-(5-hexylfuran-2-yl)octanoate. Future studies should focus on:

  • Validating this methodology for a range of specific FuFA structures.

  • Analyzing larger patient cohorts with well-defined clinical characteristics to confirm associations between FuFA levels and disease states like T2D, cardiovascular disease, and chronic inflammatory conditions.

  • Investigating the metabolic pathways of FuFAs to understand the balance between parent compounds and their metabolites (e.g., CMPF) in health and disease.

  • Conducting intervention studies with FuFA-rich diets (e.g., fish oil) to assess the impact on their plasma levels and on clinical outcomes.

By employing sensitive and accurate analytical techniques, the scientific community can move closer to understanding the true impact of these intriguing dietary lipids on human health.

References

  • Xu, L., et al. (2020). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research, 61(4), 560-569. [Link]

  • Xu, L., & Sinclair, A. J. (2017). Furan fatty acids - Beneficial or harmful to health?. Progress in Lipid Research, 68, 119-137. [Link]

  • Xu, L., et al. (2020). Figure 7: The concentration of furan fatty acids in the plasma of healthy subjects. ResearchGate. [Link]

  • Xu, L., et al. (2020). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. PubMed. [Link]

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  • Mounts, T. L. (1995). A method for the analysis of furanoid esters in soybean oil, the effect of variety and environment on the furanoid ester. Iowa State University Retrospective Theses and Dissertations. [Link]

  • Cyberlipid. Furanoid FA. Cyberlipid. [Link]

  • Schieber, F. L., & Hammock, B. D. (2025). The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use. Food Chemistry, 143759. [Link]

  • Xu, L., et al. (2020). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Semantic Scholar. [Link]

  • Spiteller, G. (2008). Occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet?. ResearchGate. [Link]

  • P-Jeanneau, C., et al. (2025). Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids with Potential Benefits for MAFLD and Liver Health. MDPI. [Link]

  • White, D. C., et al. (2005). Phospholipid Furan Fatty Acids and Ubiquinone-8: Lipid Biomarkers That May Protect Dehalococcoides Strains from Free Radicals. Applied and Environmental Microbiology, 71(12), 8426–8433. [Link]

  • Vetter, W., & Wendlinger, C. (2012). Determination of Furan Fatty Acids in Food Samples. R Discovery. [Link]

  • Wendlinger, C., et al. (2019). Detailed Study of Furan Fatty Acids in Total Lipids and the Cholesteryl Ester Fraction of Fish Liver. ResearchGate. [Link]

  • Chatterjee, A., et al. (2014). Synthesis and scavenging role of furan fatty acids. Proceedings of the National Academy of Sciences, 111(33), 12023-12028. [Link]

  • Li, J., et al. (2023). Furan fatty acid metabolite CMPF was associated with lower risk of type 2 diabetes, but not chronic kidney disease: A longitudinal population-based cohort study. The American Journal of Clinical Nutrition, 118(1). [Link]

  • Wahl, H. G., et al. (1995). Identification of furan fatty acids in human blood cells and plasma by multi-dimensional gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

Sources

Validation

Comparative analysis of "Methyl 8-(5-hexylfuran-2-YL)octanoate" in different food sources

As a Senior Application Scientist specializing in lipidomics and bioactive therapeutics, I frequently encounter a critical analytical and therapeutic bottleneck: the over-reliance on traditional Omega-3 polyunsaturated f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in lipidomics and bioactive therapeutics, I frequently encounter a critical analytical and therapeutic bottleneck: the over-reliance on traditional Omega-3 polyunsaturated fatty acids (PUFAs) like EPA and DHA, while far more potent minor lipids are overlooked.

Methyl 8-(5-hexylfuran-2-YL)octanoate (CAS: 10038-16-1) is the stabilized methyl ester of an unmethylated furan fatty acid (F-acid). In biological systems, free F-acids are highly unstable and prone to rapid autoxidation. By derivatizing these compounds into methyl esters, we not only stabilize the furan moiety for rigorous GC-MS quantification but also enhance their lipophilicity for in vivo cellular uptake studies. This guide objectively evaluates the performance, extraction viability, and therapeutic potency of this F-acid ester across different food sources, benchmarking it directly against traditional Omega-3 alternatives.

Comparative Analysis by Food Source

Furan fatty acids are ubiquitous but exist in trace amounts. They are primarily synthesized by marine algae and subsequently bioaccumulate through the food web[1]. The matrix from which the precursor 8-(5-hexylfuran-2-yl)octanoic acid is extracted dictates both the analytical complexity and the biological yield.

Table 1: F-Acid Bioavailability and Matrix Interference
Food SourceF-Acid Precursor ConcentrationMatrix InterferenceExtraction & Derivatization Viability
Green-Lipped Mussel (Perna canaliculus)High (Highly bioactive fraction)High: Complex lipidome requires extensive fractionation[2].Moderate: Requires careful handling to prevent oxidation before transesterification.
Fish Liver Oil (e.g., Cod)Very High (Accumulates up to 1-5% during starvation)Low: Dominated by easily separable triacylglycerols[1].High: Ideal commercial source; yields high concentrations of F-acid esters upon derivatization.
Organic Grass-Fed Butter Moderate (~50-100 mg/kg, peaks in summer)Moderate: High saturated fat background[1].High: Easily esterified; serves as the primary dietary source for non-seafood consumers[3].
Soybean Oil (Crude)Low to ModerateLow: Clean lipid profile.Low: Refining processes destroy the furan ring, making commercial soy oil a poor source[3].

Performance Benchmarking: F-Acids vs. Traditional Omega-3s

The therapeutic promise of Methyl 8-(5-hexylfuran-2-YL)octanoate lies in its unique molecular architecture. Unlike EPA and DHA, which contain multiple double bonds susceptible to lipid peroxidation, the furan ring acts as a highly efficient radical sink[4].

When comparing the anti-inflammatory performance of F-acid esters against EPA ethyl esters in rat models of adjuvant-induced arthritis, F-acid esters demonstrated a 74% suppression of paw swelling at 10 mg/kg , significantly outperforming EPA at the same dosage[2]. Furthermore, during oxidation kinetics in enriched fish oils, F-acids actively inhibit the degradation of Omega-3s by neutralizing reactive oxygen species (ROS) via a ring-opening mechanism, preventing the propagation of oxidative stress[5].

Table 2: Efficacy and Stability Comparison
CompoundAnti-Inflammatory PotencyAntioxidant MechanismChemical Stability
Methyl 8-(5-hexylfuran-2-YL)octanoate Superior: Outperforms EPA in vivo[2].Radical Sink: Furan ring opens to neutralize ROS without propagating radicals[4].Moderate: Stabilized by esterification, but sensitive to photooxygenation.
EPA Ethyl Ester Moderate: Standard baseline for marine lipids.Susceptible: Double bonds are attacked by ROS, leading to lipid peroxidation[5].Low: Highly prone to autoxidation; requires synthetic antioxidants (e.g., BHT).
Naproxen (NSAID Control)High: Direct COX inhibitor[6].None: Purely enzymatic inhibition.High: Highly stable synthetic molecule.

Mechanistic Pathway: Radical Scavenging

The causality behind the superior performance of F-acids lies in their structural response to oxidative stress. The diagram below illustrates why F-acid esters terminate inflammation at the chemical level, whereas EPA can inadvertently fuel it if oxidized.

G ROS Reactive Oxygen Species (ROS) FAcid Methyl 8-(5-hexylfuran-2-YL)octanoate (F-Acid Ester) ROS->FAcid Scavenged by EPA Eicosapentaenoic Acid (EPA) ROS->EPA Attacks double bonds RingOpen Furan Ring Opening (Stable End Product) FAcid->RingOpen Neutralization LipidPerox Lipid Peroxidation (Radical Propagation) EPA->LipidPerox Oxidative stress InflamDown Suppression of Inflammation RingOpen->InflamDown InflamUp Cellular Damage & Inflammation LipidPerox->InflamUp

Fig 1: Divergent antioxidant mechanisms of F-acid esters versus traditional Omega-3 fatty acids.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal checks to verify causality and prevent false positives.

Protocol A: Extraction and GC-MS-SIM Quantification

Causality: Free F-acids are easily lost to oxidation during extraction. We utilize a modified Folch extraction to partition lipids away from pro-oxidant aqueous enzymes, followed by acid-catalyzed transesterification. Acid catalysis (BF3/MeOH) is chosen over base catalysis because it ensures the complete conversion of sterol-bound F-acids (highly prevalent in fish liver) into volatile methyl esters[3].

  • Internal Standardization: Spike 1.0 g of the homogenized food matrix (e.g., green-lipped mussel tissue) with 50 µg of Methyl Nonadecanoate (C19:0 ME). Validation: Post-run recovery of C19:0 ME must exceed 85% to validate the extraction efficiency.

  • Lipid Extraction: Homogenize the sample in 20 mL of Chloroform:Methanol (2:1, v/v) containing 0.01% BHT to prevent autoxidation. Wash with 4 mL of 0.9% NaCl to induce biphasic separation. Collect the lower lipophilic phase.

  • Acid-Catalyzed Transesterification: Evaporate the solvent under N2 gas. Add 2 mL of 14% Boron Trifluoride (BF3) in methanol. Heat at 80°C for 60 minutes. Causality: This converts all lipid pools into methyl esters, yielding Methyl 8-(5-hexylfuran-2-YL)octanoate.

  • Hexane Partitioning: Add 2 mL of hexane and 1 mL of distilled water. Agitate and collect the upper hexane layer containing the F-acid methyl esters.

  • GC-MS-SIM Analysis: Inject 1 µL into a GC-MS equipped with a DB-WAX column. Use Selected Ion Monitoring (SIM) targeting the characteristic furan fragmentation ions (e.g., m/z 109, 123) to differentiate the F-acid from the massive PUFA background[3].

G Matrix Food Matrix (Tissue/Oil) Extract Folch Extraction (CHCl3:MeOH) Matrix->Extract Deriv Acid-Catalyzed Transesterification Extract->Deriv Target Methyl 8-(5-hexylfuran-2-YL)octanoate Deriv->Target GCMS GC-MS-SIM Quantification Target->GCMS

Fig 2: Self-validating analytical workflow for the extraction and quantification of F-acid esters.

Protocol B: In Vivo Anti-Inflammatory Assay (Adjuvant-Induced Arthritis)

Causality: To prove that the in vitro radical scavenging translates to physiological efficacy, we measure the suppression of edema. The esterified form is administered to survive gastric degradation and ensure systemic bioavailability.

  • Model Induction: Inject 0.1 mL of Complete Freund's Adjuvant (CFA) into the right hind paw of male Wistar rats to induce localized inflammation and edema.

  • Dosing Regimen: Divide rats into three groups (n=8). Administer daily oral gavages of: (A) Vehicle control (olive oil), (B) EPA Ethyl Ester (10 mg/kg), and (C) Methyl 8-(5-hexylfuran-2-YL)octanoate (10 mg/kg).

  • Self-Validating Measurement: Measure paw volume using a water plethysmometer on days 0, 7, 14, and 21. Validation: The vehicle control must show a minimum 150% increase in paw volume by day 14 to validate the successful induction of the model.

  • Data Analysis: Calculate the percentage of edema suppression relative to the vehicle control. F-acid esters typically demonstrate >70% suppression, validating their superiority over EPA[2].

References

  • Semantic Scholar (Vetter et al.)
  • Furan Fatty Acids (FuFA)
  • PNAS (Wakimoto et al.)
  • Omega-3 Fatty Acids, Furan Fatty Acids, and Hydroxy Fatty Acid Esters: Dietary Bioactive Lipids MDPI URL
  • PMC (NIH)
  • ResearchGate (Buscato et al.)

Sources

Comparative

Quantitative Analysis of Methyl 8-(5-hexylfuran-2-yl)octanoate: A Comparative Guide to Analytical Methodologies

In the landscape of lipidomics and drug development, the accurate quantification of novel compounds is paramount. Methyl 8-(5-hexylfuran-2-yl)octanoate, a furan fatty acid methyl ester (FAME), presents unique analytical...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of lipidomics and drug development, the accurate quantification of novel compounds is paramount. Methyl 8-(5-hexylfuran-2-yl)octanoate, a furan fatty acid methyl ester (FAME), presents unique analytical challenges due to its structural characteristics and often low abundance in complex biological matrices. This guide provides a comprehensive comparison of state-of-the-art analytical methodologies for the quantitative analysis of this molecule, with a focus on leveraging a certified reference material (CRM) or, in its absence, establishing a robust and validated analytical workflow.

This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable quantitative assays for furan fatty acids. We will delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, offering insights into the causality behind experimental choices to ensure scientific integrity and trustworthiness in your results.

The Analytical Challenge: Quantifying a Niche FAME

Methyl 8-(5-hexylfuran-2-yl)octanoate belongs to the class of furan fatty acids (FuFAs), which are known for their antioxidant and anti-inflammatory properties[1]. Their analysis is often complicated by their low concentrations and the presence of interfering isobaric compounds in biological samples[2]. The furan ring itself can be susceptible to degradation under harsh analytical conditions, necessitating careful method development[3][4].

A cornerstone of accurate quantification is the use of a Certified Reference Material (CRM). A CRM provides a known concentration of the analyte, enabling calibration and validation of the analytical method. While general FAME CRMs are commercially available, a specific CRM for Methyl 8-(5-hexylfuran-2-yl)octanoate is not readily accessible[5][6][7]. This guide will therefore address both the ideal scenario of using a dedicated CRM and the practical approach of quantitative analysis in its absence.

Comparative Overview of Analytical Platforms

The two primary analytical platforms for the quantification of FAMEs are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), often in its ultra-high performance liquid chromatography (UPLC-MS/MS) configuration for enhanced resolution and sensitivity.

FeatureGC-MSMultidimensional GC-MS (MDGC-MS)UPLC-MS/MS
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Two-dimensional gas chromatography for enhanced separation of complex mixtures.Separation of compounds in the liquid phase followed by tandem mass spectrometry.
Sample Volatility Requires derivatization to the more volatile methyl ester.Requires derivatization.Can analyze the native fatty acid or its ester.
Sensitivity Good, with limits of quantification (LOQ) typically in the low µM range[3].Excellent, with improved signal-to-noise due to matrix removal[2][8][9].Excellent, often with higher sensitivity than GC-MS (ng/mL to pg/mL range)[3][4].
Selectivity Good, but can be limited by co-eluting isomers.Excellent, provides superior resolution of isomeric compounds.Excellent, especially in Multiple Reaction Monitoring (MRM) mode.
Sample Preparation Often requires extraction and derivatization.Can reduce the need for extensive sample cleanup[1][2].Typically involves extraction and potentially derivatization for improved ionization.
Throughput Moderate.Lower, due to longer analysis times.Higher, with faster analysis times.

Method 1: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of FAMEs. The methodology relies on the volatility of the analyte for separation on a capillary column.

Rationale for Experimental Choices
  • Derivatization: The carboxylic acid moiety of the parent fatty acid, 8-(5-hexylfuran-2-yl)octanoic acid, is non-volatile. Therefore, derivatization to its methyl ester is essential for GC analysis[4]. Care must be taken during methylation, as acidic conditions can potentially degrade the furan ring[3]. A mild and efficient method is preferable.

  • Column Selection: A mid-polar to polar capillary column is typically used for FAME analysis to achieve good separation of different fatty acid esters.

  • Ionization and Detection: Electron Ionization (EI) is a common ionization technique for GC-MS, providing reproducible fragmentation patterns for compound identification. For quantification, Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte.

Experimental Protocol
  • Sample Preparation & Derivatization:

    • To 100 µL of sample (e.g., plasma, cell lysate), add an internal standard (IS). In the absence of an isotopic-labeled standard, a structurally similar FAME not present in the sample can be used.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane:isopropanol).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of toluene and add a methylation reagent (e.g., methanolic HCl or BF3-methanol).

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, add water and extract the FAMEs with hexane.

    • Evaporate the hexane layer and reconstitute in a known volume of hexane for GC-MS analysis.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: DB-23 (50% cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Splitless mode, 250°C.

    • Oven Program: 100°C hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Parameters: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for Methyl 8-(5-hexylfuran-2-yl)octanoate and the IS.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample + IS LLE Liquid-Liquid Extraction Sample->LLE Dry Evaporation LLE->Dry Deriv Derivatization (Methylation) Dry->Deriv Extract FAME Extraction Deriv->Extract Recon Reconstitution Extract->Recon GC_Inject GC Injection Recon->GC_Inject GC_Sep Chromatographic Separation GC_Inject->GC_Sep MS_Ion EI Ionization GC_Sep->MS_Ion MS_Detect SIM Detection MS_Ion->MS_Detect Data Data MS_Detect->Data Data Acquisition & Analysis

Caption: GC-MS workflow for the quantitative analysis of Methyl 8-(5-hexylfuran-2-yl)octanoate.

Method 2: Enhanced Specificity with Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS)

For highly complex matrices where co-elution is a significant issue, MDGC-MS offers a powerful solution by employing two columns of different polarity for enhanced separation.

Rationale for Experimental Choices
  • Orthogonal Separation: The use of two columns with different stationary phases (e.g., a non-polar column followed by a polar column) provides a much higher peak capacity, effectively separating the analyte from interfering matrix components[2][8]. This can significantly improve the accuracy and precision of quantification.

  • Heart-cutting: A specific portion of the eluent from the first column containing the analyte of interest is selectively transferred ("heart-cut") to the second column for further separation. This targeted approach reduces analysis time compared to comprehensive two-dimensional GC (GCxGC).

Experimental Protocol

The sample preparation and derivatization steps are similar to the conventional GC-MS method.

  • MDGC-MS Analysis:

    • Instrument: A dual-oven gas chromatograph equipped with a switching device (e.g., Deans switch) and coupled to a mass spectrometer.

    • First Dimension Column: Non-polar column (e.g., DB-1ms).

    • Second Dimension Column: Polar column (e.g., DB-WAX).

    • Operation: The analyte peak from the first column is transferred to the second column for further separation before entering the mass spectrometer. The MS conditions are similar to the single-dimension GC-MS method.

Workflow Diagram

MDGCMS_Workflow cluster_prep Sample Preparation cluster_analysis MDGC-MS Analysis Sample Sample + IS Deriv Derivatization Sample->Deriv GC1_Inject 1D GC Injection Deriv->GC1_Inject GC1_Sep 1st Dimension Separation GC1_Inject->GC1_Sep HeartCut Heart-cutting GC1_Sep->HeartCut GC2_Sep 2nd Dimension Separation HeartCut->GC2_Sep MS_Detect MS Detection GC2_Sep->MS_Detect Data Data MS_Detect->Data Data Analysis

Caption: MDGC-MS workflow with heart-cutting for enhanced specificity.

Method 3: High-Sensitivity Quantification by UPLC-MS/MS

UPLC-MS/MS has emerged as a highly sensitive and specific technique for the analysis of a wide range of molecules, including fatty acids.

Rationale for Experimental Choices
  • Direct Analysis: UPLC-MS/MS can, in some cases, analyze the underivatized fatty acid, simplifying sample preparation. However, derivatization can be used to improve chromatographic retention and ionization efficiency.

  • High-Throughput: The use of sub-2 µm particle size columns in UPLC allows for faster separations without compromising resolution.

  • Superior Selectivity: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This "transition" is highly specific to the analyte, minimizing interferences. UPLC-ESI/MS/MS has been shown to have a higher detection sensitivity than GC/MS for furan fatty acids[3][4].

Experimental Protocol
  • Sample Preparation:

    • Similar to GC-MS, perform a liquid-liquid extraction with an appropriate internal standard.

    • Evaporate the solvent and reconstitute the sample in a solvent compatible with the mobile phase (e.g., methanol/water).

  • UPLC-MS/MS Analysis:

    • Instrument: Ultra-High Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.

    • Flow Rate: 0.3-0.5 mL/min.

    • MS Parameters: Electrospray Ionization (ESI) in either positive or negative mode (to be optimized).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and the IS.

Workflow Diagram

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Sample + IS Extract Extraction Sample->Extract Recon Reconstitution Extract->Recon UPLC_Inject UPLC Injection Recon->UPLC_Inject UPLC_Sep Chromatographic Separation UPLC_Inject->UPLC_Sep MS_Ion ESI Ionization UPLC_Sep->MS_Ion MSMS_Detect MRM Detection MS_Ion->MSMS_Detect Data Data MSMS_Detect->Data Data Quantification

Sources

Validation

Analytical Strategies for Furan Fatty Acid Esters: Inter-Method Comparison for Methyl 8-(5-hexylfuran-2-YL)octanoate

Executive Summary The accurate determination of furan fatty acids (FuFAs) is a critical challenge in modern lipidomics. Methyl 8-(5-hexylfuran-2-YL)octanoate (often denoted as 8F6-ME) is a trace non-methylated furan fatt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of furan fatty acids (FuFAs) is a critical challenge in modern lipidomics. Methyl 8-(5-hexylfuran-2-YL)octanoate (often denoted as 8F6-ME) is a trace non-methylated furan fatty acid ester[1]. Because FuFAs typically constitute less than 1% of total lipids in complex matrices like fish oil, fungi, and human plasma, their quantification requires rigorous methodological design[2][3]. This guide provides an objective inter-method comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), grounded in mechanistic causality and self-validating experimental protocols.

Mechanistic Grounding: The Chemistry of Methyl 8F6

Methyl 8-(5-hexylfuran-2-YL)octanoate (Molecular Formula: C19H32O3, Molecular Weight: 308.5 g/mol ) features a central furan ring flanked by a hexyl tail and an octanoate methyl ester chain[4][5].

The Derivatization Dilemma (Causality in Sample Preparation): Before instrumental analysis, lipids must be transesterified into fatty acid methyl esters (FAMEs). A critical point of failure in legacy lipid analysis is the use of acidic catalysts (e.g., BF3-MeOH or hot H2SO4-MeOH). The electron-rich furan ring is highly susceptible to electrophilic attack; acidic conditions induce hydrolytic degradation and ring-opening of the furan moiety, leading to severe under-quantification[6][7]. Therefore, a base-catalyzed transesterification (using sodium methoxide, CH3ONa) or derivatization via ethereal diazomethane is mandatory to preserve the structural integrity of 8F6-ME[6][8].

Inter-Method Performance Comparison

Laboratories must select an analytical platform based on matrix complexity and sensitivity requirements. While GC-MS is the gold standard for direct FAME analysis, UPLC-MS/MS offers superior sensitivity if specific derivatization workflows are employed.

Quantitative Comparison of Analytical Platforms
Analytical MethodDetector / ModeLimit of Quantitation (LOQ)Matrix SuitabilityKey AdvantagesLimitations
GC-MS EI-Full Scan~10 μMSimple / PurifiedBroad library matchingInsufficient for trace plasma levels[6][7]
GC-MS EI-SIM~5 μg/g FAMEsComplex (Food/Fungi)High specificity for m/z 165 and 308[1]Requires strict baseline resolution
GC-TQ-MS MRM~0.6 pgUltra-ComplexExceptional signal-to-noise ratio[9]High instrument cost
HPLC-UV UV (205 nm)High (mg/L range)Bulk OilsSimple, non-destructive[10]Poor resolution for minor isomers[11]
UPLC-ESI-MS/MS Positive MRM (AMPP)~0.05 ng/mLBiological Fluids1000x higher sensitivity than GC-MS[6][7]Requires hydrolysis of FAME back to free FA[6]

(Note: UPLC-MS/MS achieves ultra-trace sensitivity via charge-reversal derivatization using N-(4-aminomethylphenyl) pyridinium (AMPP). However, AMPP reacts exclusively with free carboxylic acids. To leverage this for 8F6-ME, the ester must first be saponified[6][7].)

Visualizations: Workflows & Decision Matrices

ExperimentalWorkflow Start Lipid Extract (Contains 8F6) ISTD Add ISTD (9M5-EE) Start->ISTD Split Catalyst Selection ISTD->Split Acidic Acidic (BF3/H2SO4) Split->Acidic Avoid Basic Basic (CH3ONa) Split->Basic Optimal Degradation Furan Ring Cleavage (Signal Loss) Acidic->Degradation Intact Intact 8F6-ME (Methyl 8-(5-hexylfuran-2-YL)octanoate) Basic->Intact Extraction Hexane Extraction & N2 Drying Intact->Extraction GCMS GC-MS (SIM Mode) Quantifier: m/z 165.2 Extraction->GCMS

Fig 1: Self-validating sample preparation workflow emphasizing the necessity of basic catalysis.

MethodSelection Target Analyte: 8F6-ME Decision1 Required Sensitivity? Target->Decision1 High High (Sub-mg/g) Food/Fungi Decision1->High Ultra Ultra-Trace (pg/mL) Human Plasma Decision1->Ultra GCMS GC-MS (SIM) LOQ: ~5 μg/g High->GCMS Hydrolysis Saponification to Free Fatty Acid Ultra->Hydrolysis AMPP AMPP Derivatization (Charge-Reversal) Hydrolysis->AMPP LCMS UPLC-ESI-MS/MS LOQ: ~0.05 ng/mL AMPP->LCMS

Fig 2: Decision matrix for analytical platform selection based on matrix sensitivity requirements.

Self-Validating Experimental Protocols

Protocol 1: Base-Catalyzed Transesterification (Matrix Extraction)

Causality: We utilize CH3ONa to ensure 100% preservation of the furan ring[6]. An internal standard (ISTD) is added before extraction to make the system self-validating; any matrix suppression or thermal degradation will be normalized against the ISTD recovery.

  • Spiking: Aliquot 50 mg of the lipid extract into a glass vial. Add 10 μL of 9M5-EE (9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid ethyl ester) at 2.6 μg/mL as the internal standard[1].

  • Reaction: Dissolve the mixture in 0.2 mL of anhydrous toluene. Add 0.4 mL of 0.5 M sodium methoxide (CH3ONa) in methanol[8].

  • Incubation: Heat the sealed vial at 50°C for exactly 10 minutes[8]. (Note: Temperatures above 60°C risk thermal oxidation of the furan ring).

  • Quenching: Neutralize the reaction by adding 20 μL of glacial acetic acid, followed by 1.0 mL of ddH2O to phase-separate the organic components[8].

  • Extraction: Extract the newly formed 8F6-ME using 3 × 1 mL of n-hexane. Combine the organic layers and dry under a gentle stream of N2[8]. Reconstitute in 100 μL of hexane for GC-MS injection.

Protocol 2: GC-MS (SIM) Determination of Methyl 8F6

Causality: Selected Ion Monitoring (SIM) bypasses matrix interference from highly abundant straight-chain FAMEs. We target specific fragmentation pathways: the molecular ion and the base peak formed via α-cleavage adjacent to the furan ring.

  • Column Selection: Use a highly polar, high-content cyanopropyl siloxane column (e.g., Rtx-2330 or HP-88, 60 m × 0.25 mm, 0.1 μm film)[3][11]. Cyanopropyl phases are essential for resolving complex FAME cis/trans isomers from the target FuFAs[11].

  • Injection: Inject 1 μL in splitless mode (Injector Temp: 250°C) with Helium carrier gas at a constant flow of 1.0 mL/min.

  • Oven Program: Initial hold at 60°C for 2 min, ramp at 20°C/min to 160°C, then a slow ramp of 5°C/min to 240°C (hold 7 min)[8]. The slow secondary ramp ensures baseline separation of 8F6-ME from co-eluting linoleic acid derivatives.

  • MS Detection (SIM Mode):

    • Quantifier Ion: m/z 165.2 (Base peak, representing the stable furan-containing fragment after alkyl loss)[1].

    • Qualifier Ions: m/z 308.2 (Molecular ion [M]+) and m/z 95.0 (Furan ring fragment)[1].

  • Validation: Calculate the recovery rate of the 9M5-EE ISTD. A recovery between 82–130% validates the extraction efficiency[3]. Quantify 8F6-ME using the peak area ratio of m/z 165.2 relative to the ISTD.

References

  • Identification of Fatty Acid Methyl Esters as Minor Components in Fish Oil by Multidimensional GC-MSD. gcms.cz.2

  • Methyl 8-(5-hexylfuran-2-YL)octanoate | 10038-16-1. Benchchem.4

  • Methyl 8-(5-hexylfuran-2-YL)octanoate | C19H32O3 | CID 13352703. PubChem. 5

  • Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. ResearchGate. 10

  • Fatty Acid Methyl Ester Analysis Using the Agilent 8850 GC System. Agilent. 11

  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Semantic Scholar / PubMed. 6

  • A Comparative Guide to Furan Fatty Acid Analysis: GC-MS vs. LC. Benchchem. 9

  • Furan Fatty Acids in Some 20 Fungi Species: Unique Profiles and Quantities. ACS Publications. 3

  • Valuable furan fatty acids in soybeans and soy products. European Food Research and Technology. 1

Sources

Comparative

Evaluating Methyl 8-(5-hexylfuran-2-YL)octanoate as a Next-Generation Biomarker for Oxidative Stress and Marine Lipid Efficacy

As drug development increasingly focuses on early intervention in oxidative stress and inflammatory pathways, the limitations of traditional downstream biomarkers have become apparent. Methyl 8-(5-hexylfuran-2-YL)octanoa...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on early intervention in oxidative stress and inflammatory pathways, the limitations of traditional downstream biomarkers have become apparent. Methyl 8-(5-hexylfuran-2-YL)octanoate (PubChem CID 13352703)[1], a highly stable methyl ester derivative of the furan fatty acid Fu18:2ω7, is emerging as a superior biomarker for assessing active, membrane-bound antioxidant capacity.

This guide objectively compares Methyl 8-(5-hexylfuran-2-YL)octanoate against established alternatives like CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid) and F2-Isoprostanes, providing researchers with the mechanistic rationale and self-validating analytical protocols required to implement this marker in preclinical and clinical workflows.

Mechanistic Rationale: The Furan Fatty Acid Advantage

Traditional oxidative stress markers, such as F2-isoprostanes, measure lipid peroxidation after cellular damage has occurred. In contrast, furan fatty acids (FFAs) act as a primary defense mechanism. Incorporated directly into phospholipid bilayers, the electron-rich furan ring of these fatty acids acts as a potent 2[2].

When neutralizing reactive oxygen species (ROS), the furan ring undergoes oxidative cleavage to form a dioxoene, effectively halting the radical chain reaction before it damages adjacent polyunsaturated fatty acids (PUFAs)[3]. Over time, unoxidized FFAs undergo normal hepatic β-oxidation to form 4[4]. By quantifying the parent FFA via its methyl ester (Methyl 8-(5-hexylfuran-2-YL)octanoate), researchers can directly measure the protective capacity of the tissue, rather than merely observing downstream waste products.

Pathway A Marine Lipids (Dietary Intake) B Methyl 8-(5-hexylfuran-2-YL)octanoate (Membrane Bound) A->B D Radical Scavenging (Dioxoene Formation) B->D Antioxidant Defense E Hepatic Metabolism (β-oxidation) B->E Normal Turnover C Singlet Oxygen & Peroxyl Radicals C->D Neutralized D->E F CMPF (Circulating Metabolite) E->F

Fig 1. Mechanistic pathway of Fu18:2ω7 radical scavenging and CMPF metabolism.

Comparative Biomarker Analysis

To objectively select the correct biomarker for your study, it is critical to understand the physiological compartment and temporal resolution each marker represents. While CMPF is highly effective for tracking5[5], it lacks the spatial resolution of the parent FFA.

Quantitative Comparison of Oxidative Stress & Lipid Biomarkers
BiomarkerMolecular TargetPhysiological IndicationHalf-LifePrimary Analytical MethodKey AdvantageLimitation
Methyl 8-(5-hexylfuran-2-YL)octanoate Membrane PhospholipidsActive Antioxidant DefenseModerate (Tissue)GC-MS/MSDirect measure of protective capacity prior to damageRequires lipid extraction & transesterification
CMPF Plasma / UrineMarine Lipid Exposure / UremiaLong (Plasma)LC-MS/MSHigh stability, easy non-invasive samplingIndirect marker; does not reflect localized tissue defense
F2-Isoprostanes Plasma / UrineGlobal Lipid PeroxidationShortLC-MS/MSGold standard for confirming lipid damageIndicates damage only after irreversible oxidation occurs

Analytical Methodology: Self-Validating GC-MS/MS Protocol

Native furan fatty acids are highly lipophilic and lack the volatility required for precise gas chromatography. Therefore, transesterification to Methyl 8-(5-hexylfuran-2-YL)octanoate is a mandatory step that standardizes the analyte pool and prevents thermal degradation during GC vaporization.

The following protocol is designed as a self-validating system. By introducing an internal standard prior to extraction, the workflow mathematically controls for variations in extraction efficiency and derivatization kinetics.

Workflow S1 1. Sample Prep (+ Internal Std) S2 2. Folch Extraction (CHCl3:MeOH) S1->S2 S3 3. Transesterification (BF3-MeOH) S2->S3 S4 4. GC-MS/MS (EI, MRM Mode) S3->S4 S5 5. Data Analysis (Quantification) S4->S5

Fig 2. Self-validating GC-MS/MS workflow for furan fatty acid quantification.

Step-by-Step Methodology

Step 1: Internal Standard Calibration (Self-Validation)

  • Action: Spike 100 µL of plasma or tissue homogenate with 10 µL of a non-endogenous deuterated internal standard (e.g., d3-CMPF or a synthetic C17-FFA).

  • Causality: Furan fatty acids are susceptible to ex vivo oxidation. An early spike establishes a reliable baseline to correct for subsequent extraction losses and ensures the derivatization step went to completion.

Step 2: Lipid Extraction (Modified Folch Method)

  • Action: Add 1 mL of Chloroform:Methanol (2:1, v/v) to the sample. Vortex vigorously for 2 minutes, then add 200 µL of MS-grade water to induce phase separation. Centrifuge at 3,000 x g for 10 minutes.

  • Causality: This biphasic separation efficiently partitions the highly lipophilic membrane-bound FFAs into the lower organic (chloroform) layer, precipitating interfering proteins and leaving polar metabolites in the aqueous phase.

Step 3: Transesterification

  • Action: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Add 500 µL of 1% sulfuric acid in methanol (or BF3-methanol) and incubate at 70°C for 30 minutes.

  • Causality: Native FFAs are bound to complex phospholipids. Transesterification cleaves the fatty acid from the glycerol backbone and attaches a methyl group, yielding the highly volatile Methyl 8-(5-hexylfuran-2-YL)octanoate required for GC-MS.

Step 4: GC-MS/MS Acquisition

  • Action: Extract the newly formed methyl esters into hexane. Inject 1 µL into a GC-MS/MS system operating in Electron Ionization (EI) mode. Monitor characteristic fragments in Multiple Reaction Monitoring (MRM) mode.

  • Causality: EI provides highly reproducible fragmentation. Monitoring specific furan ring cleavages (e.g., M-31 loss of a methoxy group, or furan fragments at m/z 109/123) eliminates isobaric interference from standard straight-chain fatty acids[3].

Conclusion

For drug development professionals evaluating neuroprotective agents, dietary interventions, or oxidative stress modulators, measuring downstream damage is no longer sufficient. By utilizing the GC-MS/MS protocol outlined above to quantify Methyl 8-(5-hexylfuran-2-YL)octanoate , researchers can directly assess the active, membrane-bound antioxidant capacity of target tissues, providing a highly sensitive, early-warning biomarker for cellular defense.

References

  • Methyl 8-(5-hexylfuran-2-YL)octanoate | C19H32O3 | CID 13352703 - PubChem National Institutes of Health (NIH)[Link]

  • Phospholipid Furan Fatty Acids and Ubiquinone-8: Lipid Biomarkers That May Protect Dehalococcoides Strains from Free Radicals Applied and Environmental Microbiology - ASM Journals[Link]

  • Furan fatty acid metabolite in newborns predicts risk of asthma RegionH / COPSAC Cohort[Link]

  • Synthesis and scavenging role of furan fatty acids Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma Semantic Scholar / Journal of Lipid Research[Link]

Sources

Validation

Performance characteristics of different GC columns for "Methyl 8-(5-hexylfuran-2-YL)octanoate" separation

An in-depth evaluation of gas chromatography (GC) stationary phases is critical for the accurate quantification of minor lipid components. Methyl 8-(5-hexylfuran-2-YL)octanoate (often referred to in literature alongside...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of gas chromatography (GC) stationary phases is critical for the accurate quantification of minor lipid components. Methyl 8-(5-hexylfuran-2-YL)octanoate (often referred to in literature alongside its structural analogs like 11D5) is a furan fatty acid methyl ester (F-acid FAME) with the molecular formula C19H32O3[1]. Because furan fatty acids occur at trace levels (<0.30 μM in human blood) and co-elute with abundant straight-chain saturated or polyunsaturated fatty acids, selecting the optimal GC column requires a deep understanding of stationary phase thermodynamics and analyte polarity[2].

This guide objectively compares the performance characteristics of different GC column chemistries for the separation of Methyl 8-(5-hexylfuran-2-YL)octanoate, providing researchers with evidence-based methodologies for complex matrix analysis.

Mechanistic Column Dynamics: Polarity and Selectivity

The separation of F-acid FAMEs from complex biological matrices (e.g., plasma, marine oils) is governed by the intermolecular forces between the stationary phase and the furan ring.

  • Non-Polar Phases (e.g., DB-5, 5% Phenyl-methylpolysiloxane): Separation on these columns is driven almost entirely by dispersive interactions (boiling point). For Methyl 8-(5-hexylfuran-2-YL)octanoate, the subtle polarity difference introduced by the furan ring is masked by its long aliphatic chains (hexyl and octanoate groups). Consequently, F-acid FAMEs frequently co-elute with major saturated FAMEs, making non-polar columns unsuitable for trace analysis in complex matrices without extensive pre-fractionation (e.g., Ag+-TLC)[3].

  • Polar Polyethylene Glycol (PEG) Phases (e.g., HP-INNOWax, DB-Wax): PEG columns separate analytes based on dipole-dipole interactions and hydrogen bonding. The oxygen atom within the furan ring of Methyl 8-(5-hexylfuran-2-YL)octanoate acts as a hydrogen bond acceptor, interacting strongly with the hydroxyl/ether groups of the PEG phase. This specific interaction retards the elution of the F-acid FAME relative to purely aliphatic FAMEs of similar carbon number, effectively pulling it out of the unresolved complex mixture[2].

  • Highly Polar Cyanopropyl Phases (e.g., DB-FastFAME, TRACE TR-FAME): These phases leverage strong dipole-induced dipole interactions and are the gold standard for resolving geometric (cis/trans) and positional isomers[4],[5]. While they offer maximum resolution, the extreme retention can lead to peak broadening and extended run times (>70 minutes) for heavier F-acid FAMEs unless a modified, fast-eluting cyanopropyl phase is utilized[4].

ColumnLogic Q1 Matrix Complexity? Low Low (Purified) Q1->Low High High (Biological) Q1->High C1 DB-5 (Non-Polar) Fast, High Temp Limit Low->C1 Q2 Isomer Resolution? High->Q2 No Class Separation Q2->No Yes Positional/Geometric Q2->Yes C2 HP-INNOWax (PEG) Optimal for F-Acids No->C2 C3 Cyanopropyl Phase Maximum Resolution Yes->C3

Fig 2. Decision matrix for selecting GC stationary phases for F-acid FAME analysis.

Quantitative Performance Comparison

The following table synthesizes the performance characteristics of the three primary column classes when targeting furan fatty acid methyl esters like Methyl 8-(5-hexylfuran-2-YL)octanoate.

Column ChemistryExample ProductSeparation Mechanism11D5 FAME ResolutionMax Temp LimitOptimal Application
5% Phenyl-methyl Agilent DB-5 / HP-5Boiling point / DispersiveLow (High co-elution risk)350 °CHighly purified extracts
Polyethylene Glycol 2[2]Dipole-dipoleHigh (Class separation)260 °CHuman plasma / Serum
Cyanopropyl 4[4]Dipole-induced dipoleVery High (Isomer specific)250 °CComplex marine oils

Self-Validating Experimental Protocol: Plasma Extraction & GC-MS Analysis

To ensure data integrity, the analytical workflow must be self-validating. The following protocol utilizes an acid-catalyzed methylation strategy, which is preferred over ethereal diazomethane due to a significantly lower Limit of Detection (LOD of 3.33 μM vs. 10 μM) and improved safety profiles[2].

Step-by-Step Methodology
  • Internal Standard Calibration: Spike the biological sample (e.g., plasma) with a known concentration of an internal standard (IS), such as PC-21:0/21:0 (5 μg). This validates extraction recovery and compensates for matrix effects[2].

  • Acid-Catalyzed Derivatization: Add 2 mL of methanol containing 2% sulfuric acid to the sample in a sealed borosilicate glass tube. Incubate at 80°C for 2 hours. Causality: Acid catalysis ensures complete transesterification of lipid-bound F-acids into FAMEs without degrading the sensitive furan ring[2].

  • Liquid-Liquid Extraction: Quench the reaction by adding 1 mL of a saturated aqueous NaCl solution. Extract the generated FAMEs three times using 1 mL of n-hexane. Combine the organic layers, dry under a gentle stream of N2, and resuspend in 50 μl of n-hexane[2].

  • GC-MS Acquisition:

    • Column: Agilent HP-INNOWax (30 m × 0.25 mm ID, 0.25 μm film thickness)[2].

    • Oven Program: Initial hold at 60°C for 2 min; ramp at 20°C/min to 160°C; ramp at 5°C/min to 240°C; final hold for 7 min (Total run time: 30 min)[2].

    • Detection: Triple quadrupole GC/MS in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) or MRM transitions specific to the m/z fragments of the furan ring to achieve sub-micromolar sensitivity[2].

Workflow N1 Matrix Spiking (IS: PC-21:0) N2 Acid-Catalyzed Methylation N1->N2 N3 Hexane Extraction N2->N3 N4 GC-MS/EI Acquisition N3->N4

Fig 1. Self-validating sample preparation and GC-MS workflow for F-acid FAMEs.

Advanced Strategies: Multidimensional GC-MSD

When analyzing highly complex matrices like commercial fish oil, even high-polarity single-column chromatography may fail to resolve trace F-acid FAMEs from the bulk lipid profile without laborious pre-cleanup steps (e.g., urea fractionation)[3],[6].

In such scenarios, a Multidimensional GC-MSD (GC-GC) approach is required. By utilizing a flow-controlled heart-cutting mechanism with cryogenic trapping between two capillary columns of orthogonal polarities (e.g., a non-polar primary column transferring specific retention windows to a highly polar secondary column), researchers can directly identify novel furan fatty acids—including those with propyl or pentyl side chains—without artifact-inducing pre-analytical separations[3],[6].

Sources

Comparative

A Comparative Guide to the Accuracy and Precision of Methyl 8-(5-hexylfuran-2-yl)octanoate Measurement in Proficiency Testing

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes is paramount. This guide provides an in-depth technical comparison of analytical methodologies for t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the measurement of Methyl 8-(5-hexylfuran-2-yl)octanoate, a heterocyclic fatty acid methyl ester.[1][2] We will explore the nuances of achieving reliable measurements within the framework of proficiency testing, offering insights into experimental design and data interpretation.

Introduction to Methyl 8-(5-hexylfuran-2-yl)octanoate

Methyl 8-(5-hexylfuran-2-yl)octanoate is a derivative of 8-(5-hexylfuran-2-yl)octanoic acid, a furan fatty acid.[2][3] Furan fatty acids (F-acids) are found in various natural sources, including fish, and have garnered interest for their potential biological activities, such as antioxidant and anti-inflammatory effects.[3][4] The accurate measurement of these compounds and their esters is crucial for understanding their distribution, metabolism, and potential therapeutic applications.

PropertyValueSource
Molecular FormulaC19H32O3[1]
Molecular Weight308.5 g/mol [1]
IUPAC Namemethyl 8-(5-hexylfuran-2-yl)octanoate[1]

Core Concepts in Analytical Measurement: Accuracy vs. Precision

Before delving into specific analytical methods, it is essential to understand the distinction between accuracy and precision, two cornerstones of analytical method validation.[5][6][7][8]

  • Accuracy: Refers to the closeness of a measured value to the true or accepted value.[5][6][7] In proficiency testing, this is often assessed by the deviation of a laboratory's result from the assigned value of a reference material.

  • Precision: Describes the closeness of repeated measurements to each other.[5][6][7] It is a measure of the random error and is typically expressed as the standard deviation or relative standard deviation of a set of measurements.

Ideally, an analytical method should be both accurate and precise, indicating that the results are both correct and reproducible.[5]

Analytical Methodologies for Furan Fatty Acid Methyl Esters

The two primary analytical techniques for the quantification of furan fatty acid methyl esters like Methyl 8-(5-hexylfuran-2-yl)octanoate are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[9] For furan fatty acid methyl esters, GC-MS offers high chromatographic resolution and definitive identification based on mass spectra.

Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for identification and quantification.

Causality in Experimental Choices for GC-MS:

  • Derivatization: Furan fatty acids are typically converted to their methyl esters (like the target analyte) to increase their volatility for GC analysis.[10] Care must be taken during this step, as acidic conditions can potentially degrade the furan ring.[10]

  • Column Selection: A non-polar or medium-polarity column is often chosen to achieve good separation of the fatty acid methyl esters.

  • Ionization Mode: Electron Impact (EI) ionization is commonly used, which provides reproducible fragmentation patterns for library matching and structural elucidation.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a highly sensitive and specific technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis.

Principle: The sample is dissolved in a liquid and injected into a high-performance liquid chromatograph. Separation occurs based on the analyte's affinity for the stationary phase and the mobile phase. The eluent from the LC column is then introduced into a tandem mass spectrometer. The first mass spectrometer (Q1) selects the precursor ion of the target analyte, which is then fragmented in a collision cell (Q2). The resulting product ions are detected in the third mass spectrometer (Q3), providing high specificity and sensitivity through Multiple Reaction Monitoring (MRM).[10][11]

Causality in Experimental Choices for LC-MS/MS:

  • Ionization Source: Electrospray ionization (ESI) is a common choice for fatty acids, and it can be operated in either positive or negative ion mode.[10]

  • Mobile Phase: The choice of mobile phase (e.g., water, acetonitrile, methanol with additives like formic acid or ammonium formate) is critical for achieving good chromatographic separation and efficient ionization.

  • Derivatization: While not always necessary for LC-MS/MS, derivatization can be employed to enhance ionization efficiency and improve sensitivity.[10]

Proficiency Testing (PT) Scheme for Methyl 8-(5-hexylfuran-2-yl)octanoate Analysis

Proficiency testing is a crucial component of a laboratory's quality assurance program, providing an external and objective assessment of their analytical performance.[12] A typical PT scheme involves a coordinating body that distributes a homogeneous and stable test material to participating laboratories for analysis.[12]

The following diagram illustrates a typical workflow for a proficiency testing program.

Caption: Workflow of a typical proficiency testing scheme.

Performance Evaluation: The z-score

A common method for evaluating laboratory performance in a PT scheme is the z-score.[12] The z-score is calculated as follows:

z = (x - X) / σ

Where:

  • x is the result reported by the participating laboratory.

  • X is the assigned value for the analyte in the test material.

  • σ is the standard deviation for proficiency assessment (often determined from the results of all participating laboratories or based on a target level of performance).

A z-score between -2 and 2 is generally considered satisfactory. A z-score between 2 and 3 or -2 and -3 is questionable, and a z-score greater than 3 or less than -3 is considered unsatisfactory.[12]

Comparative Performance Data (Illustrative)

As specific proficiency testing data for Methyl 8-(5-hexylfuran-2-yl)octanoate is not publicly available, the following table presents illustrative performance data for the analysis of this compound in a spiked fish oil matrix, based on typical performance characteristics of GC-MS and LC-MS/MS methods for similar analytes.

ParameterGC-MSLC-MS/MS
Assigned Value (µg/g) 50.050.0
Mean Measured Value (µg/g) 48.551.2
Accuracy (% Recovery) 97%102.4%
Precision (RSD, %) 4.53.2
Limit of Quantification (LOQ) Reported as 10 µM for furan fatty acids in full-scan mode[10]Significantly more sensitive than GC-MS, with over 2,000-fold improvement with derivatization[10]
Illustrative z-score -0.60.48

Note: The illustrative z-score is calculated assuming a standard deviation for proficiency assessment (σ) of 2.5 µg/g.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of Methyl 8-(5-hexylfuran-2-yl)octanoate.

Protocol 1: GC-MS Analysis

This protocol outlines the extraction of lipids, transesterification to form fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.

GCMS_Workflow Sample Sample Preparation (e.g., Fish Oil) Extraction Lipid Extraction (Folch Method) Sample->Extraction Step 1 Derivatization Transesterification (BF3-Methanol) Extraction->Derivatization Step 2 Analysis GC-MS Analysis Derivatization->Analysis Step 3 Data Data Processing (Quantification) Analysis->Data Step 4

Caption: GC-MS analytical workflow for Methyl 8-(5-hexylfuran-2-yl)octanoate.

Step 1: Lipid Extraction (Folch Method)

  • Weigh approximately 100 mg of the homogenized fish oil sample into a glass tube with a PTFE-lined cap.

  • Add a known amount of a suitable internal standard (e.g., methyl heptadecanoate).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 2 minutes.

  • Add 0.4 mL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.

  • Carefully collect the lower chloroform layer containing the lipids.

Step 2: Transesterification

  • Evaporate the collected chloroform extract to dryness under a gentle stream of nitrogen.

  • Add 1 mL of 14% boron trifluoride in methanol (BF3-Methanol).

  • Seal the tube tightly and heat at 100°C for 30 minutes.

  • Allow the sample to cool to room temperature.

Step 3: FAME Extraction

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution to the tube.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.

Step 4: GC-MS Analysis

  • GC System: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 250°C at 4°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS System: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-500.

Protocol 2: LC-MS/MS Analysis

This protocol describes a direct analysis of Methyl 8-(5-hexylfuran-2-yl)octanoate without derivatization.

Step 1: Sample Preparation

  • Weigh approximately 100 mg of the homogenized fish oil sample into a glass tube.

  • Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled analog).

  • Add 2 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: LC-MS/MS Analysis

  • LC System: Shimadzu Nexera X2 or equivalent.[10]

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[10]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • MS System: Triple quadrupole mass spectrometer.[10]

  • Ionization Mode: ESI positive.

  • MRM Transitions: To be determined by infusing a standard of Methyl 8-(5-hexylfuran-2-yl)octanoate to identify the precursor ion and optimal product ions.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of Methyl 8-(5-hexylfuran-2-yl)octanoate. The choice between the two often depends on the required sensitivity, sample matrix, and available instrumentation. GC-MS is a reliable and well-established method, particularly for FAMEs.[9] However, LC-MS/MS can offer superior sensitivity and may require less sample preparation.[10]

Participation in proficiency testing schemes is indispensable for any laboratory performing these analyses. It not only provides an external validation of a laboratory's accuracy and precision but also fosters a culture of continuous improvement, ensuring the generation of high-quality, reliable data for research, drug development, and quality control.

References

  • Spiteller, G. Identification of Furan Fatty Acids in Nutritional Oils and Fats by Multidimensional GC-MSD. Journal of the American Oil Chemists' Society.
  • Zhang, W., et al. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research. [Link]

  • Spiteller, G., et al. Identification of Furan Fatty Acids as Minor Components of Human Lipids by Multidimensional GC-MSD.
  • Vetter, W., et al. Identification of Fatty Acid Methyl Esters as Minor Components in Fish Oil by Multidimensional GC-MSD: New Furan Fatty Acids. LabRulez GCMS. [Link]

  • Zhang, W., et al. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Semantic Scholar. [Link]

  • Wang, Y., et al. Targeted quantitation of furan fatty acids in edible oils by gas chromatography/triple quadrupole tandem mass spectrometry (GC-TQ/MS). Food Chemistry. [Link]

  • Wiedmaier-Czerny, N., & Vetter, W. LC-Orbitrap-HRMS method for analysis of traces of triacylglycerols featuring furan fatty acids. Analytical and Bioanalytical Chemistry. [Link]

  • Accuracy vs. Precision in Chemistry | Definition & Importance. Study.com. [Link]

  • Pauli, G. F., et al. Accuracy, Precision, and Reliability of Chemical Measurements in Natural Products Research. Journal of Natural Products. [Link]

  • What is proficiency testing?. The Royal Society of Chemistry. [Link]

  • Methyl 8-(5-hexylfuran-2-YL)octanoate. PubChem. [Link]

  • Accuracy and Precision in Analytical Chemistry. Cognizure. [Link]

  • 2.3 Measurement Uncertainty, Accuracy, and Precision. CHEM 1114 – Introduction to Chemistry. [Link]

  • Showing Compound Hexyl octanoate (FDB015074). FooDB. [Link]

  • 8-(5-Hexylfuran-2-yl)octanoic acid. PubChem. [Link]

  • Fat, Fatty Acids and Oil. Fapas Proficiency Testing. [Link]

  • Fatty Acid Profiling. EFRAC. [Link]

  • Determination of Furan Fatty Acids in Food Samples. ResearchGate. [Link]

  • FAPAS Proficiency Test of Fat, Fatty Acids and Oil. Team Medical & Scientific Sdn Bhd. [Link]

  • Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. Queen's University Belfast. [Link]

  • Determination of Furan Fatty Acids in Food Samples. R Discovery. [Link]

  • SUPPORTING MATERIALS. Publisher website. [Link]

  • Methods Used for the Collection and Analysis of Chemical and Biological Data for the Tapwater Exposure Study, United States, 20. USGS Publications Warehouse. [Link]

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Safety & Regulatory Compliance

Safety

Methyl 8-(5-hexylfuran-2-YL)octanoate proper disposal procedures

Standard Operating Procedure & Disposal Protocol: Methyl 8-(5-hexylfuran-2-YL)octanoate As a Senior Application Scientist, establishing a robust, self-validating safety and disposal protocol is critical when handling spe...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Protocol: Methyl 8-(5-hexylfuran-2-YL)octanoate

As a Senior Application Scientist, establishing a robust, self-validating safety and disposal protocol is critical when handling specialized lipid derivatives. Methyl 8-(5-hexylfuran-2-YL)octanoate (CAS: 10038-16-1) is a synthetic furan fatty acid (FuFA) methyl ester utilized extensively in advanced lipidomics, drug development, and oxidative stress research.

This guide provides the mechanistic causality behind its handling requirements and outlines a self-validating disposal framework to ensure absolute regulatory compliance and laboratory safety.

Mechanistic Causality: Why Specialized Handling is Required

To understand the disposal and operational logistics of Methyl 8-(5-hexylfuran-2-YL)octanoate, we must first analyze its dual-component molecular architecture[1]:

  • The Furan Ring (Reactivity & Oxidation): The central furan moiety is an electron-rich diene. In biological and chemical systems, furan fatty acids act as potent scavengers of reactive oxygen species (ROS), particularly singlet oxygen ( 1O2​ )[2]. When exposed to ambient air and light, the furan ring undergoes rapid autoxidation, forming endoperoxides or dioxo-ene derivatives. Operational Causality: Because of this high reactivity toward oxidants, this compound and its waste streams must never be mixed with strong oxidizing agents (e.g., nitric acid, peroxides), as this can lead to exothermic degradation and dangerous pressure buildup in sealed waste containers.

  • The Fatty Acid Methyl Ester (FAME) Backbone: As a long-chain methyl ester, this compound is a highly lipophilic oil[3]. Operational Causality: It is entirely immiscible with water. If introduced into the aqueous waste stream, it will coat aquatic surfaces, disrupting oxygen exchange and causing severe aquatic toxicity. Furthermore, accidental spills create extreme slip hazards that cannot be remediated with standard aqueous mopping.

Quantitative Data & Hazard Profile

The following table summarizes the quantitative physicochemical properties and their direct operational implications for waste management.

Property / ParameterQuantitative ValueOperational & Disposal Implication
Molecular Weight 308.5 g/mol [1]High molecular weight FAME; low volatility, meaning inhalation risk is low, but surface persistence is high.
Physical State Viscous Oil[3]Adheres strongly to pipette tips and glassware; requires repeated solvent rinsing (e.g., with chloroform or ethanol) for complete transfer.
Water Solubility InsolubleStrictly prohibited from drain disposal. Must be segregated into organic waste streams.
Specific Gravity ~0.9 (Estimated FAME)Floats on water. Aqueous/organic phase separation will occur in mixed waste carboys.
Reactivity High (towards 1O2​ )[2]Waste containers must be kept tightly sealed and stored in the dark to prevent autoxidation and gas evolution.

Self-Validating Disposal Protocols

Every procedure in the laboratory must be a closed-loop, self-validating system. This ensures that if a step is performed incorrectly, an immediate physical or visual indicator alerts the scientist before a hazard escalates.

Protocol A: Liquid Organic Waste Segregation

Methyl 8-(5-hexylfuran-2-YL)octanoate solutions (typically dissolved in chloroform, ethanol, or ethyl ether) must be routed to designated organic waste.

  • Step 1: Container Selection. Select a chemically compatible, clearly labeled "Non-Halogenated Organic Waste" carboy (or "Halogenated" if chloroform was used as the solvent).

  • Step 2: Oxidizer Check. Verify the waste log to ensure no strong oxidizers (e.g., nitrates, chlorates, peroxides) have been introduced to the carboy.

  • Step 3: Transfer. Slowly pour the waste mixture into the carboy using a dedicated funnel.

  • Step 4: Self-Validation (The Feedback Loop). After transfer, leave the carboy unsealed for 60 seconds. Hover a gloved hand 2 inches above the opening to check for exothermic heat, and observe the liquid for bubbling (gas evolution). Validation: If the solution remains at ambient temperature and no gas evolves, chemical compatibility is confirmed. You may now tightly seal the cap.

Protocol B: Solid Contaminated Waste Management

Consumables that come into contact with the neat oil or concentrated solutions require specific routing.

  • Step 1: Segregation. Place all contaminated pipette tips, Kimwipes, and weighing boats into a heavy-duty, puncture-resistant plastic bag housed within a designated "Solid Hazardous Waste" bin.

  • Step 2: Fume Evaporation. If consumables are soaked in volatile carrier solvents (like ethyl ether), allow them to evaporate inside the chemical fume hood for 15 minutes before transferring them to the solid waste bin.

  • Step 3: Self-Validation. Inspect the solid waste bag. Validation: The bag must not contain any free-flowing pooling liquids. If pooling is observed, add an inert absorbent (vermiculite) to the bag before sealing.

Protocol C: Spill Containment and Remediation

Due to its FAME backbone, spills create severe slip hazards and cannot be cleaned with water.

  • Step 1: Containment. Immediately surround the spill perimeter with an inert absorbent material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust.

  • Step 2: Absorption. Work the absorbent into the oil from the outside in.

  • Step 3: Mechanical Removal. Use non-sparking scoops to transfer the saturated absorbent into a solid hazardous waste container.

  • Step 4: Surface Decontamination. Wipe the area with a rag soaked in a safety solvent (e.g., ethanol or a laboratory detergent) to break the remaining lipid film.

  • Step 5: Self-Validation. Perform a "glove-slide" test. Validation: Run a clean, nitrile-gloved hand over the remediated surface. If the glove experiences smooth friction without gliding or picking up residue, the slip hazard has been successfully neutralized.

Disposal Workflow & Regulatory Logistics

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations (40 CFR 262), facilities generating this waste must manage it as hazardous organic waste, exempting them from full permitting only if strict on-site management rules are followed[4]. The ultimate, EPA-compliant destruction method for furan fatty acid esters is high-temperature incineration by a licensed contractor.

DisposalWorkflow Start Methyl 8-(5-hexylfuran-2-YL)octanoate (Furan Fatty Acid Ester) Handling Laboratory Handling (Fume Hood, Inert Atm) Start->Handling WasteGen Waste Generation Phase Handling->WasteGen Spill Spill Containment (Vermiculite/Sand) Handling->Spill Accidental Release Liquid Liquid Waste (Non-Halogenated Organics) WasteGen->Liquid Residuals & Solvents Solid Solid Waste (Contaminated PPE/Tips) WasteGen->Solid Consumables Storage Secondary Containment (Cool, Dark, Ventilated) Liquid->Storage Solid->Storage Spill->Solid Absorbed Material Disposal EPA/RCRA Compliant Incineration Facility Storage->Disposal Licensed Contractor

Figure 1: Comprehensive lifecycle and disposal workflow for Methyl 8-(5-hexylfuran-2-YL)octanoate.

References

  • PubChem: Methyl 8-(5-hexylfuran-2-YL)octanoate | C19H32O3 | CID 13352703. National Center for Biotechnology Information. 1

  • Superchroma: Chemical Standards - Furan fatty acid methyl ester. 3

  • Proceedings of the National Academy of Sciences (PNAS): Synthesis and scavenging role of furan fatty acids. 2

  • U.S. Environmental Protection Agency (EPA): Environmental Laws Applicable to Construction and Operation of Biodiesel Production Facilities (40 CFR 262). 4

  • Mercuria Energy Group: Safety Data Sheet: Fatty Acid Methyl Ester (FAME).

Sources

Handling

A Researcher's Guide to the Safe Handling of Methyl 8-(5-hexylfuran-2-YL)octanoate

For professionals at the forefront of research and development, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essen...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals at the forefront of research and development, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide provides essential safety protocols and logistical information for handling Methyl 8-(5-hexylfuran-2-YL)octanoate, a compound that, while not extensively characterized in publicly available safety literature, can be safely managed by understanding the hazards associated with its constituent furan and fatty acid methyl ester functionalities. Our commitment is to empower researchers with the knowledge to create a secure and efficient laboratory environment.

Understanding the Hazard Profile: A Synthesis of Structural Analogs

Key Potential Hazards:

  • Toxicity: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[1][4] Some furan-containing compounds are also suspected carcinogens.[1]

  • Peroxide Formation: Like other furans, this compound may form explosive peroxides upon exposure to air and light.[1][4]

  • Combustibility: As a fatty acid methyl ester, it is likely a combustible liquid.[6][7]

  • Skin and Eye Irritation: Fatty acid methyl esters may cause irritation upon contact with skin and eyes.[3]

Hazard CategoryPotential Risks & Considerations
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1]
Eye Damage/Irritation May cause serious eye irritation.[3][4]
Skin Sensitization May cause an allergic skin reaction upon contact.[1]
Carcinogenicity Furan derivatives are suspected of causing cancer.[1]
Flammability Combustible liquid.[6]
Reactivity Potential for explosive peroxide formation.[1][4]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is crucial when handling Methyl 8-(5-hexylfuran-2-YL)octanoate. The following recommendations are based on a comprehensive assessment of the potential hazards.

1. Engineering Controls: A Non-Negotiable Foundation

  • Chemical Fume Hood: All handling of Methyl 8-(5-hexylfuran-2-YL)octanoate, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: Ensure adequate general laboratory ventilation.[3]

2. Hand Protection: Selecting the Right Barrier

  • Glove Type: Solvent-resistant gloves, such as nitrile, are recommended.[3] Always check the glove manufacturer's compatibility chart for specific breakthrough times, if available for similar compounds.

  • Glove Integrity: Inspect gloves for any signs of degradation or perforation before each use.

  • Double Gloving: For extended operations or when handling larger quantities, consider wearing two pairs of nitrile gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

3. Eye and Face Protection: Shielding from Splashes and Vapors

  • Safety Goggles: Chemical splash goggles are mandatory to protect against splashes and aerosols.[8][9][10]

  • Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes, a face shield should be worn in conjunction with safety goggles.

4. Protective Clothing: Minimizing Dermal Exposure

  • Laboratory Coat: A flame-retardant lab coat is essential to protect against splashes and spills.[2]

  • Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6]

  • Appropriate Attire: Always wear long pants and closed-toe shoes in the laboratory.

5. Respiratory Protection: An Additional Safeguard

In most scenarios, working within a certified chemical fume hood will provide adequate respiratory protection. However, in the event of a large spill or a failure of engineering controls, respiratory protection may be necessary.

  • Respirator Type: If required, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[8] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit testing and training.

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Protocol:

  • Preparation: Before beginning work, ensure that a chemical fume hood is certified and functioning correctly. Assemble all necessary equipment and reagents.

  • Personal Protective Equipment: Don the appropriate PPE as outlined above.

  • Weighing and Transfer: Conduct all weighing and transfers of the compound within the chemical fume hood. Use a spatula or other appropriate tool to handle the material.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Monitoring: If the compound is used in a reaction, ensure the apparatus is properly assembled and vented within the fume hood.

  • Post-Handling: After use, decontaminate any surfaces that may have come into contact with the compound.

Spill Management Protocol:

  • Evacuate: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is outside of a fume hood, increase ventilation to the area.

  • Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained to handle the spill, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Contain and Absorb: For small spills within a fume hood, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the liquid.[2]

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.[2]

Disposal Plan:

All waste contaminated with Methyl 8-(5-hexylfuran-2-YL)octanoate must be treated as hazardous waste.[1]

  • Waste Segregation: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a designated, clearly labeled hazardous waste container.[2][4] The container should be made of a material compatible with organic compounds.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Methyl 8-(5-hexylfuran-2-YL)octanoate".[1]

  • Storage: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[1]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[1][4]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling Methyl 8-(5-hexylfuran-2-YL)octanoate.

PPE_Workflow cluster_Preparation Preparation Phase cluster_Controls Control Measures cluster_PPE_Selection PPE Selection cluster_Operation Operational Phase cluster_Post_Operation Post-Operation start Start: Handling Methyl 8-(5-hexylfuran-2-YL)octanoate assess_hazards Assess Hazards: - Toxicity (Inhalation, Dermal) - Peroxide Formation - Combustibility - Irritation start->assess_hazards eng_controls Primary Engineering Control: Work in Chemical Fume Hood assess_hazards->eng_controls eye_face Eye/Face Protection: - Chemical Splash Goggles - Face Shield (if splash risk) eng_controls->eye_face hand Hand Protection: - Nitrile Gloves - Double Glove (optional) eng_controls->hand body Body Protection: - Flame-Retardant Lab Coat - Chemical-Resistant Apron (if splash risk) eng_controls->body respiratory Respiratory Protection: (Typically not required in fume hood) eng_controls->respiratory perform_work Perform Laboratory Work eye_face->perform_work hand->perform_work body->perform_work respiratory->perform_work decontaminate Decontaminate Work Area perform_work->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: PPE selection and workflow for handling Methyl 8-(5-hexylfuran-2-YL)octanoate.

References

  • Used cooking oil fatty acid methyl esters SDS. (2017, October 14). Retrieved from [Link]

  • Carl ROTH. (2022, September 13). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]

  • Carl ROTH. (2022, September 13). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]

  • Mercuria. (n.d.). Fatty Acid Methyl Ester (FAME / Biodiesel). Retrieved from [Link]

  • Vaia. (2023, October 21). Furan: Alkylation, Synthesis & Properties. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 8-(5-hexylfuran-2-YL)octanoate. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Methods for the determination of furan in food. Retrieved from [Link]

  • Nova Molecular. (n.d.). Safety Data Sheet: 2-Methyltetrahydrofuran. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Octanoate. Retrieved from [Link]

  • UFZ. (2020, April 2). A safety and chemical disposal guideline for Minilab users. Retrieved from [Link]

  • PubChem. (n.d.). 8-(5-Hexylfuran-2-yl)octanoic acid. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]

  • NCBI. (2016, November 5). Furan - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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